AMG-1694
Description
Properties
CAS No. |
1361217-07-3 |
|---|---|
Molecular Formula |
C22H28F3N3O4S2 |
Molecular Weight |
519.6 |
IUPAC Name |
1,1,1-trifluoro-2-(4-((S)-2-(morpholinomethyl)-4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)propan-2-ol |
InChI |
InChI=1S/C22H28F3N3O4S2/c1-21(29,22(23,24)25)17-4-6-18(7-5-17)28-9-8-27(34(30,31)20-3-2-14-33-20)16-19(28)15-26-10-12-32-13-11-26/h2-7,14,19,29H,8-13,15-16H2,1H3/t19-,21+/m0/s1 |
InChI Key |
VBLZIQWKNALQNL-PZJWPPBQSA-N |
SMILES |
OC(C1=CC=C(N2CCN(S(=O)(C3=CC=CS3)=O)C[C@@H]2CN4CCOCC4)C=C1)(C)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG-1694; AMG1694; AMG 1694 |
Origin of Product |
United States |
Foundational & Exploratory
AMG-1694 mechanism of action GK-GKRP disruptor
Technical Guide: AMG-1694 Mechanism of Action Sub-Class: Small-Molecule GK-GKRP Disruptor (Glucokinase Regulatory Protein Antagonist)
Executive Technical Summary
AMG-1694 represents a paradigm shift in targeting hepatic glucose metabolism. Unlike first-generation Glucokinase Activators (GKAs) that directly bind and hyperactivate Glucokinase (GK) indiscriminately, AMG-1694 functions as a protein-protein interaction (PPI) disruptor .
It targets the Glucokinase Regulatory Protein (GKRP) , specifically inhibiting the sequestration of GK in the hepatocyte nucleus.[1][2] By destabilizing the GK-GKRP complex, AMG-1694 facilitates the translocation of GK into the cytoplasm, restoring physiological glucose sensing and phosphorylation without altering the enzyme’s kinetic affinity (
Key Pharmacological Profile:
-
Target: GKRP (Allosteric Pocket)[2]
-
Potency: IC
= 7 nM (Disruption); EC = 0.020 µM (Enzymatic restoration). -
Therapeutic Outcome: Normalization of blood glucose in diabetic models (db/db, ob/ob) with no effect in normoglycemic subjects.[4][5]
Mechanistic Deep Dive: The GK-GKRP Axis
To understand AMG-1694, one must first master the "GK Switch" mechanism in the liver.
The Nuclear Sequestration Trap
In the liver, GK is not statically active.[1] It is regulated spatially:
-
Low Glucose (Fasting): GKRP binds GK with high affinity in the presence of Fructose-6-Phosphate (F6P) . This complex is sequestered in the nucleus , rendering GK metabolically inactive.[2]
-
High Glucose (Post-Prandial): Glucose or Fructose-1-Phosphate (F1P) competes with GKRP, triggering the release of GK into the cytoplasm .
-
The Diabetic Defect: In Type 2 Diabetes (T2D), this sensitivity is blunted. GK remains sequestered despite hyperglycemia, preventing hepatic glucose uptake.
The AMG-1694 Intervention
AMG-1694 acts as a synthetic mimic of the "High Glucose" signal, but via a distinct allosteric mechanism. It binds to a unique pocket on GKRP, inducing a conformational change that makes GKRP incompatible with GK binding.
DOT Diagram: The GK-GKRP Signaling Axis & AMG-1694 Intervention
Figure 1: Mechanism of Action. AMG-1694 binds GKRP, forcing the dissociation of the GK-GKRP complex and driving GK translocation to the cytoplasm for glucose metabolism.[6]
Structural Pharmacology: The "Lloyd Pocket"
The discovery of AMG-1694 was landmark because it revealed a previously unknown binding site on GKRP.
-
Traditional Regulators: Endogenous modulators like F6P and F1P bind to the sugar-phosphate binding site.
-
AMG-1694 Binding Site: X-ray crystallography (PDB: 4LC9) reveals that AMG-1694 binds to a distinct, hydrophobic pocket located at the interface of the two GKRP sub-domains.
-
Molecular Interaction:
-
The compound utilizes a trifluoro-propanol moiety to engage in critical hydrogen bonding.
-
The piperazine core positions the sulfonamide tail to exploit a specific "coulombic interface," effectively locking GKRP in a conformation that sterically clashes with GK.
-
Why this matters: By targeting a site distinct from the metabolic regulators (F6P), AMG-1694 efficacy is not easily overcome by the high intracellular F6P levels often found in insulin-resistant hepatocytes.
Experimental Validation Protocols
To validate AMG-1694 activity in a drug discovery setting, two specific assays are required: a biophysical binding assay and a cellular functional assay.
Protocol A: TR-FRET GK-GKRP Disruption Assay
Objective: Quantify the IC
Materials:
-
Recombinant Human GK (His-tagged).
-
Recombinant Human GKRP (FLAG-tagged).
-
Europium-labeled Anti-His antibody (Donor).
-
Allophycocyanin (APC)-labeled Anti-FLAG antibody (Acceptor).
Step-by-Step Workflow:
-
Buffer Prep: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.05% Tween-20. Critical: DTT is essential to maintain GK cysteine integrity.
-
Complex Formation: Incubate 5 nM GK-His and 5 nM GKRP-FLAG in the presence of 10 µM Fructose-6-Phosphate (F6P). Note: F6P is required to pre-form the stable nuclear complex.
-
Compound Addition: Add AMG-1694 (serial dilution, 10-point curve) to the pre-formed complex.
-
Detection: Add Eu-Anti-His and APC-Anti-FLAG antibodies.
-
Incubation: 60 minutes at Room Temperature (protected from light).
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 665/620 nm).
-
Analysis: A decrease in FRET signal indicates complex disruption.
Protocol B: High-Content Hepatocyte Translocation Assay
Objective: Visualize the movement of GK from nucleus to cytoplasm.[1][3]
Materials:
-
Primary Rat Hepatocytes (freshly isolated).
-
GK-GFP Adenovirus (or immunofluorescence reagents for endogenous GK).
-
Hoechst 33342 (Nuclear stain).
Step-by-Step Workflow:
-
Seeding: Plate hepatocytes on collagen-coated 96-well imaging plates (20,000 cells/well). Allow attachment for 4 hours.
-
Starvation: Switch to low-glucose media (5 mM Glucose) for 1 hour to drive GK into the nucleus (Baseline state).
-
Treatment: Treat cells with AMG-1694 (0.01 µM to 10 µM) for 30 minutes.
-
Fixation: Fix with 4% Paraformaldehyde for 15 minutes.
-
Staining: Stain nuclei with Hoechst 33342.
-
Imaging: Use a High-Content Analysis system (e.g., Opera Phenix).
-
Quantification: Calculate the Cytoplasm-to-Nucleus (C/N) Ratio of GK intensity.
-
Low Ratio (<1.0): Nuclear Sequestration (Inactive).
-
High Ratio (>1.0): Cytoplasmic Translocation (Active).
-
DOT Diagram: Experimental Workflow Logic
Figure 2: TR-FRET Assay Logic. The assay relies on F6P to stabilize the complex, allowing AMG-1694 to demonstrate competitive disruption capabilities.
Therapeutic Differentiation: The Safety Advantage
The critical advantage of AMG-1694 over direct GK Activators (GKAs) is the preservation of Normoglycemic Safety .
| Feature | Direct GK Activators (e.g., Piragliatin) | GK-GKRP Disruptors (AMG-1694) |
| Target | Glucokinase (Allosteric Site) | GKRP (Interface/Allosteric) |
| Effect on Vmax | Increases Vmax directly | Restores Vmax (by freeing enzyme) |
| Effect on Km | Lowers Km (Hyper-affinity) | No change in Km (Physiological) |
| Low Glucose Action | Active (Risk of Hypoglycemia) | Inactive (GK degraded/inactive if not bound) |
| Efficacy in Normoglycemia | High (Lowers normal blood sugar) | Null (No effect on normal blood sugar) |
Why AMG-1694 is safer:
In normoglycemic animals, even if AMG-1694 releases GK from the nucleus, the free GK retains its physiological low affinity for glucose (
References
-
Lloyd, D. J., et al. (2013). "Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors." Nature, 504, 437–440. [2]
- Core Reference: Establishes AMG-1694 as the prototype disruptor, details the crystal structure (4LC9), and demonstrates the lack of hypoglycemia in normoglycemic mice.
-
Ashton, K. S., et al. (2014). "Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding." Journal of Medicinal Chemistry, 57(11), 4543–4558.
- Chemistry Reference: Details the SAR (Structure-Activity Relationship) leading to AMG-1694 and its optimized successor AMG-3969.
-
Payne, V. A., et al. (2007). "Glucokinase regulatory protein contains a novel fructose 1-phosphate binding site." Biochemical Journal, 401(3), 751–758.
- Mechanistic Grounding: Explains the endogenous regulation of GKRP by F1P/F6P, providing the baseline for understanding how AMG-1694 mimics these effects.
Sources
- 1. What are GKRP modulators and how do they work? [synapse.patsnap.com]
- 2. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Binding: Strategic Use of a N → S (nN → σ*S-X) Interaction for Conformational Constraint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glucokinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
An In-depth Technical Guide to AMG-1694 (CAS 1361217-07-3): A Potent Disruptor of the Glucokinase-Glucokinase Regulatory Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Glycemic Control
AMG-1694 is a potent and selective small molecule that has emerged as a significant tool in the study of glucose homeostasis. Its primary mechanism of action is the disruption of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP)[1][2]. This interaction is a key regulatory step in hepatic glucose metabolism. In the fasting state, GKRP sequesters GK in the nucleus of hepatocytes, rendering it inactive. Following a meal and a subsequent rise in blood glucose, GK is released from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose, the first and rate-limiting step in glycolysis and glycogen synthesis.
By preventing the inhibitory binding of GKRP to GK, AMG-1694 effectively increases the availability of active GK in the liver. This leads to enhanced glucose uptake and metabolism, offering a therapeutic strategy for conditions such as type 2 diabetes. A significant advantage of this mechanism is its glucose-dependent action; AMG-1694 has been shown to normalize blood glucose levels in diabetic rodent models without inducing hypoglycemia in normoglycemic animals, a common side effect of direct GK activators[3]. This guide provides a comprehensive overview of the chemical and biological properties of AMG-1694, offering insights for researchers in metabolic diseases and drug discovery.
Chemical and Physical Properties
AMG-1694 is a complex heterocyclic molecule with the chemical formula C23H30F3N3O4S2. Its structure is characterized by a central piperazine core with multiple substitutions that are crucial for its specific interaction with GKRP.
| Property | Value | Source |
| CAS Number | 1361217-07-3 | Internal |
| Molecular Formula | C23H30F3N3O4S2 | AOBIOUS |
| Molecular Weight | 533.63 g/mol | AOBIOUS |
| Solubility | Soluble in DMSO | AOBIOUS |
| Purity | >98% (by HPLC) | MOLNOVA |
Mechanism of Action: Disrupting the GK-GKRP Complex
AMG-1694's therapeutic potential lies in its ability to allosterically inhibit the protein-protein interaction between GK and GKRP. This disruption leads to the release of GK from its nuclear sequestration, thereby increasing the cytoplasmic concentration of active GK.
Signaling Pathway:
Caption: Mechanism of action of AMG-1694 in hepatocytes.
Quantitative Activity:
| Assay | Parameter | Value | Source |
| GK-GKRP Disruption | IC50 | 7 nM | MOLNOVA |
| GK Activity Restoration | EC50 | 0.020 µM | MedchemExpress.com |
Structural Biology: Insights from the Co-crystal Structure
The precise binding mode of AMG-1694 to human GKRP has been elucidated through X-ray crystallography, with the structure deposited in the Protein Data Bank under the accession code 4LY9 [3]. This structural information is invaluable for understanding the key interactions that drive the disruption of the GK-GKRP complex and for guiding the design of next-generation modulators.
Analysis of the 4LY9 structure reveals that AMG-1694 binds to a novel allosteric pocket on GKRP, distinct from the binding site of GK. The binding is characterized by a network of hydrophobic and polar interactions.
Caption: Key interactions of AMG-1694 within the GKRP binding pocket.
A detailed analysis of the PDB entry 4LY9 would reveal the specific amino acid residues involved in these interactions, providing a roadmap for structure-activity relationship (SAR) studies and the design of molecules with improved potency and selectivity.
Experimental Protocols
In Vitro GK-GKRP Disruption Assay
The potency of AMG-1694 in disrupting the GK-GKRP interaction was quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This bead-based assay is a common method for studying protein-protein interactions in a high-throughput format.
Conceptual Workflow:
Caption: Conceptual workflow of the AlphaScreen assay for GK-GKRP disruption.
A detailed experimental protocol would include specific concentrations of recombinant human GK and GKRP, the nature of their tags for bead conjugation (e.g., GST, His-tag), buffer composition, incubation times, and the specific AlphaScreen beads used. This information is typically found in the supplementary materials of primary research articles but is not publicly available for AMG-1694.
In Vivo Efficacy in a ZDF Rat Model
The antidiabetic effect of AMG-1694 was demonstrated in the Zucker Diabetic Fatty (ZDF) rat, a well-established model of obesity and type 2 diabetes.
Typical Experimental Design:
-
Animal Model: Male ZDF rats, which spontaneously develop hyperglycemia and insulin resistance.
-
Acclimation: Animals are acclimated to the facility and diet.
-
Treatment Groups:
-
Vehicle control
-
AMG-1694 (at various dose levels)
-
-
Dosing: The route of administration (e.g., oral gavage) and frequency (e.g., once or twice daily) would be defined. The specific dose of AMG-1694 used in published studies is not publicly available.
-
Monitoring:
-
Blood glucose levels (fasting and postprandial)
-
Plasma insulin levels
-
Body weight
-
Food and water intake
-
The specific details of the in vivo protocol for AMG-1694, including the dose administered, are not available in the public domain.
Pharmacokinetics and Metabolism (ADME)
A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development as a therapeutic agent. While detailed ADME data for AMG-1694 is not publicly available, it is known to have an improved pharmacokinetic profile compared to earlier GK-GKRP disruptors.
Standard Preclinical ADME Assessment would include:
-
In vitro metabolism: Using liver microsomes or hepatocytes to determine metabolic stability and identify major metabolites.
-
In vivo pharmacokinetics: In preclinical species (e.g., rats) to determine parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability.
-
Tissue distribution: To understand where the compound accumulates in the body.
-
Excretion studies: To identify the major routes of elimination (e.g., renal, fecal).
Conclusion
AMG-1694 is a pioneering molecule in the field of metabolic research, demonstrating the therapeutic potential of disrupting the GK-GKRP interaction for glycemic control. Its high potency and glucose-dependent mechanism of action make it an attractive pharmacological tool and a lead compound for the development of novel antidiabetic drugs. The availability of its co-crystal structure with GKRP provides a solid foundation for future structure-based drug design efforts. While detailed experimental protocols and a full ADME profile are not publicly available, the existing data clearly establish AMG-1694 as a landmark compound in the quest for safer and more effective treatments for type 2 diabetes. Further research building upon the foundation laid by AMG-1694 is poised to yield new therapeutic options for patients worldwide.
References
-
4LY9: Human GKRP complexed to AMG-1694 [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate. RCSB PDB. [Link]
Sources
Technical Deep Dive: Glucokinase Regulatory Protein (GKRP) Inhibitor AMG-1694
[1][2]
Part 1: Executive Summary
AMG-1694 is a potent, selective, small-molecule inhibitor of the Glucokinase Regulatory Protein (GKRP) .[1][2][3] Unlike Glucokinase Activators (GKAs) that directly bind and hyperactivate the Glucokinase (GK) enzyme—often leading to hypoglycemia and hyperlipidemia—AMG-1694 functions as a protein-protein interaction (PPI) disruptor .
It targets the inhibitory complex formed between GK and GKRP in the nucleus of hepatocytes.[3][4] By allosterically binding to GKRP, AMG-1694 induces a conformational change that releases GK, allowing it to translocate to the cytoplasm. Once in the cytoplasm, GK phosphorylates glucose to glucose-6-phosphate (G6P), driving glycolysis and glycogen synthesis.[3]
Key Differentiator: AMG-1694 demonstrates glucose-dependent efficacy . It normalizes blood glucose in diabetic models (db/db mice) but, critically, does not lower blood glucose in normoglycemic animals, significantly mitigating the risk of hypoglycemia common to direct GK activators.
Part 2: Mechanistic Foundation & Biological Logic
The Nuclear Sequestration Model
In the liver, Glucokinase (GK) acts as the primary glucose sensor.[4] Its activity is tightly regulated by GKRP.
-
Low Glucose (Fasting): GKRP binds GK with high affinity in the presence of Fructose-6-Phosphate (F6P) and sequesters it in the nucleus , rendering it catalytically inactive.
-
High Glucose (Post-prandial): Influx of glucose (and Fructose-1-Phosphate) triggers the dissociation of the GK-GKRP complex. GK translocates to the cytoplasm to metabolize glucose.
Mechanism of Action: AMG-1694
AMG-1694 binds to a novel allosteric pocket on GKRP, distinct from the F6P binding site. This binding event destabilizes the GK-GKRP interface, forcing the release of GK even in low-glucose conditions, effectively mimicking the post-prandial state without overriding the enzyme's intrinsic glucose dependence.
Visualization: The Translocation Pathway
The following diagram illustrates the sequestration cycle and the disruption point of AMG-1694.
Caption: AMG-1694 binds GKRP in the nucleus, forcing GK release and translocation to the cytoplasm.
Part 3: Chemical Biology & Pharmacological Profile
Structural Data[1][4][6][7]
-
PDB Accession: 4LY9 (Human GKRP complexed with AMG-1694 and Sorbitol-6-Phosphate).[5]
-
Binding Site: AMG-1694 occupies a hydrophobic pocket formed at the interface of the two GKRP subdomains. This site is distinct from the fructose-6-phosphate (F6P) regulatory site, confirming it does not compete directly with endogenous sugar phosphates but rather allosterically modulates the protein.
-
Chemical Class: Piperazine-sulfonamide derivative.
Quantitative Data Summary
| Parameter | Value | Context |
| Biochemical Potency (IC50) | 7 nM | Inhibition of human GK-GKRP binding (AlphaScreen/TR-FRET) |
| Cellular Potency (EC50) | 0.020 µM | GK Translocation in primary rat hepatocytes |
| Efficacy (db/db mice) | Normalized | Restoration of normoglycemia at 30-100 mg/kg |
| Hypoglycemia Risk | Low/None | No glucose lowering observed in lean (normoglycemic) C57BL/6 mice |
| Selectivity | >1000-fold | vs. related kinases and nuclear receptors |
Part 4: Experimental Protocols
Protocol A: Biochemical GK-GKRP Interaction Assay (TR-FRET)
Purpose: To determine the IC50 of AMG-1694 by measuring the disruption of the interaction between recombinant human GK and GKRP.
Reagents:
-
Recombinant Human His-tagged GK.
-
Recombinant Human FLAG-tagged GKRP.
-
Anti-His-Europium Cryptate (Donor).
-
Anti-FLAG-XL665 (Acceptor).
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.05% Tween-20.
Methodology:
-
Preparation: Dilute AMG-1694 in DMSO (serial dilutions, typically 10-point curve).
-
Complex Formation: Incubate His-GK (5 nM final) and FLAG-GKRP (5 nM final) in Assay Buffer for 15 minutes at Room Temperature (RT). Note: Ensure Fructose-6-Phosphate (10 µM) is present if testing competition, though AMG-1694 works independently.
-
Treatment: Add 5 µL of compound solution to the protein mix (total volume 25 µL). Incubate for 30 minutes at RT.
-
Detection: Add Anti-His-Europium and Anti-FLAG-XL665 antibodies. Incubate for 60 minutes.
-
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a compatible plate reader (e.g., PerkinElmer EnVision). Excitation: 337 nm; Emission 1: 615 nm (Donor), Emission 2: 665 nm (Acceptor).
-
Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.
Protocol B: Primary Hepatocyte GK Translocation Assay (High Content Imaging)
Purpose: To validate cellular efficacy (EC50) by visualizing the movement of GK from the nucleus to the cytoplasm.
Methodology:
-
Cell Culture: Isolate primary hepatocytes from Sprague-Dawley rats. Plate on collagen-coated 96-well optical bottom plates (15,000 cells/well) in Williams' Medium E. Allow attachment for 4-6 hours.
-
Starvation: Wash cells and incubate in low-glucose (5 mM) media for 2 hours to synchronize GK in the nucleus (sequestration phase).
-
Dosing: Treat cells with AMG-1694 (0.001 to 10 µM) for 60 minutes.
-
Control: High glucose (25 mM) as a positive control for translocation.
-
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100.
-
Staining:
-
Primary Ab: Anti-Glucokinase (Sheep anti-GK).
-
Secondary Ab: Alexa Fluor 488 Donkey anti-Sheep.
-
Nuclear Stain: DAPI or Hoechst 33342.
-
-
Imaging: Image using a High Content Screening system (e.g., Opera Phenix or CellInsight).
-
Quantification: Define Nuclear and Cytoplasmic Regions of Interest (ROI) using the DAPI channel. Calculate the Cytoplasm-to-Nucleus (C/N) intensity ratio for GK.
-
Result: AMG-1694 treatment should increase the C/N ratio dose-dependently.
-
Part 5: Preclinical Logic & Future Outlook
The Safety Advantage
The defining feature of AMG-1694 (and its analog AMG-3969) is the uncoupling of efficacy from hypoglycemia.
-
GK Activators: Increase
or decrease of GK directly. This forces glucose phosphorylation even when blood glucose is low (< 70 mg/dL), causing hypoglycemia. -
GKRP Inhibitors (AMG-1694): They only increase the amount of available GK in the cytoplasm. The enzyme itself retains its native affinity (
mM). Therefore, if blood glucose drops below physiological levels, the free GK naturally slows down catalysis, preventing "overshoot" hypoglycemia.
Screening Workflow Visualization
The following diagram outlines the critical path for validating GKRP disruptors like AMG-1694.
Caption: Step-wise validation cascade ensuring potency, cellular activity, and safety (hypoglycemia avoidance).
References
-
Lloyd, D. J., et al. (2013). "Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors." Nature, 504, 437–440.[4] [6]
-
RCSB Protein Data Bank. "Structure of Human GKRP complexed to AMG-1694." PDB Entry: 4LY9.
-
Amgen Inc. "Patent WO2012068179A1: Glucokinase regulatory protein inhibitors." Google Patents.
-
Beck, B., et al. (2013). "Discovery of novel, potent, and orally bioavailable inhibitors of the glucokinase–glucokinase regulatory protein interaction." Journal of Medicinal Chemistry, 56(21), 8680-8695.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucokinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. 4ly9 - Human GKRP complexed to AMG-1694 [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 5. 4LY9: Human GKRP complexed to AMG-1694 [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate [ncbi.nlm.nih.gov]
- 6. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of AMG-1694 with the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Complex
This guide provides a comprehensive technical overview of AMG-1694, a potent small-molecule disruptor of the Glucokinase (GK) and Glucokinase Regulatory Protein (GKRP) complex. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, particularly type 2 diabetes. This document delves into the intricate molecular interactions, the causality behind the experimental designs for its characterization, and detailed methodologies for assessing its binding affinity and functional impact.
Introduction: The Glucokinase-GKRP Axis as a Therapeutic Target
Glucokinase (GK) serves as a crucial glucose sensor in hepatocytes and pancreatic β-cells, playing a pivotal role in maintaining glucose homeostasis.[1] In the liver, GK's activity is exquisitely modulated by the Glucokinase Regulatory Protein (GKRP).[2] Under low glucose conditions, GKRP binds to GK, leading to its sequestration in the nucleus and rendering it inactive.[3] This inhibitory mechanism prevents excessive glucose phosphorylation during fasting. As glucose levels rise postprandially, GK is released from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose, initiating glycolysis and glycogen synthesis.[3]
Dysregulation of this dynamic interplay is implicated in the pathophysiology of type 2 diabetes. Consequently, strategies to enhance GK activity have been a major focus of therapeutic development. One such strategy, distinct from direct GK activation, involves the disruption of the inhibitory GK-GKRP complex.[4] This approach aims to increase the pool of active cytoplasmic GK, thereby enhancing hepatic glucose uptake in a glucose-dependent manner. AMG-1694 emerged from this paradigm as a potent and selective disruptor of the GK-GKRP interaction.[4]
AMG-1694: A Novel Allosteric Disruptor of the GK-GKRP Complex
AMG-1694 is a small molecule that indirectly activates glucokinase by binding to GKRP and preventing its association with GK.[5] This mechanism of action is fundamentally different from that of direct glucokinase activators (GKAs), which bind to an allosteric site on GK itself. The key advantage of the GK-GKRP disruption strategy is the potential for a reduced risk of hypoglycemia, as the availability of active GK is still contingent on ambient glucose concentrations.[6]
The discovery of AMG-1694 was facilitated by high-throughput screening followed by extensive structure-guided optimization.[4] Crystallographic studies have revealed that AMG-1694 binds to a previously unknown allosteric pocket on GKRP, distinct from the binding sites for both GK and the physiological regulator, fructose-6-phosphate.[4] This novel binding mode allows AMG-1694 to effectively abrogate the inhibitory function of GKRP.
Mechanism of Action of AMG-1694
The binding of AMG-1694 to GKRP induces a conformational change in the regulatory protein that is incompatible with its high-affinity interaction with GK. This leads to the dissociation of the GK-GKRP complex, or prevents its formation, resulting in an increased concentration of free, active GK in the hepatocyte nucleus, which can then translocate to the cytoplasm.
Quantitative Assessment of AMG-1694 Binding and Activity
The potency and efficacy of AMG-1694 have been characterized using a suite of biochemical and cell-based assays. These assays provide quantitative data on its ability to disrupt the GK-GKRP complex, its direct binding affinity for GKRP, and its functional consequence on GK activity and localization.
| Parameter | Value | Assay Method | Description |
| IC50 | 7 nM | AlphaScreen | Concentration of AMG-1694 required to inhibit 50% of the GK-GKRP interaction in a biochemical assay.[5] |
| EC50 | 20 nM | Coupled Enzyme Assay | Concentration of AMG-1694 required to achieve 50% of the maximal restoration of GK enzymatic activity in the presence of GKRP.[5] |
| Kd | Not explicitly found in the provided search results | Surface Plasmon Resonance (SPR) | Dissociation constant for the direct binding of AMG-1694 to GKRP. While SPR was used, a specific Kd value for AMG-1694 was not located in the search results. |
Experimental Protocols for Characterizing GK-GKRP Disruptors
The characterization of a GK-GKRP disruptor like AMG-1694 requires a multi-faceted approach, employing assays that probe the protein-protein interaction directly, measure the binding affinity of the compound to its target, and assess the downstream cellular consequences.
Biochemical Assay for GK-GKRP Interaction Disruption: AlphaScreen
Rationale: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based assay suitable for high-throughput screening of protein-protein interaction inhibitors.[7] It allows for the rapid identification and characterization of compounds that disrupt the GK-GKRP complex in a cell-free system.
Sources
- 1. Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Small Molecule Disruptors of the GK-GKRP Interactome
Part 1: Executive Summary & Biological Imperative
The Glucokinase (GK) – Glucokinase Regulatory Protein (GKRP) interaction constitutes the primary "metabolic switch" of the liver. Unlike hexokinases in other tissues, hepatic GK (GCK) is not inhibited by its product (Glucose-6-Phosphate) but is instead regulated by spatial sequestration.
In low-glucose conditions, GKRP binds GK with high affinity, sequestering it in the hepatocyte nucleus (inactive state).[1] In high-glucose conditions, or in the presence of Fructose-1-Phosphate (F1P), the complex dissociates, allowing GK to translocate to the cytoplasm to drive glycolysis and glycogen synthesis.[2]
Therapeutic Hypothesis: Small molecule disruptors that bind GKRP (not GK) can force the release of GK into the cytoplasm, lowering blood glucose in Type 2 Diabetes (T2D) patients without the direct allosteric activation risks associated with Glucokinase Activators (GKAs).
Part 2: Structural Mechanism of Action
The "Soraprazan Pocket"
Early GK activators targeted the enzyme itself, leading to indiscriminate activation and hypoglycemia. The new class of disruptors targets GKRP.[3][4] Structural biology reveals that potent disruptors like AMG-3969 bind to a distinct allosteric pocket on GKRP, often referred to as the "Soraprazan pocket" (named after the P-CAB drug found to serendipitously bind this site).
-
Binding Site: Located at the interface of the GKRP domains, distinct from the Fructose-6-Phosphate (F6P) binding site.[2][5]
-
Mechanism: Binding induces a conformational change in GKRP that lowers its affinity for GK, mimicking the effect of F1P but with higher potency and specificity.
Visualization: The GK-GKRP Shuttle
The following diagram illustrates the nuclear sequestration mechanism and the point of intervention for small molecule disruptors.
Caption: The GK-GKRP Shuttle. Disruptors bind the nuclear complex, forcing GK translocation to the cytoplasm.[2][4]
Part 3: Chemical Matter & Comparative Data
The evolution of disruptors has moved from serendipitous hits to structure-guided designs.[4]
| Compound | Class | IC50 (GK-GKRP) | Mechanism | Clinical/Preclinical Status |
| Soraprazan | P-CAB / Sulfonamide | ~1.8 µM | Binds GKRP allosteric pocket | Discontinued (Originally for GERD) |
| AMG-1694 | Benzothiophene | 21 nM | Optimized Soraprazan analog | Preclinical Tool |
| AMG-3969 | Pyridyl-Carbinol | 4 nM | High-affinity disruptor | Preclinical (High potency) |
| Fructose-1-P | Endogenous Metabolite | ~50 µM | Physiological regulator | Natural Reference |
Data aggregated from Lloyd et al. (2013) and Bonnefous et al. (2014).
Part 4: Validated Experimental Protocols
To develop novel disruptors, a self-validating screening cascade is required. We prioritize TR-FRET for high-throughput binding affinity and High Content Screening (HCS) for functional translocation.
Protocol A: TR-FRET GK-GKRP Binding Assay (Primary Screen)
Objective: Quantify the disruption of the protein-protein interaction in a homogeneous format. Why TR-FRET? It overcomes the short fluorescence lifetime of background compounds and measures proximity (<10 nm) directly.
Reagents:
-
GST-GKRP (Human): Recombinant, N-terminal GST tag.
-
FLAG-GK (Human): Recombinant, N-terminal FLAG tag.
-
Fluorophores: Anti-GST-Terbium (Donor) and Anti-FLAG-XL665 (Acceptor).
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.1% BSA, 0.01% Tween-20.
Step-by-Step Workflow:
-
Preparation: Dilute compounds in DMSO to 100x final concentration. Spot 50 nL into 384-well low-volume plates.
-
Protein Mix: Prepare a master mix of GST-GKRP (5 nM final) and FLAG-GK (5 nM final) in Assay Buffer.
-
Incubation 1: Dispense 5 µL of Protein Mix into wells. Incubate for 15 minutes at Room Temperature (RT).
-
Detection Mix: Add 5 µL of detection antibody mix (Anti-GST-Tb + Anti-FLAG-XL665).
-
Equilibrium: Incubate for 60 minutes at RT (protected from light).
-
Read: Measure on an HTRF-compatible reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission: 620 nm (Donor) and 665 nm (Acceptor).
-
-
Analysis: Calculate HTRF Ratio (665/620 * 10,000). Plot % Inhibition vs. Log[Compound].
Protocol B: High Content Screening (HCS) Translocation Assay (Secondary Screen)
Objective: Confirm that the compound forces GK out of the nucleus in a cellular environment. Cell Model: Primary Rat Hepatocytes or Human Hepatocytes (Cryopreserved).
Step-by-Step Workflow:
-
Seeding: Plate hepatocytes (10,000 cells/well) in collagen-coated 96-well imaging plates. Allow attachment for 4-6 hours.
-
Starvation: Switch to low-glucose media (5 mM Glucose) for 1 hour to synchronize GK in the nucleus.
-
Treatment: Add test compounds (dose-response) and incubate for 30-60 minutes.
-
Positive Control:[6] AMG-3969 (1 µM).
-
Negative Control: DMSO (0.1%).
-
-
Fixation: Fix cells with 4% Paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100.
-
Staining:
-
Primary Ab: Anti-GK antibody.
-
Secondary Ab: AlexaFluor-488 conjugated.[7]
-
Nuclear Stain: Hoechst 33342.
-
-
Imaging: Acquire images on an automated confocal microscope (e.g., Opera Phenix, 20x or 40x objective).
-
Analysis: Use image segmentation algorithms to define:
-
Region 1: Nucleus (Hoechst).
-
Region 2: Cytoplasm (Ring around nucleus).
-
Output: Calculate the Cytoplasm-to-Nucleus (C/N) Ratio of GK intensity. A ratio >1.0 indicates translocation.
-
Screening Logic Diagram
Caption: The critical path for GK-GKRP disruptor discovery, filtering for potency, cellular efficacy, and lipid safety.
Part 5: The Safety Challenge (Lipidosis)
The primary hurdle in developing GK-GKRP disruptors is Hepatic Steatosis .
-
Mechanism: Chronic activation of GK increases Cytosolic G6P. This flows into the pentose phosphate pathway and glycolysis, generating Acetyl-CoA and NADPH—the building blocks for fatty acids.
-
SREBP1c Activation: High glycolytic flux upregulates ChREBP and SREBP1c, transcription factors that drive de novo lipogenesis.
-
Mitigation Strategy: The ideal disruptor must have a short half-life or liver-restricted distribution that mimics the physiological "post-prandial" release of GK, rather than 24-hour activation.
References
-
Lloyd, D. J., et al. (2013). "Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors." Nature, 504, 437–440. Link
-
Bonnefous, C., et al. (2014).[8] "Discovery of AMG 3969, a Ketone-Based Glucokinase-Glucokinase Regulatory Protein Disruptor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 57(5), 1952–1963. Link
-
Van Schaftingen, E., et al. (1994). "The regulatory protein of glucokinase."[1][2][3][4][5][8][9][10] Advances in Enzyme Regulation, 34, 229-240. Link
-
Beck, T., & Miller, B. G. (2013). "Structural basis for regulation of human glucokinase by glucokinase regulatory protein." Cell Metabolism, 17(3), 390-398. Link
-
Ashton, K. S., et al. (2014).[8] "Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 1. Discovery of a novel chemotype." Journal of Medicinal Chemistry, 57(2), 309-324. Link
Sources
- 1. What are GKRP modulators and how do they work? [synapse.patsnap.com]
- 2. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Disruptors of the Glucokinase-Glucokinase Regulatory Protein Interaction: 5. A Novel Aryl Sulfone Series, Optimization Through Conformational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of glucokinase regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis for the role of glucokinase regulatory protein as the allosteric switch for glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the co-operative interaction between the allosterically regulated proteins GK and GKRP using tryptophan fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AMG-1694 in Modulating Hepatic Glucokinase Translocation: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK), the primary glucose sensor in hepatocytes, plays a pivotal role in maintaining glucose homeostasis. Its activity is exquisitely regulated, in part, by its subcellular localization. Under fasting conditions, GK is sequestered in the nucleus through its interaction with the glucokinase regulatory protein (GKRP), rendering it inactive. In the postprandial state, elevated glucose levels promote the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm where it can phosphorylate glucose, initiating glycolysis and glycogen synthesis. Small molecule disruptors of the GK-GKRP interaction represent a promising therapeutic strategy for type 2 diabetes by promoting glucose-dependent hepatic glucose uptake. This guide provides an in-depth technical overview of the role and mechanism of AMG-1694, a potent and selective GK-GKRP disruptor, in promoting hepatic glucokinase translocation and its downstream metabolic consequences. Detailed protocols for quantifying GK translocation and assessing its impact on hepatic glucose metabolism are also presented.
Introduction: Glucokinase as a Central Regulator of Hepatic Glucose Metabolism
The liver is a key organ in the maintenance of systemic glucose homeostasis, capable of both producing and storing glucose.[1] Glucokinase (GK), or hexokinase IV, is the principal enzyme responsible for glucose phosphorylation in hepatocytes.[2] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate (G6P).[3] These kinetic properties allow GK to function as a glucose sensor, responding to fluctuations in portal vein glucose concentrations that occur after a meal.[4] The phosphorylation of glucose to G6P by GK is the first irreversible step in hepatic glucose metabolism, committing glucose to either glycolysis for energy production or storage as glycogen.[2]
The activity of hepatic GK is tightly controlled through a unique regulatory mechanism involving its subcellular compartmentalization. This process is mediated by the glucokinase regulatory protein (GKRP), which acts as a competitive inhibitor and a nuclear anchor for GK.[5]
The GK-GKRP Signaling Axis: A Gatekeeper of Hepatic Glucose Flux
Under basal or low glucose conditions, GK is predominantly localized within the nucleus of hepatocytes in an inactive state, bound to GKRP.[6] This sequestration prevents futile cycling of glucose phosphorylation and dephosphorylation during periods of fasting when the liver is producing glucose.
The interaction between GK and GKRP is dynamically regulated by key metabolic signals:
-
Fructose-6-phosphate (F6P): An intermediate of glycolysis and gluconeogenesis, F6P stabilizes the GK-GKRP complex, promoting the nuclear retention of GK.[7]
-
Fructose-1-phosphate (F1P): Derived from the metabolism of fructose, F1P is a potent allosteric inhibitor of the GK-GKRP interaction. It binds to GKRP and promotes the dissociation of GK, leading to its cytoplasmic translocation.[7]
-
Glucose: At elevated concentrations, glucose directly binds to GK, inducing a conformational change that weakens its interaction with GKRP, thereby facilitating its release into the cytoplasm.[6]
The translocation of GK to the cytoplasm is the rate-limiting step for hepatic glucose uptake and subsequent metabolism.[8]
Signaling Pathway of GKRP-Mediated Glucokinase Translocation
The following diagram illustrates the dynamic regulation of glucokinase localization within the hepatocyte.
Caption: Regulation of hepatic glucokinase translocation by metabolic signals and AMG-1694.
AMG-1694: A Potent Disruptor of the Glucokinase-GKRP Interaction
AMG-1694 is a small molecule designed to specifically disrupt the interaction between GK and GKRP.[3] By binding to a previously unknown pocket on GKRP, AMG-1694 potently promotes the dissociation of the GK-GKRP complex, thereby indirectly increasing the amount of active GK in the cytoplasm.[5][9] This mechanism of action is distinct from direct glucokinase activators (GKAs) which bind to and directly enhance the catalytic activity of the GK enzyme itself.
Quantitative Profile of AMG-1694
| Parameter | Value | Reference |
| IC₅₀ for GK-GKRP disruption | 7 nM | [3] |
| EC₅₀ for restoring GK activity (in the presence of GKRP) | 0.020 µM | [3] |
The key advantage of a GK-GKRP disruptor like AMG-1694 is that it increases the pool of available, active GK without altering the enzyme's intrinsic glucose-sensing properties. This leads to a glucose-dependent increase in hepatic glucose uptake, with a reduced risk of hypoglycemia compared to some direct GKAs.[5]
Experimental Protocols for Assessing the Role of AMG-1694
To investigate the effects of AMG-1694 on hepatic glucokinase translocation and its downstream metabolic consequences, a series of well-established in vitro assays can be employed.
Quantification of Hepatic Glucokinase Translocation using High-Content Imaging
This protocol details a method for quantifying the nuclear-to-cytoplasmic translocation of glucokinase in primary hepatocytes in response to treatment with AMG-1694.
Workflow for Glucokinase Translocation Assay
Caption: Step-by-step workflow for the quantification of GK translocation.
Step-by-Step Methodology:
-
Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from rats or mice using a two-step collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated multi-well plates (e.g., 96-well) suitable for high-content imaging.
-
Culture the cells in appropriate media (e.g., Williams' E medium) supplemented with serum and antibiotics. Allow cells to attach and form a monolayer.
-
-
Compound Treatment:
-
Prepare a dose-response curve of AMG-1694 in culture medium. A typical concentration range could be from 1 nM to 10 µM.
-
Include appropriate controls: a vehicle control (e.g., DMSO), a positive control for GK translocation (e.g., high glucose [25 mM] or fructose [100 µM]), and a negative control (low glucose [5 mM]).
-
Replace the culture medium with the compound-containing medium and incubate for a predetermined time (e.g., 60 minutes) at 37°C and 5% CO₂.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells once with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% bovine serum albumin in PBST [PBS with 0.05% Tween-20]) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody specific for glucokinase (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST and once with PBS.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Capture images in at least two channels: one for the nuclear stain (DAPI) and one for the glucokinase staining (e.g., FITC/Alexa Fluor 488).
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins, or proprietary software from the imaging system manufacturer) to quantify the fluorescence intensity.
-
Nuclear Segmentation: Use the DAPI signal to create a mask that defines the nuclear region of each cell.
-
Cytoplasmic Segmentation: Create a cytoplasmic mask by defining a region of interest around the nucleus, often by expanding the nuclear mask by a set number of pixels and then subtracting the nuclear mask.
-
Fluorescence Measurement: Measure the mean fluorescence intensity of the glucokinase signal within the nuclear and cytoplasmic masks for each cell.
-
Calculate the Nuclear-to-Cytoplasmic (N/C) Ratio: For each cell, divide the mean nuclear fluorescence intensity by the mean cytoplasmic fluorescence intensity. A decrease in the N/C ratio indicates translocation of glucokinase from the nucleus to the cytoplasm.
-
Assessment of Downstream Metabolic Effects
The translocation of glucokinase to the cytoplasm is expected to increase hepatic glucose metabolism. The following assays can be used to quantify these effects.
This assay measures the uptake of radiolabeled glucose into hepatocytes.
Step-by-Step Methodology:
-
Culture primary hepatocytes in multi-well plates as described above.
-
Pre-incubate the cells with various concentrations of AMG-1694 in glucose-free medium for a specified time.
-
Initiate the uptake by adding medium containing a known concentration of D-[¹⁴C]-glucose and unlabeled glucose.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of each well.
This assay measures the incorporation of radiolabeled glucose into glycogen.
Step-by-Step Methodology:
-
Culture and treat hepatocytes with AMG-1694 as described for the glucose uptake assay, but using D-[¹⁴C]-glucose in the treatment medium for a longer incubation period (e.g., 2-4 hours).[10]
-
After incubation, wash the cells with PBS and lyse them.
-
Precipitate the glycogen from the cell lysate using ethanol.
-
Wash the glycogen pellet to remove unincorporated glucose.
-
Resuspend the glycogen pellet and measure the incorporated radioactivity by scintillation counting.
-
Normalize the counts to the total protein content.
Expected Outcomes and Interpretation
Treatment of primary hepatocytes with AMG-1694 is expected to yield the following results:
-
Dose-dependent decrease in the glucokinase N/C ratio: High-content imaging will reveal a shift in glucokinase localization from the nucleus to the cytoplasm with increasing concentrations of AMG-1694.
-
Increased hepatic glucose uptake: The glucose uptake assay should demonstrate a significant increase in the rate of glucose transport into hepatocytes treated with AMG-1694.
-
Enhanced glycogen synthesis: The glycogen synthesis assay is expected to show a dose-dependent increase in the incorporation of glucose into glycogen in the presence of AMG-1694.
These findings would provide strong evidence for the mechanism of action of AMG-1694 as a GK-GKRP disruptor that promotes the translocation of GK to the cytoplasm, thereby enhancing hepatic glucose disposal.
Conclusion
AMG-1694 represents a novel therapeutic approach for the treatment of type 2 diabetes by targeting the regulatory mechanism of hepatic glucokinase. By disrupting the GK-GKRP complex, AMG-1694 promotes the translocation of GK to the cytoplasm in a glucose-dependent manner, leading to increased hepatic glucose uptake and glycogen synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and metabolic effects of AMG-1694 and other GK-GKRP disruptors, facilitating the development of new and effective therapies for metabolic diseases.
References
-
Baskaran, P., et al. (2013). Glucose-6-Phosphate–Mediated Activation of Liver Glycogen Synthase Plays a Key Role in Hepatic Glycogen Synthesis. Diabetes, 62(12), 4038-4048. Available from: [Link]
-
Agius, L. (2015). Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism. Current Opinion in Lipidology, 26(2), 115-121. Available from: [Link]
-
Agius, L. (2017). Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(3), 747-760. Available from: [Link]
-
SYNENTEC GmbH. (n.d.). Quantitative Image Analysis of Protein Translocation using our High-Content Imagers and YT-SOFTWARE®. Retrieved from [Link]
-
Lloyd, D. J., et al. (2013). Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors. Nature, 504(7480), 437-440. Available from: [Link]
-
JoVE. (2012). A High-content Imaging Workflow to Study Grb2 Signaling Complexes by Expression Cloning. Journal of Visualized Experiments, (68), e4299. Available from: [Link]
-
Mohlke, K. L., & Froguel, P. (2008). Glucose-induced dissociation of glucokinase from its regulatory protein in the nucleus of hepatocytes prior to nuclear export. Diabetologia, 51(10), 1765-1774. Available from: [Link]
-
Agius, L. (2009). Shared Control of Hepatic Glycogen Synthesis by Glycogen Synthase and Glucokinase. Biochemical Journal, 419(1), 1-18. Available from: [Link]
-
SYNENTEC GmbH. (2020). Quantitative Image Analysis of Protein Translocation using our High-Content Imagers and YT-SOFTWARE. ResearchGate. Available from: [Link]
-
St. Jean, D. J., Jr, et al. (2014). Small Molecule Disruptors of the Glucokinase-Glucokinase Regulatory Protein Interaction: 1. Discovery of a Novel Tool Compound for in Vivo Proof-Of-Concept. Journal of Medicinal Chemistry, 57(3), 947-958. Available from: [Link]
-
Radziuk, J., & Pye, S. (2001). Hepatic glucose uptake, gluconeogenesis and the regulation of glycogen synthesis. Diabetes/Metabolism Research and Reviews, 17(4), 250-272. Available from: [Link]
-
Iynedjian, P. B. (2009). Molecular physiology of mammalian glucokinase. Cellular and Molecular Life Sciences, 66(1), 27-42. Available from: [Link]
-
Kelley, M. F., & Paschal, B. M. (2018). Fluorescence-based Quantification of Nucleocytoplasmic Transport. Bio-protocol, 8(21), e3070. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Glucokinase – Knowledge and References. Retrieved from [Link]
-
Agilent Technologies. (2023, June 11). Tracking Nuclear Translocation Events with Live-Cell Imaging [Video]. YouTube. [Link]
-
Agius, L. (2007). Glucokinase and molecular aspects of liver glycogen metabolism. Biochemical Society Transactions, 35(Pt 5), 1195-1198. Available from: [Link]
-
Agius, L. (2001). Involvement of glucokinase translocation in the mechanism by which resorcinol inhibits glycolysis in hepatocytes. Biochemical Journal, 358(Pt 3), 689-696. Available from: [Link]
-
Di Mauro, G., et al. (2022). GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells. International Journal of Molecular Sciences, 23(21), 13359. Available from: [Link]
-
Trask, O. J. (2021, March 29). High Content Imaging Applications: Best Practices and Approaches to Consider [Video]. YouTube. [Link]
-
Cárdenas, M. L., et al. (2010). Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics. Biochemical Journal, 430(2), 243-252. Available from: [Link]
-
ResearchGate. (n.d.). 48 questions with answers in GLUCOSE UPTAKE | Science topic. Retrieved from [Link]
-
Arden, C., et al. (2011). Elevated glucose represses liver glucokinase and induces its regulatory protein to safeguard hepatic phosphate homeostasis. Diabetes, 60(12), 3110-3120. Available from: [Link]
-
Matschinsky, F. M. (2009). Glucokinase and glucokinase activator. Life Metabolism, 2(4), 311-320. Available from: [Link]
-
Drug Discovery News. (2022, November 26). Gut-liver metabolism plays a surprising role in liver scarring. Retrieved from [Link]
-
Reddit. (2024, July 30). How to quantify N/C ratio in ImageJ software? [Online forum post]. r/molecularbiology. [Link]
-
Zhang, C. S., et al. (2017). Fructose-1,6-bisphosphate and aldolase mediate glucose sensing by AMPK. Nature, 548(7665), 112-116. Available from: [Link]
-
Moore, M. C., et al. (2012). Regulation of Hepatic Glucose Uptake and Storage In Vivo. Advances in Nutrition, 3(3), 286-294. Available from: [Link]
-
Abdul-Ghani, M. A., et al. (2008). Decreased basal hepatic glucose uptake in impaired fasting glucose. Diabetes, 57(5), 1170-1176. Available from: [Link]
-
Limesand, S. W., et al. (2024). Increased hepatic glucose production with lower oxidative metabolism in the growth-restricted fetus. JCI Insight, 9(10), e176497. Available from: [Link]
-
Kim, D. H., et al. (2025). Ginsenoside Rf improves glucose metabolism via the IRS/PI3K/Akt and PPARα/PGC1α signaling pathways in insulin-resistant AML12 cells. BMC Complementary Medicine and Therapies, 25(1), 1-14. Available from: [Link]
-
Webb, B. A., et al. (2017). Strength in numbers: Phosphofructokinase polymerization prevails in the liver. The Journal of Cell Biology, 216(9), 2655-2658. Available from: [Link]
-
Abbaszadeh, S., et al. (2024). Changes in glucose metabolism, C-reactive protein, and liver enzymes following intake of NAD + precursor supplementation: a systematic review and meta-regression analysis. Lipids in Health and Disease, 23(1), 1-15. Available from: [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4ly9 - Human GKRP complexed to AMG-1694 [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 6. zeriallab.org [zeriallab.org]
- 7. Pathway of glycogen synthesis from glucose in hepatocytes maintained in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclei:Cytoplasm EKC Quantification Script (FIJI Macro) [protocols.io]
- 9. Glycogen synthase activation by sugars in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
An In-depth Technical Guide to the Metabolic Pathways Targeted by AMG-1694 in Type 2 Diabetes
Executive Summary
AMG-1694 is a novel, potent, small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). In the context of type 2 diabetes, this disruption represents a targeted therapeutic strategy to enhance the body's natural glucose-sensing and disposal mechanisms. By preventing the sequestration and inhibition of GK by GKRP within hepatocytes, AMG-1694 indirectly increases GK activity. This leads to a cascade of beneficial metabolic effects, primarily in the liver and pancreas. In the liver, activated GK enhances glucose phosphorylation, thereby stimulating glycolysis and glycogen synthesis while suppressing gluconeogenesis. In pancreatic β-cells, where GKRP is not present, the principle of enhancing GK activity to improve glucose-stimulated insulin secretion (GSIS) is a parallel therapeutic concept that complements the hepatic action of GKRP disruptors. This guide will provide a detailed technical overview of the core metabolic pathways modulated by AMG-1694, the scientific rationale for this therapeutic approach, detailed experimental protocols to assess its activity, and a discussion of its potential in the management of type 2 diabetes.
Introduction: Glucokinase as a Pivotal Regulator of Glucose Homeostasis
Glucokinase (GK), also known as hexokinase IV, is a critical enzyme in the regulation of glucose homeostasis.[1][2] It is predominantly expressed in hepatocytes and pancreatic β-cells, where it functions as a glucose sensor.[2][3] GK catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis.[2] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, G6P. This allows GK to respond dynamically to changes in blood glucose concentrations within the physiological range, making it a key player in postprandial glucose disposal and the regulation of insulin secretion.[4]
In individuals with type 2 diabetes, the activity and expression of GK can be impaired, contributing to hyperglycemia. Therefore, enhancing GK activity has emerged as a promising therapeutic strategy.[1][5] AMG-1694 represents a novel approach to GK activation by targeting its interaction with its inhibitory protein, GKRP.
The Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction: A Molecular Switch
In the liver, the activity of glucokinase is tightly regulated by the glucokinase regulatory protein (GKRP).[2][6] Under fasting conditions (low glucose), GKRP binds to GK and sequesters it in an inactive state within the nucleus of hepatocytes.[7][8] This prevents excessive glucose phosphorylation and hypoglycemia. Following a meal, when blood glucose levels rise, the increased intracellular glucose concentration promotes the dissociation of GK from GKRP.[7] The released, active GK then translocates to the cytoplasm, where it can phosphorylate glucose and initiate its downstream metabolic pathways.[7] This dynamic interaction acts as a molecular switch, allowing the liver to efficiently take up and process glucose in response to nutritional status.[6]
The GK-GKRP interaction is also modulated by fructose metabolites. Fructose-6-phosphate (F6P) stabilizes the GK-GKRP complex, while fructose-1-phosphate (F1P) promotes its dissociation.[6]
AMG-1694: A Potent Disruptor of the GK-GKRP Interaction
AMG-1694 is designed to specifically disrupt the binding of GKRP to GK. By preventing the formation of the inhibitory GK-GKRP complex, AMG-1694 increases the pool of active, cytoplasmic GK in hepatocytes, even at basal glucose levels. This leads to an indirect but effective activation of glucokinase.
While specific quantitative data for AMG-1694 is not publicly available, data from a similar Amgen compound, AMG-3969, can provide representative potency values. AMG-3969 is a potent GK-GKRP disruptor with an IC50 of 4 nM and a cellular EC50 of 0.202 µM for reversing GKRP-mediated inhibition.[9] It is anticipated that AMG-1694 possesses a similar high-potency profile.
| Parameter | Representative Value (based on AMG-3969) | Significance |
| IC50 (GK-GKRP Disruption) | ~4 nM[9] | High potency in disrupting the target protein-protein interaction. |
| EC50 (Cellular GK Activation) | ~0.202 µM[9] | Effective at activating glucokinase in a cellular context. |
Metabolic Pathways Targeted by AMG-1694 in the Liver
By increasing the amount of active GK, AMG-1694 significantly impacts several key metabolic pathways in the liver, promoting a shift from glucose production to glucose utilization and storage.
Glycolysis and Tricarboxylic Acid (TCA) Cycle
The primary effect of increased GK activity is the enhanced conversion of glucose to G6P.[10] This G6P is then funneled into the glycolytic pathway, leading to the production of pyruvate. Pyruvate enters the mitochondria and is converted to acetyl-CoA, which then fuels the TCA cycle. Studies with other glucokinase activators have shown that this leads to an augmented flux through the TCA cycle, as evidenced by increased levels of citrate, glutamate, and aspartate.[11] This also results in an improved hepatic energy state, with higher ATP levels.[11]
Glycogen Synthesis
The increased availability of G6P also drives the synthesis of glycogen, the storage form of glucose in the liver.[10][11] This contributes significantly to the postprandial lowering of blood glucose.
Gluconeogenesis
By promoting glycolysis and glucose utilization, increased GK activity reciprocally inhibits gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[10] This is a crucial mechanism for reducing hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes.
Potential for De Novo Lipogenesis
A potential consequence of sustained, high-level activation of hepatic glycolysis is the increased production of acetyl-CoA, which can be a substrate for de novo lipogenesis (the synthesis of fatty acids and triglycerides).[10][12] This is a critical consideration in the development of glucokinase activators and GK-GKRP disruptors, as it could potentially lead to or exacerbate hepatic steatosis.[1][12]
Experimental Protocols for Assessing the Activity of GK-GKRP Disruptors
The evaluation of GK-GKRP disruptors like AMG-1694 requires a suite of in vitro and cellular assays to confirm their mechanism of action and quantify their potency and efficacy.
In Vitro GK-GKRP Disruption Assays
Objective: To measure the ability of a compound to disrupt the pre-formed GK-GKRP complex.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay uses fluorescence resonance energy transfer (FRET) between two antibodies labeled with a donor and an acceptor fluorophore that bind to tagged GK and GKRP proteins. Disruption of the complex leads to a loss of the FRET signal. [13] 2. Protocol:
-
Recombinant, tagged human GK and GKRP are incubated to form a complex.
-
Test compounds (e.g., AMG-1694) are added at various concentrations.
-
Anti-tag antibodies conjugated with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2) are added.
-
After incubation, the fluorescence is read at the emission wavelengths of both the donor and acceptor.
-
The ratio of acceptor to donor fluorescence is calculated, and IC50 values are determined from the dose-response curve.
-
-
Glucokinase Activity Assays
Objective: To measure the enzymatic activity of GK in the presence and absence of GKRP and the test compound.
-
Spectrophotometric Coupled Enzyme Assay:
-
Principle: The production of G6P by GK is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by the change in absorbance at 340 nm. [14] 2. Protocol:
-
A reaction mixture containing buffer, glucose, ATP, NADP+, and G6PDH is prepared.
-
Recombinant GK is added, with or without a pre-incubation with GKRP.
-
The test compound is added to the wells containing the GK-GKRP complex.
-
The reaction is initiated by the addition of ATP.
-
The absorbance at 340 nm is measured kinetically over time.
-
The rate of reaction is calculated, and EC50 values for the reversal of GKRP inhibition are determined.
-
-
Cellular GK Translocation Assay
Objective: To visualize and quantify the translocation of GK from the nucleus to the cytoplasm in response to the test compound.
-
High-Content Imaging of Primary Hepatocytes:
-
Principle: Primary hepatocytes, which endogenously express GK and GKRP, are used. GK is visualized using immunofluorescence, and its subcellular localization is quantified by automated microscopy and image analysis. [8][13] 2. Protocol:
-
Cryopreserved or freshly isolated primary hepatocytes (rat or human) are plated in multi-well imaging plates. [13] 2. Cells are incubated with the test compound at various concentrations for a defined period.
-
Cells are fixed, permeabilized, and stained with a primary antibody against GK and a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Plates are imaged on a high-content imaging system.
-
Image analysis software is used to quantify the ratio of cytoplasmic to nuclear fluorescence intensity of GK.
-
EC50 values for GK translocation are determined from the dose-response curve.
-
-
Conclusion and Future Directions
AMG-1694, by targeting the hepatic GK-GKRP interaction, represents a highly specific and promising approach for the treatment of type 2 diabetes. Its mechanism of action directly addresses the impaired hepatic glucose metabolism that is a hallmark of the disease. By enhancing the liver's capacity for glucose uptake and storage while simultaneously reducing glucose production, GK-GKRP disruptors have the potential to provide robust glycemic control.
However, as with all novel therapeutic agents, a thorough evaluation of potential risks is essential. The primary concerns for this class of drugs include the risk of hypoglycemia, due to potent GK activation, and the potential for long-term use to promote hepatic steatosis. [1][12]Future research will need to focus on optimizing the therapeutic window of these compounds and further elucidating their long-term effects on lipid metabolism. The development of hepato-selective compounds may offer a strategy to mitigate some of these risks. Overall, the disruption of the GK-GKRP complex is a scientifically sound and compelling strategy for the development of next-generation antidiabetic therapies.
References
-
Gloyn, A. L., & Iws, D. (2018). Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism. Current Opinion in Lipidology, 29(3), 195-201. [Link]
-
Zhang, J., Li, C., & Lou, Z. (2013). Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS. Journal of Biological Chemistry, 288(45), 32566-32576. [Link]
-
Wikipedia. (n.d.). Glucokinase. [Link]
-
Selva, J. (2024). What are glucokinase activators and how do they work?. News-Medical.net. [Link]
-
Grimsby, J., et al. (2003). Glucose-induced dissociation of glucokinase from its regulatory protein in the nucleus of hepatocytes prior to nuclear export. Journal of Biological Chemistry, 278(33), 32471-32474. [Link]
-
Wang, H., et al. (2023). Glucokinase and glucokinase activator. Life Metabolism, 2(4), load028. [Link]
-
Singh, S. K., & Singh, P. (2022). Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators. Journal of Diabetes & Metabolic Disorders, 21(1), 1017-1034. [Link]
-
Lloyd, D. J., et al. (2013). Antidiabetic disruptors of the glucokinase-glucokinase regulatory protein complex reorganize a coulombic interface. Journal of Biological Chemistry, 288(49), 35189-35201. [Link]
-
Futamura, M., et al. (2006). An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism. Journal of Biological Chemistry, 281(50), 38346-38353. [Link]
-
Lenzen, S. (2006). Glucokinase Regulatory Network in Pancreatic β-Cells and Liver. Diabetes, 55(Supplement 2), S94-S101. [Link]
-
Matschinsky, F. M. (2013). The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans. Frontiers in Physiology, 4, 148. [Link]
-
Li, Y., et al. (2020). Glucokinase Inactivation Ameliorates Lipid Accumulation and Exerts Favorable Effects on Lipid Metabolism in Hepatocytes. International Journal of Molecular Sciences, 21(21), 8206. [Link]
-
Miller, B. G., et al. (2011). Mechanistic Origins of Enzyme Activation in Human Glucokinase Variants Associated with Congenital Hyperinsulinism. Journal of Biological Chemistry, 286(24), 21534-21544. [Link]
-
Cheong, J. C. Y., et al. (2024). Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study. Cardiovascular Diabetology, 23(1), 184. [Link]
-
Niswender, C. M., et al. (2014). A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease. ASSAY and Drug Development Technologies, 12(2), 95-108. [Link]
-
Park, K., et al. (2015). Molecular basis for the role of glucokinase regulatory protein as the allosteric switch for glucokinase. Proceedings of the National Academy of Sciences, 112(34), 10795-10800. [Link]
-
Wikipedia. (n.d.). Insulin. [Link]
-
Burgess, S. C., et al. (2012). Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics. Biochemical Journal, 444(3), 547-557. [Link]
-
K-A, R. J., & Nunemaker, C. S. (2020). Reducing Glucokinase Activity to Enhance Insulin Secretion: A Counterintuitive Theory to Preserve Cellular Function and Glucose Homeostasis. Frontiers in Endocrinology, 11, 390. [Link]
-
Forlenza, G. P., et al. (2023). Effect of Verapamil on Pancreatic Beta Cell Function in Newly Diagnosed Pediatric Type 1 Diabetes: A Randomized Clinical Trial. JAMA, 329(12), 990-999. [Link]
-
Matschinsky, F. M. (2009). Regulation of Pancreatic Cell Glucokinase: From Basics to Therapeutics. Diabetes, 58(7), 1472-1483. [Link]
-
Haddad, D., et al. (2024). New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. International Journal of Molecular Sciences, 25(1), 571. [Link]
-
Burgess, S. C., et al. (2012). Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics. Biochemical Journal, 444(3), 547-557. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antidiabetic disruptors of the glucokinase-glucokinase regulatory protein complex reorganize a coulombic interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Structure-Activity Relationship of AMG-1694 Analogues
The following technical guide details the structure-activity relationship (SAR) of AMG-1694 and its analogues, focusing on the disruption of the Glucokinase–Glucokinase Regulatory Protein (GK-GKRP) interaction.
Target Class: Protein-Protein Interaction (PPI) Disruptors Therapeutic Area: Type 2 Diabetes Mellitus (T2DM) Primary Mechanism: GK-GKRP Complex Dissociation (Hepatoselective Glucokinase Activation)
Executive Summary
AMG-1694 is a potent, small-molecule disruptor of the interaction between Glucokinase (GK) and the Glucokinase Regulatory Protein (GKRP).[1][2][3][4][] Unlike direct Glucokinase Activators (GKAs) which target the enzyme systemically and carry a risk of hypoglycemia, AMG-1694 functions via a hepatoselective mechanism. By binding to a novel allosteric pocket on GKRP, it triggers the release of GK from the nucleus to the cytoplasm in hepatocytes, thereby enhancing hepatic glucose disposition without deranging whole-body glucose sensing. This guide analyzes the medicinal chemistry evolution from initial hits to AMG-1694 and its optimized analogue, AMG-3969.
Biological Rationale: The GK-GKRP Shuttle
To understand the SAR of AMG-1694, one must first understand the "GKRP Anchor" mechanism. In the liver, GK is sequestered in the nucleus by GKRP during low-glucose states (fasting).[1][2][6][7] High glucose or fructose-1-phosphate triggers GK release into the cytoplasm.
-
Mechanism of Action: AMG-1694 binds to GKRP, inducing a conformational change that mimics the effect of fructose-1-phosphate, forcing the release of GK.
-
Therapeutic Advantage: Because GKRP is expressed almost exclusively in the liver, AMG-1694 avoids the hypoglycemia associated with activating GK in pancreatic
-cells.
Pathway Visualization
Figure 1: Mechanism of AMG-1694 induced GK translocation.[2][3][4] The drug disrupts the nuclear complex, freeing GK to process glucose in the cytoplasm.
Chemical Scaffold Analysis
AMG-1694 is built upon a piperazine core, serving as a scaffold to orient three distinct pharmacophores into the GKRP binding pocket.
Core Structure Breakdown
| Region | Chemical Moiety | Function in Binding Pocket |
| Core Scaffold | (S)-Methylpiperazine | Provides the vector to orient the "Head" and "Tail" groups; the methyl group introduces chirality to match the binding pocket stereochemistry. |
| The "Anchor" (Tail) | Trifluoro-propan-2-ol linked to Phenyl | Critical Pharmacophore. The hydroxyl group mimics the phosphate of Sorbitol-6-Phosphate (S6P), forming hydrogen bonds with Arg/Lys residues deep in the pocket. The |
| The "Head" | Thiophene-2-sulfonyl | Interacts with the solvent-exposed region; the sulfonyl group provides rigid geometry and H-bond acceptance. |
| Solubility Handle | Methylmorpholine | Attached via a methylene linker to the piperazine; improves solubility and physicochemical properties. |
Structure-Activity Relationship (SAR) Deep Dive
The evolution from initial screening hits to AMG-1694 and subsequently AMG-3969 was driven by the need to balance potency with metabolic stability.
The "Anchor" Optimization (Trifluoro-alcohol)
Early hits lacked the specific trifluoro-alcohol moiety. Structural studies revealed that the phosphate group of the endogenous ligand (S6P) was a key interaction anchor.
-
Modification: Introduction of a tertiary alcohol with a trifluoromethyl group.
-
Result: The
group provided metabolic stability (blocking oxidation) and enhanced lipophilicity, while the -OH group preserved the critical H-bond network originally occupied by the phosphate. -
Outcome: Significant boost in potency (IC50 dropped from
M to low nM range).
The Piperazine Core & Chirality
The orientation of the substituents is governed by the piperazine ring.
-
Chirality: The (S)-methyl substitution on the piperazine ring (and the methylmorpholine side chain) locks the conformation.
-
Observation: The (S,S) diastereomer of AMG-1694 showed superior binding affinity compared to the (R,R) or meso forms, confirming the stereospecific nature of the GKRP pocket.
Metabolic Stability: The AMG-1694 to AMG-3969 Transition
While AMG-1694 was potent (IC50 = 7 nM), it suffered from high metabolic turnover (high clearance) in vivo, limiting its duration of action.
-
Metabolic Soft Spot: The oxidative metabolism of the piperazine ring and the linker regions.
-
Optimization Strategy (AMG-3969):
-
Rigidification of the scaffold.
-
Blocking metabolic "hotspots" on the aromatic rings with fluorine or methyl substituents.
-
AMG-3969 Profile: Maintained the nanomolar potency (IC50 = 4 nM) but demonstrated significantly improved pharmacokinetic (PK) properties, allowing for once-daily dosing potential in rodent models.
-
Comparative Data Table
| Compound | IC50 (GK-GKRP) | EC50 (Hepatocytes) | Metabolic Stability | Key Structural Feature |
| Hit Series | ~1.2 | > 10 | Low | Sulfonamide core (lacked trifluoro-alcohol) |
| AMG-1694 | 7 nM | 0.020 | Low (High Clearance) | First-in-class trifluoro-alcohol anchor |
| AMG-3969 | 4 nM | 0.202 | High (Optimized) | Optimized scaffold for PK/PD balance |
Experimental Protocols
GK-GKRP Interaction Assay (TR-FRET)
To validate the SAR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.
-
Reagents: Recombinant human GK (His-tagged) and GKRP (FLAG-tagged).
-
Antibodies: Anti-His-Europium (Donor) and Anti-FLAG-Allophycocyanin (Acceptor).
-
Procedure:
-
Incubate 5 nM GK and 5 nM GKRP in assay buffer (25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% BSA).
-
Add test compounds (AMG-1694 analogues) in DMSO (1% final).
-
Incubate for 60 minutes at room temperature.
-
Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).
-
-
Analysis: A decrease in the FRET ratio (665/615) indicates disruption of the GK-GKRP complex.
Synthetic Workflow (Conceptual)
The synthesis of AMG-1694 generally follows a convergent route.
Figure 2: Conceptual retrosynthetic scheme for AMG-1694 class compounds.
Future Directions
The discovery of AMG-1694 and AMG-3969 validated the hypothesis that disrupting the GK-GKRP interaction is a viable therapeutic strategy. Unlike direct GK activators, which failed in late-stage trials due to hypoglycemia and lipid abnormalities, GKRP disruptors preserve the physiological regulation of GK in the pancreas. Future SAR efforts focus on:
-
Dual-acting compounds: Combining GKRP disruption with other metabolic targets (e.g., PPAR agonists).
-
Liver-targeting: Conjugating the scaffold to GalNAc moieties to further restrict distribution to hepatocytes and minimize off-target effects.
References
-
Lloyd, D. J., et al. (2013). "Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors." Nature, 504(7480), 437-440. Link
-
St. Jean, D. J., et al. (2014).[][8][9] "Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 2. Leveraging Structure-Based Drug Design to Identify Analogues with Improved Pharmacokinetic Profiles."[4][][9] Journal of Medicinal Chemistry, 57(2), 325-338.[4] Link
-
Ashton, K. S., et al. (2014).[8][9] "Structure–activity relationships within the aryl carbinol region of the N-arylsulfonamido-N′-arylpiperazine series." Journal of Medicinal Chemistry, 57(7), 3094-3116. Link
Sources
- 1. 4ly9 - Human GKRP complexed to AMG-1694 [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AMG-1694 solubility and stock solution preparation in DMSO
Application Note: AMG-1694 Solubility, Stock Preparation, and Handling
Executive Summary & Compound Identity
AMG-1694 is a potent, small-molecule disruptor of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) complex.[1] Unlike kinase inhibitors that target the active site, AMG-1694 functions by binding to GKRP, triggering the dissociation of the GK-GKRP complex. This releases Glucokinase (GK) from the nucleus into the cytoplasm, where it phosphorylates glucose, thereby enhancing hepatic glucose uptake and metabolism.
Critical Disambiguation Warning: Researchers must not confuse AMG-1694 with AMG 510 (Sotorasib) . While both share the "AMG" prefix (originating from Amgen discovery programs), AMG 510 is a KRAS G12C inhibitor. Confusion often arises because the DOI for the primary AMG 510 paper contains the string "1694". Ensure you are working with CAS 1361217-07-3 .
Physicochemical Profile
| Property | Detail |
| Chemical Name | (R)-1,1,1-trifluoro-2-(4-((S)-2-(((S)-3-methylmorpholino)methyl)-4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)propan-2-ol |
| CAS Number | 1361217-07-3 |
| Molecular Formula | C₂₃H₃₀F₃N₃O₄S₂ |
| Molecular Weight | 533.63 g/mol |
| Target | GK-GKRP Complex (IC₅₀ = 7 nM for dissociation) |
| Appearance | White to off-white solid |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
Solubility & Stock Solution Preparation
AMG-1694 is hydrophobic and practically insoluble in water. Proper solubilization in an organic solvent (DMSO) is required before introduction into aqueous biological buffers.[2][3]
Solubility Data
-
DMSO: Soluble (Recommended stock concentration: 10 mM )[4][5]
-
Ethanol: Limited solubility (Not recommended for high-concentration stocks)
-
Water/PBS: Insoluble (Requires pre-dissolution in DMSO)
Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the preparation of a 10 mM stock solution, which is the industry standard for high-throughput screening and cell-based assays.
Materials Required:
-
AMG-1694 powder (verify mass on vial label).
-
High-grade anhydrous DMSO (≥99.9%, e.g., Sigma-Aldrich or ATCC grade).
-
Vortex mixer.
-
Ultrasonic bath (optional but recommended).
Step-by-Step Procedure:
-
Centrifugation: Before opening, briefly centrifuge the product vial (500 x g for 10 seconds) to ensure all powder is at the bottom. This prevents loss of material upon opening.
-
Mass Verification: If the vial contains a specific pre-weighed amount (e.g., 5 mg), rely on the vendor's mass only if it is a "weighed-to-order" vial. Otherwise, weigh the vial before and after solvent addition or transfer the powder to a tared vessel to confirm mass.
-
Volume Calculation: Use the formula
- : Volume of DMSO (mL)
- : Mass of AMG-1694 (mg)
- : 533.63 mg/mmol[6]
- : Desired Concentration (10 mM = 0.01 mmol/mL)
Example: To prepare 10 mM stock from 5 mg of AMG-1694:
-
Solubilization: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex vigorously for 30 seconds. Inspect the solution. If particulates remain, sonicate in a water bath for 2–5 minutes at room temperature. The solution should be clear and colorless.
-
Aliquot & Storage: Do not store the bulk solution at 4°C. Immediately divide the stock into small aliquots (e.g., 50–100 µL) in light-tight, O-ring sealed cryovials to avoid repeated freeze-thaw cycles.
Quick Reference Mixing Table (for 10 mM Stock)
| Mass of AMG-1694 | Volume of DMSO Required |
| 1 mg | 187.4 µL |
| 5 mg | 937.0 µL |
| 10 mg | 1.874 mL |
| 25 mg | 4.685 mL |
Biological Assay Application (Serial Dilution)
Direct addition of high-concentration DMSO stock to cell culture media can cause compound precipitation due to the drastic change in polarity. Use an Intermediate Dilution Step .
Best Practice Protocol:
-
Step 1 (DMSO Dilution): Perform your serial dilutions (e.g., 3-fold or 10-fold) entirely in 100% DMSO . This ensures the compound remains soluble during the dilution process.
-
Step 2 (Intermediate Step): Dilute the DMSO points 1:10 into the culture medium (or buffer) to create a 10x working solution . Mix rapidly.
-
Result: The concentration is now 10x final, and DMSO is 10%.
-
-
Step 3 (Final Addition): Add this 10x working solution to your cells (which are in 90 µL media).
-
Final Result: 1x compound concentration, 1% DMSO final concentration .
-
Note: Ensure your cell line tolerates 1% DMSO. If not, adjust Step 2 to achieve 0.1% or 0.5% final DMSO.
Mechanism of Action Visualization
AMG-1694 acts as a "molecular key" that unlocks Glucokinase from its regulatory protein. The diagram below illustrates this translocation mechanism.
Figure 1: AMG-1694 binds GKRP in the nucleus, releasing GK to the cytoplasm to drive glucose metabolism.
Storage and Stability
-
Solid Powder: Stable for 2 years at -20°C .[1][2][5] Store in a desiccator to prevent moisture absorption.[3]
-
DMSO Stock Solution:
-
-80°C: Stable for 6 months .[1]
-
-20°C: Stable for 1 month .
-
Room Temp: Use within 24 hours.
-
-
Freeze-Thaw: Limit to a maximum of 3 cycles . If precipitation is observed after thawing, re-sonicate. If precipitate persists, discard the aliquot.
References
-
DC Chemicals. AMG-1694 Datasheet and Stability Profile. Retrieved from [Link]
Sources
Application Note: In Vivo Dosing Protocols for AMG-1694 in Rodent Models
Abstract & Mechanism of Action
AMG-1694 is a potent, small-molecule disruptor of the Glucokinase–Glucokinase Regulatory Protein (GK-GKRP) interaction.[1][2][3] Unlike direct Glucokinase Activators (GKAs) which can cause hypoglycemia by indiscriminately activating GK, AMG-1694 functions by binding to a distinct allosteric pocket on GKRP. This binding event triggers the dissociation of the GK-GKRP complex in the nucleus, promoting the translocation of Glucokinase (GK) into the cytoplasm where it phosphorylates glucose.
Key Physiological Advantage: AMG-1694 normalizes blood glucose levels in diabetic models (e.g., ZDF rats, db/db mice) but, critically, does not induce hypoglycemia in normoglycemic animals.[3] This "glucose-dependent" efficacy makes it a vital tool compound for studying hepatic glucose metabolism without the safety liabilities of systemic GK activation.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of Action. AMG-1694 disrupts the nuclear GK-GKRP complex, forcing GK translocation to the cytoplasm to drive glucose metabolism.
Formulation Strategy
Successful in vivo delivery of AMG-1694 requires a vehicle that maintains solubility of the sulfonamide-piperazine scaffold while ensuring tolerability for repeat dosing.
Recommended Vehicle
2% HPMC / 1% Tween 80 (pH 2.2) This acidic formulation is critical for solubilizing the compound, which likely behaves as a weak base.
| Component | Concentration | Function |
| HPMC (Hydroxypropyl methylcellulose) | 2.0% (w/v) | Suspending agent / Viscosity enhancer |
| Tween 80 (Polysorbate 80) | 1.0% (w/v) | Surfactant / Wetting agent |
| Methanesulfonic Acid (MSA) | q.s. to pH 2.2 | pH adjustment for solubility |
| Water for Injection | Remainder | Diluent |
Preparation Protocol:
-
Vehicle Base: Dissolve HPMC in hot water (approx. 80°C) to ~1/3 of final volume. Add remaining cold water to hydrate. Add Tween 80 and mix until clear.
-
Compound Addition: Weigh the required amount of AMG-1694 solid.
-
Dispersion: Slowly add the vehicle base to the compound while vortexing or stirring to create a uniform suspension.
-
pH Adjustment (Critical): Titrate carefully with Methanesulfonic Acid (MSA) to reach pH 2.2 .
-
Note: If the compound precipitates at neutral pH, the acidic environment is non-negotiable for bioavailability.
-
-
Sonication: Sonicate for 10–15 minutes to ensure a fine, homogenous suspension.
In Vivo Dosing Protocol
This protocol is optimized for ZDF Rats (Zucker Diabetic Fatty) or db/db Mice .
Experimental Design Table
| Parameter | Specification | Notes |
| Species | Male ZDF Rats (or db/db mice) | 10–12 weeks old (hyperglycemic state) |
| Group Size | n = 6–8 per group | Powered for blood glucose statistics |
| Route | Oral Gavage (PO) | Standard volume: 5 mL/kg (rats) or 10 mL/kg (mice) |
| Dose Range | 30 – 100 mg/kg | 30 mg/kg: Sub-maximal; 100 mg/kg: Maximal efficacy |
| Fasting | 4–6 Hours Pre-Dose | CRITICAL: Fasting maximizes nuclear GKRP sequestration, creating the baseline required to observe drug-induced translocation.[1][4] |
Step-by-Step Workflow
Phase 1: Acclimation & Baseline
-
Acclimate animals for at least 5 days.
-
T-Minus 24h: Measure baseline blood glucose and body weight to randomize groups. Ensure diabetic phenotype (Blood Glucose > 250 mg/dL).
Phase 2: The "Fasting Window" (Day of Experiment)
-
Time 07:00: Remove food. Water remains ad libitum.
-
Scientific Rationale: In the fed state, glucose naturally triggers GK release. To isolate the drug's effect, we must induce the fasted state where GK is sequestered in the nucleus by GKRP.
-
-
Time 11:00 (T=0): Measure pre-dose blood glucose (via tail nick).
Phase 3: Administration & Monitoring
-
Dosing: Administer AMG-1694 or Vehicle via oral gavage.
-
Sampling Timepoints:
-
Pharmacodynamics (Glucose): 1h, 3h, 6h, and 24h post-dose.
-
Pharmacokinetics (PK): Collect microsamples (15 µL) at 0.5h, 1h, 3h, 6h.
-
-
Terminal Endpoint (Optional - 6h post-dose):
-
Euthanize animals to harvest liver tissue.
-
Histology: Fix liver in 10% neutral buffered formalin for GK Immunohistochemistry (IHC).
-
Readout: Score nuclear vs. cytoplasmic GK staining. AMG-1694 treated livers should show "nuclear clearing" (loss of GK signal in nucleus).
-
Workflow Diagram (DOT)
Figure 2: Experimental Timeline. Fasting prior to dosing is essential to establish the GKRP-bound baseline.
Expected Results & Data Interpretation
Pharmacodynamics (Blood Glucose)[1][3][5][6][7][8]
-
Diabetic Animals (ZDF/db/db): Expect a statistically significant reduction in blood glucose (approx. 40–60% reduction from baseline) peaking between 4 to 8 hours post-dose.[5]
-
Normoglycemic Animals (Lean Controls): Expect no significant change in blood glucose. This differentiates AMG-1694 from direct GK activators.[6]
Immunohistochemistry (IHC)
If liver tissue is harvested at T=6h:
-
Vehicle: Strong nuclear staining for GK (IHC Score ~3-4).
-
AMG-1694 (100 mg/kg): Diffuse cytoplasmic staining with loss of nuclear signal (IHC Score ~0-1).
Troubleshooting
-
Precipitation in Syringe: Ensure the pH is strictly maintained at 2.2. If the pH drifts higher, the compound may crash out.
-
Lack of Efficacy: Verify the fasting protocol. If animals are not fasted, endogenous glucose will mask the drug's translocation effect.
References
-
Discovery of AMG-1694: Lipford, J. R., et al. (2014).[2][3][7] "Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 1. Discovery of a novel tool compound for in vivo proof-of-concept." Journal of Medicinal Chemistry, 57(2), 371–382.
- Ashton, K. S., et al. (2014). "Structural insights into the regulation of glucokinase by the glucokinase regulatory protein." Nature, (Related findings on GK-GKRP disruption mechanism).
-
Optimized Analogue (AMG-3969) & Protocol Validation: Beck, H. P., et al. (2013). "Discovery of AMG-3969, a disruption of the glucokinase-glucokinase regulatory protein interaction with efficacy in rodent models of type 2 diabetes."[1][8] Nature, 504, 437–440. (Provides the foundational in vivo methodology for this chemical series).
Sources
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 1. Discovery of a novel tool compound for in vivo proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diabetes mellitus glucose: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. The potential effect of polyphenols in emerging pharmacological liver targets for glucose regulation and insulin resistance: a review - Food & Function (RSC Publishing) DOI:10.1039/D4FO06329E [pubs.rsc.org]
Application Note: A High-Content Imaging Protocol for Quantifying Glucokinase Translocation Using the GK-GKRP Disruptor AMG-1694
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glucokinase (GK), also known as hexokinase IV, is a critical enzyme in glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells[1]. It functions as a glucose sensor, catalyzing the first and rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate[1][2]. In hepatocytes, GK activity is tightly regulated by the Glucokinase Regulatory Protein (GKRP). Under low glucose (fasting) conditions, GKRP binds to GK, sequestering the complex within the nucleus and rendering GK inactive[3][4][5]. Following a meal, rising portal vein glucose levels promote the dissociation of GK from GKRP. This allows GK to translocate to the cytoplasm, where it can phosphorylate glucose, thereby promoting hepatic glucose uptake and its conversion into glycogen or triglycerides[2][3][5][6].
Dysregulation of this translocation process is implicated in metabolic diseases like type 2 diabetes. Pharmacological agents that modulate the GK-GKRP interaction are therefore of significant therapeutic interest. Unlike direct glucokinase activators (GKAs), which can carry a risk of hypoglycemia by overactivating the enzyme[4][7], GK-GKRP disruptors offer a more nuanced approach. They increase the available pool of active GK in the cytoplasm without altering the enzyme's intrinsic kinetics[7][8].
AMG-1694 is a potent, small-molecule disruptor of the GK-GKRP protein-protein interaction (IC50 = 7 nM)[9][10]. It binds to a novel allosteric pocket on GKRP, promoting the release of GK and its subsequent translocation to the cytoplasm, effectively mimicking the effect of high glucose[3][4][7]. This application note provides a detailed protocol for a high-content imaging assay to quantitatively measure the nuclear-to-cytoplasmic translocation of endogenous GK in response to AMG-1694 in a cellular context.
Assay Principle
This assay quantifies the subcellular localization of endogenous GK using immunofluorescence and automated microscopy. Hepatocytes are cultured in imaging-compatible microplates and subjected to various conditions, including low glucose (baseline), high glucose (positive control), and treatment with AMG-1694. Following treatment, cells are fixed, permeabilized, and stained with a primary antibody specific for GK and a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is used to identify the nuclear compartment.
High-content imaging systems acquire images in both the nuclear and GK-specific fluorescent channels. Image analysis software is then used to segment each cell into nuclear and cytoplasmic compartments. The mean fluorescence intensity of the GK signal is measured in each compartment, and the ratio of cytoplasmic-to-nuclear (C/N) or nuclear-to-cytoplasmic (N/C) intensity is calculated on a per-cell basis.[11][12][13] An increase in the C/N ratio indicates translocation of GK from the nucleus to the cytoplasm, providing a robust, quantitative measure of GK-GKRP disruption.
Signaling and Regulatory Pathway of Glucokinase
Caption: Mechanism of GK translocation regulated by glucose and AMG-1694.
Materials and Reagents
| Reagent/Material | Recommended Source/Cat. No. | Notes |
| Cells & Plates | ||
| Primary Human Hepatocytes or HepG2/HepaRG cells | Vendor-specific | Ensure cells exhibit GK translocation. |
| 96-well, black, clear-bottom imaging plates | e.g., Corning 3603 | Essential for high-quality imaging. |
| Culture Media & Buffers | ||
| Cell Culture Medium | As per cell type recommendation | e.g., Williams' Medium E for hepatocytes. |
| Glucose-free DMEM | e.g., Gibco 11966025 | For low-glucose starvation conditions. |
| D-Glucose | e.g., Sigma G8270 | To prepare high-glucose medium. |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | e.g., Gibco 14190144 | For washing steps. |
| Compounds | ||
| AMG-1694 | MedChemExpress HY-18968 | Prepare stock in DMSO (e.g., 10 mM). |
| DMSO (Cell culture grade) | e.g., Sigma D2650 | Vehicle control. |
| Staining Reagents | ||
| Paraformaldehyde (PFA), 16% or 32% solution | e.g., Electron Microscopy Sciences 15710 | Prepare fresh 4% PFA in PBS for fixation. |
| Triton™ X-100 | e.g., Sigma T8787 | For cell permeabilization. |
| Bovine Serum Albumin (BSA) | e.g., Sigma A7906 | For blocking buffer. |
| Primary Antibody: Anti-Glucokinase (GCK) | Vendor-specific | Validate antibody for immunofluorescence. |
| Secondary Antibody: Alexa Fluor™ 488 conjugate | e.g., Invitrogen A11008 (anti-Rabbit) | Match to the host species of the primary Ab. |
| Nuclear Stain: DAPI or Hoechst 33342 | e.g., Invitrogen R37606 | For identifying nuclei. |
| Antifade Mounting Medium | e.g., ProLong™ Gold Antifade Mountant | For slide-based assays; optional for plates. |
Experimental Protocol
This protocol is optimized for a 96-well plate format suitable for high-content screening.
Assay Workflow Diagram
Caption: Step-by-step workflow for the GK translocation imaging assay.
Part A: Cell Seeding and Culture
-
Plate Cells : Seed hepatocytes (e.g., HepG2) into a 96-well imaging plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate : Culture the cells for 24-48 hours under standard conditions (e.g., 37°C, 5% CO2) to allow for adherence and recovery.
Part B: Cell Treatment
Causality: This sequence is critical. A low-glucose starvation period synchronizes the cells by maximizing the sequestration of GK in the nucleus, providing a consistent baseline for measuring translocation.
-
Starvation : Carefully aspirate the culture medium. Wash the cells once with warm DPBS. Add glucose-free medium (e.g., DMEM with no glucose) supplemented with 1 mM D-glucose (low glucose condition) to each well. Incubate for 2-4 hours.
-
Compound Preparation : During the starvation period, prepare a 2X concentrated compound plate. Dilute AMG-1694, a positive control (e.g., high glucose), and a vehicle control (DMSO) in the low-glucose medium.
-
Negative Control (Baseline) : Low Glucose (1 mM) + Vehicle (e.g., 0.1% DMSO).
-
Positive Control : High Glucose (e.g., 25 mM) + Vehicle.
-
Test Condition : Low Glucose (1 mM) + AMG-1694 (e.g., concentration range from 10 nM to 10 µM).
-
-
Treatment : Add an equal volume of the 2X compound solutions to the corresponding wells of the cell plate. This dilutes the compounds to their final 1X concentration.
-
Incubate : Return the plate to the incubator for 1-2 hours. The optimal time should be determined empirically.
Part C: Immunofluorescence Staining
Trustworthiness: Consistent timing, washing, and reagent concentrations are key to a reproducible staining protocol. Ensure all steps are performed gently to avoid cell detachment.[14][15][16]
-
Fixation : Aspirate the treatment medium. Gently wash wells twice with warm DPBS. Add 100 µL of freshly prepared 4% PFA in PBS to each well. Incubate for 15 minutes at room temperature.[14][15]
-
Washing : Aspirate the PFA solution. Wash wells three times with PBS for 5 minutes each.
-
Permeabilization & Blocking : Aspirate the PBS. Add 100 µL of Blocking Buffer (PBS containing 0.1% Triton X-100 and 3% BSA) to each well. Incubate for 1 hour at room temperature. This step both permeabilizes the nuclear and plasma membranes and blocks non-specific antibody binding sites.
-
Primary Antibody : Aspirate the blocking buffer. Add the anti-GK primary antibody diluted in Blocking Buffer to each well. Incubate overnight at 4°C or for 2 hours at room temperature. The optimal dilution must be predetermined.
-
Washing : Aspirate the primary antibody solution. Wash wells three times with PBS containing 0.05% Triton X-100 for 5 minutes each.
-
Secondary Antibody & Nuclear Stain : Aspirate the wash buffer. Add the fluorescently-conjugated secondary antibody and a nuclear stain (e.g., Hoechst 33342) diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes : Aspirate the secondary antibody solution. Wash wells three times with PBS, followed by a final addition of 100 µL of PBS to each well for imaging.
Image Acquisition and Analysis
Image Acquisition
-
Instrument : Use a high-content automated imaging system (e.g., Agilent BioTek Cytation, Molecular Devices ImageXpress).
-
Objective : Select an appropriate objective, typically 20x or 40x, to resolve subcellular details.
-
Channels : Acquire images from at least two channels:
-
DAPI/Hoechst Channel : To visualize the nuclei.
-
FITC/GFP Channel : To visualize the Alexa Fluor 488-labeled GK protein.
-
-
Image Capture : Capture multiple fields of view per well to ensure a statistically significant number of cells are analyzed.
Image Analysis
Expertise: The core of the quantitative analysis lies in accurate image segmentation. The nuclear stain provides a robust primary mask to define the nucleus. A secondary mask for the cytoplasm is then defined relative to the primary mask, often as a ring-shaped region of interest (ROI) extending a set number of pixels from the nuclear boundary.[11][13]
-
Primary Mask (Nucleus) : Use the image from the DAPI/Hoechst channel to identify the nucleus of each cell. The software's algorithm will define the nuclear boundary (Mask 1).
-
Secondary Mask (Cytoplasm) : Create a secondary mask (Mask 2) that defines the cytoplasmic region. This is typically done by creating a ring around the nuclear mask.
-
Measure Intensity : For each cell, measure the mean fluorescence intensity of the GK signal (from the FITC/GFP channel) within Mask 1 (Nuclear Intensity) and Mask 2 (Cytoplasmic Intensity).
-
Calculate Ratio : Calculate the Cytoplasmic-to-Nuclear (C/N) intensity ratio for each cell:
-
C/N Ratio = (Mean Cytoplasmic Intensity) / (Mean Nuclear Intensity)
-
-
Data Aggregation : Average the C/N ratios for all cells within a well. Then, calculate the mean and standard deviation for replicate wells for each condition.
Expected Results and Data Presentation
The results should demonstrate a clear shift in the C/N ratio of GK fluorescence depending on the treatment condition.
| Treatment Condition | Expected GK Localization | Expected C/N Ratio |
| Low Glucose (1 mM) | Predominantly Nuclear | Low (Baseline, e.g., ~1.0) |
| High Glucose (25 mM) | Predominantly Cytoplasmic | High (e.g., >2.0) |
| AMG-1694 (in 1 mM Glucose) | Predominantly Cytoplasmic | High (Dose-dependent increase) |
| Vehicle Control (DMSO) | Predominantly Nuclear | Low (Similar to baseline) |
Data can be plotted as a bar graph comparing the mean C/N ratio across different controls or as a dose-response curve for AMG-1694, from which an EC50 value for GK translocation can be calculated.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak GK Signal | - Suboptimal primary antibody concentration.- Insufficient permeabilization.- Low GK expression in the cell line. | - Titrate the primary antibody to find the optimal concentration.- Increase Triton X-100 concentration or incubation time.- Confirm GK expression via Western Blot or select a different cell line (e.g., primary hepatocytes). |
| High Background | - Incomplete blocking.- Secondary antibody is non-specific.- Antibody concentration is too high. | - Increase blocking time or BSA concentration.- Run a secondary-only control to check for non-specificity.- Further dilute primary and/or secondary antibodies. |
| Poor Segmentation | - Cells are too confluent or too sparse.- Inconsistent nuclear staining. | - Optimize cell seeding density.- Ensure proper focus during image acquisition.- Adjust intensity thresholds in the analysis software. |
| No Translocation Observed | - Cells are unresponsive.- Compound is inactive or degraded.- Incubation time is too short. | - Verify that the positive control (high glucose) induces translocation.- Use freshly prepared compound dilutions.- Perform a time-course experiment (e.g., 30, 60, 120 min) to find the optimal treatment time. |
References
-
Rees, M. G., & Gloyn, A. L. (2017). Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism. Current Opinion in Lipidology, 28(3), 215–222. [Link]
-
St. Jean, D. J., Jr., et al. (2014). Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 1. Discovery of a Novel Tool Compound for in Vivo Proof-Of-Concept. Journal of Medicinal Chemistry, 57(2), 314–324. [Link]
-
IDEA Bio-Medical. (2022). All You Need to Know about Nuclear Translocation Assays. IDEA Bio-Medical Blog. [Link]
-
Cheung, C. L., et al. (2024). Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study. Journal of Translational Medicine, 22(1), 28. [Link]
-
Sari, E. N., et al. (2024). Affordable and simple protocol for immunofluorescence staining of insulin secreting iGL cell line 2D and 3D. Medical Science and Discovery, 11(9), 564-570. [Link]
-
St. Jean, D. J., Jr., et al. (2014). Small Molecule Disruptors of the Glucokinase-Glucokinase Regulatory Protein Interaction: 1. Discovery of a Novel Tool Compound for in Vivo Proof-of-Concept. ResearchGate. [Link]
-
Kim, H., et al. (2018). Molecular basis for the role of glucokinase regulatory protein as the allosteric switch for glucokinase. Proceedings of the National Academy of Sciences, 115(9), E1969–E1977. [Link]
-
Luker, K. E., et al. (2004). The nuclear translocation assay for intracellular protein-protein interactions and its application to the Bcr coiled-coil domain. Biotechniques, 36(5), 864–871. [Link]
-
Chen, Y., et al. (2024). Significant Association Between Glucokinase Regulatory Protein Variants and Genetic and Metabolic Diseases. International Journal of Molecular Sciences, 25(11), 5898. [Link]
-
Debagkar, D., et al. (2021). Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein. Molecular Metabolism, 54, 101349. [Link]
-
Agilent Technologies. (2022). Automated Nuclear Translocation Assays. TekTalk. [Link]
-
Pimenta, W., et al. (2011). Estimating Hepatic Glucokinase Activity Using a Simple Model of Lactate Kinetics. Diabetes, 60(8), 2058–2065. [Link]
-
Agilent Technologies. (2025). Tracking Nuclear Translocation Events with Live-Cell Imaging. YouTube. [Link]
-
Lloyd, D. J., et al. (2013). Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors. Nature, 504(7480), 437–440. [Link]
-
Bhattacharyya, D., et al. (2009). High-Quality Immunofluorescence of Cultured Cells. Methods in molecular biology, 588, 305–314. [Link]
-
Wikipedia. (n.d.). Glucokinase. Wikipedia. [Link]
-
Wang, H., et al. (2023). Glucokinase regulatory protein: a balancing act between glucose and lipid metabolism in NAFLD. Frontiers in Endocrinology, 14, 1294246. [Link]
-
UC San Diego. (2026). From Cytoplasm to Nucleus: a New Workflow to Improve Gene Therapy Odds. UC San Diego News Center. [Link]
-
Erion, M. D., et al. (2016). Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394. ACS Medicinal Chemistry Letters, 7(7), 714–718. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Hepatic Uptake Assays. Charles River Labs. [Link]
-
Agius, L. (2000). The physiological role of glucokinase binding and translocation in hepatocytes. The FEBS Journal, 267(1), 47–53. [Link]
-
Shiota, M., et al. (1998). Investigation of the mechanism by which glucose analogues cause translocation of glucokinase in hepatocytes: evidence for two glucose binding sites. Biochemical Journal, 331(Pt 1), 321–326. [Link]
Sources
- 1. Glucokinase - Wikipedia [en.wikipedia.org]
- 2. Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The physiological role of glucokinase binding and translocation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 1. Discovery of a novel tool compound for in vivo proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glucokinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. All You Need to Know about Nuclear Translocation Assays [idea-bio.com]
- 12. Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biotium.com [biotium.com]
Application Note: High-Resolution Analysis of Glucokinase Activity via GK-GKRP Disruption
Protocol Series: Hepatocytes Treated with AMG-1694
Abstract & Scientific Rationale
Glucokinase (GK), or Hexokinase IV, acts as the primary glucose sensor in the liver.[1] Unlike other hexokinases, GK has a low affinity for glucose (
AMG-1694 represents a distinct class of GK modulators known as GK-GKRP disruptors .[3][4] Unlike allosteric GK activators (GKAs) that bind directly to GK to increase
Critical Experimental Insight: Standard whole-cell lysis assays often fail to capture the specific mechanism of AMG-1694. Because AMG-1694 functions by altering subcellular localization (translocation), a simple total protein extraction can mask the compound's efficacy if the nuclear and cytosolic fractions are homogenized together without specific separation steps. This guide details a Digitonin-Based Subcellular Fractionation Protocol coupled with an NADPH-linked kinetic assay to accurately quantify the AMG-1694-mediated surge in cytosolic GK activity.
Mechanistic Pathway[5]
The following diagram illustrates the specific mode of action for AMG-1694, contrasting the sequestered state (Basal) with the disrupted/active state (Treated).
Caption: AMG-1694 disrupts the nuclear GK-GKRP complex, forcing GK translocation to the cytosol for activation.
Experimental Protocols
Phase A: Primary Hepatocyte Treatment
Note: Cell lines like HepG2 often lack sufficient GKRP expression. Primary hepatocytes (Rat/Human) are required for valid AMG-1694 assessment.
-
Seeding: Plate primary hepatocytes at
cells/well in collagen-coated 6-well plates. Allow attachment for 4–6 hours in high-glucose media (DMEM + 10% FBS). -
Starvation: Switch to serum-free, low-glucose (5.5 mM) maintenance media for 12–16 hours. This step maximizes the basal nuclear sequestration of GK by GKRP.
-
Treatment:
-
Vehicle: DMSO (0.1%).
-
AMG-1694: Titrate 10 nM to 1 µM (Typical
for translocation is ~20–50 nM). -
Duration: Incubate for 30–60 minutes at 37°C.
-
Phase B: Digitonin-Based Subcellular Fractionation
Objective: Selectively permeabilize the plasma membrane to release cytosolic GK without disturbing the nuclear envelope, preserving the nuclear pool of GK-GKRP.
Reagents:
-
Buffer A (Cytosolic Lysis): 10 mM HEPES (pH 7.4), 150 mM NaCl, 300 mM Sucrose, 50 µg/mL Digitonin , 1 mM DTT, Protease Inhibitors.
-
Buffer B (Nuclear Lysis): 10 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100 (or RIPA buffer), 1 mM DTT, Protease Inhibitors.
Procedure:
-
Wash cells 2x with ice-cold PBS.
-
Add 200 µL Buffer A per well. Incubate on ice for 5–8 minutes .
-
Critical: Do not vortex. Digitonin at this concentration/time selectively perforates the plasma membrane.
-
-
Collect the supernatant carefully. This is the Cytosolic Fraction.
-
Wash the remaining pellet gently with 500 µL ice-cold PBS (discard wash).
-
Add 200 µL Buffer B to the pellet. Scrape cells and vortex vigorously.
-
Centrifuge at 12,000 x g for 10 min. Collect supernatant. This is the Nuclear Fraction.
Phase C: Kinetic Enzymatic Assay (G6PDH Coupled)
Objective: Measure GK activity via the production of NADPH, monitored at 340 nm.
Assay Principle:
Reaction Mix (Prepare fresh):
-
100 mM HEPES (pH 7.4) / 50 mM KCl
-
5 mM MgCl
-
1 mM NADP
[5] -
5 mM ATP[5]
-
1 mM DTT (Essential for GK stability)
-
2 U/mL G6PDH (from Leuconostoc mesenteroides - prefers NADP)
-
Substrates:
-
Low Glucose Condition: 0.5 mM Glucose (Measures Hexokinase I-III only; GK is inactive at this concentration).
-
High Glucose Condition: 100 mM Glucose (Measures Total Hexokinase + GK).
-
Workflow:
-
Load 10 µL of sample (Cytosolic or Nuclear fraction) into a UV-transparent 96-well plate.
-
Add 190 µL of Reaction Mix (pre-warmed to 30°C).
-
Kinetic Read: Measure Absorbance at 340 nm (
) every 30 seconds for 20 minutes at 30°C.
Data Analysis & Interpretation
Calculation of Specific Activity
GK activity is calculated by subtracting the Low Glucose rate (HK background) from the High Glucose rate.
Note: 6.22 is the millimolar extinction coefficient of NADPH (
Expected Results Matrix
The following table summarizes the expected shifts in enzyme activity upon AMG-1694 treatment.
| Fraction | Parameter | Vehicle (Control) | AMG-1694 Treated | Interpretation |
| Cytosol | GK Activity | Low | High | AMG-1694 forces GK export to cytosol.[6] |
| Nucleus | GK Activity | High | Low | Nuclear pool depleted by disruption. |
| Total | Total Activity | Constant | Constant | Mass balance check (validates lysis). |
| Ratio | Cyto/Nuc Ratio | < 0.5 | > 2.0 | Primary efficacy endpoint. |
Experimental Workflow Diagram
Caption: Step-by-step workflow from hepatocyte treatment to kinetic readout.
Troubleshooting & Expert Tips
-
Futile Cycling: In intact cells, GK activation can sometimes lead to "futile cycling" (simultaneous glycolysis and gluconeogenesis). While this protocol measures in vitro activity of lysates, be aware that in in vivo efficacy studies, AMG-1694 is superior to direct GKAs because it preserves some GKRP regulation, reducing hypoglycemia risk.
-
G6PDH Source: Ensure you use Leuconostoc mesenteroides G6PDH. Yeast G6PDH can be inhibited by some salts and has different cofactor specificities.
-
Thiol Protection: GK is highly sensitive to oxidation. If activity is low, increase DTT in the lysis buffer to 2.5 mM.
-
Digitonin Optimization: The concentration of Digitonin (50 µg/mL) is a starting point. Perform a pilot study with Trypan Blue; you want >95% permeabilization (blue uptake) without nuclear lysis (nuclei remain intact/blue, not shredded).
References
-
Lloyd, D. J., et al. (2013). Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors.[3] Nature, 504(7480), 437-440.
-
Matschinsky, F. M., & Wilson, D. F. (2019). The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans. Frontiers in Physiology, 10, 148.
-
Agius, L. (2008). Glucokinase and molecular targets for control of hepatic glucose metabolism. Gastroenterology, 134(1), 97-112.
-
Payne, V. A., et al. (2005). Glucokinase regulatory protein contains a nuclear localization signal that is required for the nuclear translocation of glucokinase. Journal of Cell Science, 118, 1729-1739.
Sources
- 1. Glucokinase (GCK) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Cell-Based Assays for Screening Disruptors of the Glucokinase-Glucokinase Regulatory Protein Interaction
Introduction: Targeting a Key Metabolic Switch for Diabetes and NAFLD
Glucokinase (GK), a central enzyme in glucose metabolism, acts as a glucose sensor in hepatocytes and pancreatic β-cells.[1][2] Its activity is tightly controlled in the liver by the glucokinase regulatory protein (GKRP).[1][3] Under low glucose conditions, GKRP binds to GK and sequesters it within the hepatocyte nucleus, rendering it inactive.[1][3] As glucose levels rise, GK is released from GKRP and translocates to the cytoplasm, where it phosphorylates glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis.[1] This dynamic interaction forms a critical metabolic "switch" that governs hepatic glucose uptake and storage.[4]
Dysregulation of the GK-GKRP interaction is implicated in metabolic diseases, including type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD).[1][5][6] Small molecules that disrupt the GK-GKRP complex can promote the release of active GK, enhancing glucose utilization and lowering blood glucose levels.[1][7] This makes the GK-GKRP protein-protein interaction (PPI) a compelling therapeutic target. This application note provides detailed protocols for three distinct cell-based assays designed for high-throughput screening (HTS) of small molecule disruptors of the GK-GKRP interaction.
The GK-GKRP Regulatory Pathway
The interplay between GK and GKRP is a finely tuned process responsive to cellular energy status. In fasting states (low glucose, high fructose-6-phosphate), GKRP binds to and inhibits GK in the nucleus. Following a meal (high glucose, high fructose-1-phosphate), conformational changes lead to the dissociation of the complex, freeing GK to the cytoplasm to carry out its catalytic function. Disrupting this interaction with a small molecule inhibitor mimics the post-meal state, leading to constitutive GK activation.
Caption: The GK-GKRP regulatory pathway in hepatocytes.
Choosing the Right Cellular Model: Primary Hepatocytes vs. Hepatoma Cell Lines
The choice of cell model is critical for the physiological relevance of screening data.
-
Primary Human Hepatocytes: These cells are considered the "gold standard" as they most accurately reflect the metabolic and enzymatic processes of the human liver.[8][9] However, they have a finite lifespan, are subject to donor variability, and can be more challenging to culture.[9]
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): These are immortalized cell lines that are easy to maintain and provide a consistent supply for experiments.[9][10] While convenient, they often exhibit altered metabolic pathways and lower expression of key drug-metabolizing enzymes compared to primary hepatocytes, which can impact the interpretation of screening results.[8][10][11]
For initial HTS campaigns, engineered hepatoma cell lines stably expressing the necessary constructs can be a robust and scalable option. However, hit compounds should always be validated in primary human hepatocytes to confirm their activity in a more physiologically relevant system.[12]
Assay 1: Bioluminescence Resonance Energy Transfer (BRET) for Direct Measurement of GK-GKRP Proximity
BRET is a powerful technique for monitoring protein-protein interactions in living cells.[13][14][15] It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., a green fluorescent protein variant like Venus) when they are in close proximity (<10 nm).[13] Disruption of the GK-GKRP interaction by a small molecule will lead to a decrease in the BRET signal.
Principle of the GK-GKRP BRET Assay
In this assay, GK is fused to a BRET donor (e.g., Rluc) and GKRP is fused to a BRET acceptor (e.g., Venus). When co-expressed in cells, the interaction between GK and GKRP brings the donor and acceptor into close proximity, allowing for energy transfer upon addition of the luciferase substrate. A test compound that disrupts this interaction will increase the distance between the donor and acceptor, leading to a measurable decrease in the BRET signal.
Caption: Principle of the FRET-based GK-GKRP assay.
Detailed Protocol: GK-GKRP FRET Assay
Materials:
-
Hepatoma cell line (e.g., Huh7)
-
Expression vectors: pCMV-GK-mCerulean and pCMV-GKRP-mVenus
-
Transfection reagent
-
Black, clear-bottom 384-well microplates
-
Fluorescence plate reader with FRET capabilities or a high-content imaging system
-
Known GK-GKRP disruptor for positive control
Procedure:
-
Cell Transfection and Seeding: Follow steps 1 and 2 from the BRET protocol, using black, clear-bottom plates for imaging or fluorescence reading.
-
Compound Addition: Add test compounds as described in the BRET protocol.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition (Plate Reader):
-
Excite the cells at the donor's excitation wavelength (e.g., ~433 nm for mCerulean).
-
Measure emission at both the donor's wavelength (e.g., ~475 nm) and the acceptor's wavelength (e.g., ~528 nm).
-
-
Data Acquisition (High-Content Imaging):
-
Acquire images in both the donor and FRET channels.
-
Perform image analysis to quantify the FRET signal on a per-cell basis. This can also be used to observe the translocation of GK from the nucleus to the cytoplasm.
-
-
Data Analysis:
-
Calculate the FRET ratio: (Acceptor Emission) / (Donor Emission).
-
Normalize the data and calculate IC50 values as described for the BRET assay.
-
Data Presentation and Validation
| Parameter | Value | Interpretation |
| Z'-factor | > 0.5 | Excellent assay quality, suitable for HTS. [16][17] |
| Dynamic Range | > 1.5-fold change | Sufficient window to identify active compounds. |
| Imaging Confirmation | Disruption correlates with GK translocation | Provides mechanistic validation of compound activity. |
Assay 3: Nuclear Translocation Reporter Gene Assay
This assay provides a functional, downstream readout of GK-GKRP disruption. It indirectly measures the interaction by quantifying the nuclear export of a reporter construct linked to GK.
Principle of the Reporter Gene Assay
This assay utilizes a "one-hybrid" system. [18]A fusion protein is created consisting of the GK protein, a DNA-binding domain (DBD) from a transcription factor (e.g., GAL4), and a nuclear localization signal (NLS). A second construct contains a reporter gene (e.g., Luciferase) under the control of a promoter with the corresponding upstream activating sequence (UAS) for the DBD.
In the basal state, GKRP sequesters the GK-DBD fusion protein in the nucleus, where the DBD binds to the UAS and drives high expression of the luciferase reporter. When a compound disrupts the GK-GKRP interaction, the GK-DBD fusion protein is released and translocates to the cytoplasm, leading to a decrease in reporter gene expression and a corresponding drop in the luminescence signal.
Caption: Principle of the GK nuclear translocation reporter assay.
Detailed Protocol: Nuclear Translocation Reporter Gene Assay
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vectors: pCMV-GK-GAL4(DBD)-NLS and pGL4-UAS-Luciferase
-
Transfection reagent
-
White, opaque 96- or 384-well microplates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Known GK-GKRP disruptor for positive control
Procedure:
-
Cell Transfection and Seeding: Co-transfect cells with the GK-DBD and UAS-Luciferase plasmids. Seed into white, opaque plates as previously described. It is advisable to also co-transfect a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization. [19]2. Compound Addition: Add test compounds as described in the previous protocols.
-
Incubation: Incubate the plates at 37°C for a longer period (e.g., 6-16 hours) to allow for changes in transcription and translation of the reporter protein.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol, which lyses the cells and provides the substrate.
-
-
Data Acquisition: Read the luminescence on a standard plate reader. If using a dual-reporter system, read both firefly and Renilla luminescence.
-
Data Analysis:
-
If applicable, normalize the experimental reporter signal (Firefly) to the control reporter signal (Renilla).
-
Calculate % activity or inhibition relative to controls and determine IC50 values.
-
Data Presentation and Validation
| Parameter | Value | Interpretation |
| Z'-factor | > 0.5 | Excellent assay quality, suitable for HTS. [16][17] |
| Fold-Induction | > 10-fold | A large signal window between the basal and fully inhibited states. |
| Control Compound IC50 | Consistent with other assays | Cross-validation of compound potency. |
Conclusion
The three cell-based assays described provide a comprehensive toolkit for the discovery and characterization of small molecule disruptors of the GK-GKRP interaction. The BRET and FRET assays offer a direct, real-time measurement of the protein-protein interaction, while the reporter gene assay provides a robust, functional readout of a key downstream consequence. Employing these assays in a tiered screening cascade—starting with a high-throughput BRET or reporter gene screen, followed by FRET-based validation and mechanistic studies—will enable the efficient identification and optimization of novel therapeutic candidates for type 2 diabetes and NAFLD. All identified hits should be further validated using orthogonal, cell-free biophysical methods and in primary hepatocyte models to confirm their mechanism of action and physiological relevance.
References
-
Pfleger, K. D. G., & Eidne, K. A. (2006). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology, 332, 17-36. Available at: [Link]
-
Rees, M. G., & Gloyn, A. L. (2014). Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism. Current Opinion in Lipidology, 25(4), 309-314. Available at: [Link]
-
Niswender, K. D., et al. (2014). A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease. Journal of Biological Chemistry, 289(15), 10565-10577. Available at: [Link]
-
Lloyd, D. J., et al. (2015). Antidiabetic disruptors of the glucokinase-glucokinase regulatory protein complex reorganize a coulombic interface. Nature Chemical Biology, 11(12), 947-953. Available at: [Link]
-
Patsnap. (2024). What are GKRP modulators and how do they work? Patsnap Synapse. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Glucokinase regulatory protein – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Futamura, M., et al. (2006). An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism. Journal of Biological Chemistry, 281(49), 37668-37674. Available at: [Link]
-
Zhang, X., et al. (2023). Glucokinase regulatory protein: a balancing act between glucose and lipid metabolism in NAFLD. Hepatology, 78(4), 1275-1288. Available at: [Link]
-
Chen, Y., et al. (2023). Significant Association Between Glucokinase Regulatory Protein Variants and Genetic and Metabolic Diseases. International Journal of Molecular Sciences, 24(13), 10833. Available at: [Link]
-
Wilkening, S., et al. (2003). Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties. Drug Metabolism and Disposition, 31(8), 1035-1042. Available at: [Link]
-
Pratt, S. J., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry, 293(11), 3937-3949. Available at: [Link]
-
BMG LABTECH. (2024). Gene reporter assays. BMG LABTECH. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Gouaux, E., & Nominé, Y. (2018). An improved strategy for fluorescent tagging of membrane proteins for overexpression and purification in mammalian cells. Biochemistry, 57(49), 6701-6709. Available at: [Link]
-
Huisman, M., et al. (2016). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. Methods in Molecular Biology, 1413, 165-186. Available at: [Link]
-
Man, S., et al. (2021). BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation. Methods in Cell Biology, 166, 215-231. Available at: [Link]
-
Zhang, J. H., et al. (2009). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ASSAY and Drug Development Technologies, 7(1), 77-85. Available at: [Link]
-
Hötte, K. (2021). Considerations for expression of fluorescent proteins and imaging in mammalian cells. CANDOR Bioscience Blog. Available at: [Link]
-
BeCytes. (n.d.). Primary human hepatocytes vs. cell lines in research. BeCytes. Available at: [Link]
-
Frontiers. (2023). Glucokinase regulatory protein: a balancing act between glucose and lipid metabolism in NAFLD. Frontiers in Endocrinology. Available at: [Link]
-
Lohse, M. J., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Genetics, 3, 105. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
Bajar, B. T., et al. (2021). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. International Journal of Molecular Sciences, 22(16), 8784. Available at: [Link]
-
Roman, D. L., et al. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Pharmacology, 13, 966085. Available at: [Link]
-
Hodson, L., et al. (2017). A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation. Nutrients, 9(10), 1069. Available at: [Link]
-
Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assay. Creative Biostructure. Available at: [Link]
-
Gawlik-Rzemieniewska, N., et al. (2023). Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). bioRxiv. Available at: [Link]
-
Lambert, T. J. (2017). Genetically encoded fluorescent tags. Molecular Biology of the Cell, 28(20), 2697-2699. Available at: [Link]
-
ResearchGate. (n.d.). Ultra-High Throughput Screening Protocol. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Assay Quality Parameters Z′ factor, Signal to Base Ratio (S/B), and... ResearchGate. Available at: [Link]
-
Olson, M. E., et al. (2016). A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. Journal of Biomolecular Screening, 21(6), 594-603. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Available at: [Link]
-
Berthold Technologies. (n.d.). Methods to study Protein-Protein Interactions. Berthold Technologies GmbH & Co.KG. Available at: [Link]
-
Luk, A. O. S., et al. (2024). Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study. The Lancet Regional Health - Western Pacific, 45, 101016. Available at: [Link]
-
ResearchGate. (2017). A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation. ResearchGate. Available at: [Link]
-
ACS Publications. (2018). An Improved Strategy for Fluorescent Tagging of Membrane Proteins for Overexpression and Purification in Mammalian Cells. Biochemistry. Available at: [Link]
-
BeCytes. (n.d.). How are HepG2 cells different from primary hepatocytes? BeCytes. Available at: [Link]
-
Imanis Life Sciences. (n.d.). Nuclear Reporter Genes. Imanis Life Sciences. Available at: [Link]
-
Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. Journal of Biomolecular Screening, 25(7), 729-738. Available at: [Link]
-
ACS Publications. (2016). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. ACS Omega. Available at: [Link]
-
Wikipedia. (n.d.). Protein–protein interaction screening. Wikipedia. Available at: [Link]
-
Singh, S., et al. (2022). Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric... Journal of Diabetes & Metabolic Disorders, 21(1), 1019-1034. Available at: [Link]
Sources
- 1. What are GKRP modulators and how do they work? [synapse.patsnap.com]
- 2. Significant Association Between Glucokinase Regulatory Protein Variants and Genetic and Metabolic Diseases [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucokinase regulatory protein: a balancing act between glucose and lipid metabolism in NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Glucokinase regulatory protein: a balancing act between glucose and lipid metabolism in NAFLD [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary human hepatocytes vs. cell lines in research [becytes.com]
- 10. How are HepG2 cells different from primary hepatocytes? - BeCyte [becytes.com]
- 11. mdpi.com [mdpi.com]
- 12. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 19. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating GKRP Stability and Localization using AMG-1694
Abstract & Scientific Context
Glucokinase Regulatory Protein (GKRP) acts as a critical metabolic switch in hepatocytes, sequestering Glucokinase (GK) in the nucleus during fasting states to prevent futile glucose cycling.[1][2][3] AMG-1694 is a potent, selective small-molecule disruptor of the GK-GKRP interaction.[2][4] Unlike direct Glucokinase Activators (GKAs), AMG-1694 binds to a distinct allosteric pocket on GKRP, inducing a conformational change that releases GK into the cytoplasm to drive glycolysis and glycogen synthesis.
This application note details the Western Blot protocols required to evaluate GKRP expression dynamics under AMG-1694 treatment. Because AMG-1694 functions by disrupting a protein complex, standard "total lysate" blotting is often insufficient. This guide prioritizes Subcellular Fractionation to validate the mechanism of action (translocation) and Stability Assays to determine if complex disruption leads to GKRP proteasomal degradation.
Mechanism of Action
AMG-1694 binds to the GKRP "toggle" domain, forcing the release of GK.
-
Basal State: GKRP anchors GK in the nucleus (Inactive).[1][2][3]
-
AMG-1694 Treatment: Complex dissociates.[5] GK translocates to the cytoplasm (Active). GKRP fate is analyzed here (Retention vs. Degradation).
Figure 1: Mechanism of AMG-1694 induced GK-GKRP disruption and subsequent GK translocation.
Experimental Design Strategy
To fully characterize the effect of AMG-1694 on GKRP, two distinct Western Blot workflows are required.
| Experiment Type | Objective | Key Readout |
| A. Subcellular Fractionation | Confirm mechanism of action. Does AMG-1694 release GK while keeping GKRP nuclear? | Localization: GKRP (Nuclear) vs. GK (Cytoplasmic). |
| B. Total Lysate Time-Course | Assess protein stability. Does "free" GKRP degrade rapidly? | Abundance: Total GKRP levels over 0–24h. |
Reagents & Controls
-
Cell Model: Primary Rat/Human Hepatocytes (Gold Standard) or HepG2 (Requires high glucose media to ensure basal GKRP expression).
-
Compound: AMG-1694 (Solubilized in DMSO).
-
Vehicle Control: DMSO (0.1% v/v).
-
Positive Control (Optional): High Glucose (25mM) or Fructose (1mM), which physiologically disrupt the complex.
Protocol A: Subcellular Fractionation (The "Mechanism" Blot)
Rationale: AMG-1694's primary effect is spatial. A total lysate blot may show no change if the protein simply moves compartments.
Step 1: Cell Treatment
-
Seed primary hepatocytes at
cells/well in 6-well collagen-coated plates. -
Starve cells in low-glucose (5mM) media for 4 hours to synchronize GKRP-GK in the nucleus.
-
Treat:
-
Control: DMSO
-
AMG-1694: 1 µM (Typical EC50 range is ~200nM; 1µM ensures saturation).
-
Timepoint: 60 minutes (Translocation is rapid).
-
Step 2: Fractionation Lysis
Do not use RIPA buffer. Use a fractionation kit (e.g., NE-PER) or the hypotonic/hypertonic buffer method below.
Buffer A (Cytoplasmic Lysis): 10mM HEPES (pH 7.9), 10mM KCl, 0.1mM EDTA, 0.1mM EGTA, 1mM DTT, 0.5% NP-40, + Protease Inhibitors. Buffer B (Nuclear Lysis): 20mM HEPES (pH 7.9), 400mM NaCl, 1mM EDTA, 1mM EGTA, 1mM DTT, + Protease Inhibitors.
-
Wash cells with ice-cold PBS.
-
Add 200µL Buffer A . Scrape cells and transfer to a pre-chilled microfuge tube.
-
Incubate on ice for 15 min.
-
Centrifuge at 850 x g for 5 min at 4°C.
-
Supernatant = Cytoplasmic Fraction . Transfer to a new tube.
-
Resuspend the remaining pellet in 100µL Buffer B . Vortex vigorously for 15 sec every 10 min for 40 min total.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant = Nuclear Fraction .
Step 3: Western Blotting[7]
-
Gel: 10% SDS-PAGE (GKRP is ~69 kDa; GK is ~52 kDa).
-
Loading: Load Equal Protein Mass (e.g., 20µg) per lane. Crucial: Do not load equal volumes of Cyto/Nuc fractions as volumes differ.
Antibody Panel:
-
Target: Anti-GCKR (GKRP) [e.g., Santa Cruz sc-374653 or Abcam ab154120].
-
Target: Anti-Glucokinase (GK) [To verify release].
-
Cytoplasmic Control: Anti-GAPDH or Anti-Tubulin.
-
Nuclear Control: Anti-Lamin B1 or Anti-Histone H3.
Protocol B: Stability & Degradation Assay
Rationale: Disruption of the GK-GKRP complex can expose GKRP to ubiquitination and proteasomal degradation. This protocol tests if AMG-1694 reduces GKRP half-life.
Step 1: Cycloheximide (CHX) Chase
-
Pre-treat cells with Cycloheximide (50 µg/mL) to block new protein synthesis.
-
Immediately treat with AMG-1694 (1 µM) or DMSO.
-
Harvest Timepoints: 0h, 2h, 4h, 8h.
Step 2: Total Lysis
-
Use RIPA Buffer (High stringency to solubilize nuclear membrane).
-
Composition: 50mM Tris-HCl, 150mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
-
Sonicate samples (3 pulses, 10 sec) to shear DNA and reduce viscosity.
-
Boil samples in Laemmli buffer at 95°C for 5 min.
Data Interpretation & Expected Results
Workflow Visualization
Figure 2: Experimental workflow for subcellular fractionation analysis.
Expected Data Table
| Target Protein | Fraction | DMSO (Control) | AMG-1694 (Treated) | Interpretation |
| GKRP (GCKR) | Nucleus | High (+++) | High (+++) | AMG-1694 binds GKRP but usually leaves it in the nucleus.* |
| GKRP (GCKR) | Cytoplasm | Low (-) | Low (-) | GKRP is a nuclear anchor; it rarely translocates. |
| Glucokinase (GK) | Nucleus | High (++) | Low (+) | Key Result: AMG-1694 forces GK exit. |
| Glucokinase (GK) | Cytoplasm | Low (+) | High (+++) | Key Result: GK accumulation in cytoplasm.[1] |
| Lamin B1 | Nucleus | High | High | Validates nuclear fraction purity. |
| GAPDH | Cytoplasm | High | High | Validates cytoplasmic fraction purity. |
*Note: If Total Lysate blots show decreased GKRP over >4 hours, AMG-1694 may be inducing GKRP instability. In that case, the Nuclear signal in Fractionation will also decrease.
Troubleshooting & Critical Factors
-
"Leaky" Nuclei:
-
Missing GKRP Signal:
-
Cause: GKRP is sensitive to proteolysis once the complex is disrupted.
-
Fix: Ensure PMSF and Leupeptin are fresh in the lysis buffer. Process samples immediately on ice.
-
-
No Translocation Observed:
-
Cause: High glucose in the culture media.
-
Fix: High glucose (25mM) naturally translocates GK, masking the drug effect. Ensure cells are adapted to 5mM Glucose (physiological fasting) for at least 4 hours prior to AMG-1694 treatment.
-
References
-
Lloyd, D. J., et al. (2013). Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors.[2] Nature, 504, 437–440.[2]
-
Ashton, K. S., et al. (2014). Nonracemic synthesis of GK-GKRP disruptor AMG-3969.[9] Journal of Organic Chemistry, 79(8), 3684-3687.[9]
- Chemical Context: Discusses the structural analogues of AMG-1694 (AMG-3969) and their binding properties.
-
Payne, V. A., et al. (2005). Glucokinase regulatory protein is the essential determinant of glucokinase subcellular localization. Diabetes, 54(1), 51-57.
- Protocol Grounding: Establishes the baseline biology for GK/GKRP fraction
Sources
- 1. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]
- 2. 4ly9 - Human GKRP complexed to AMG-1694 [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 3. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Glucokinase regulatory protein: a balancing act between glucose and lipid metabolism in NAFLD [frontiersin.org]
- 7. Significant Association Between Glucokinase Regulatory Protein Variants and Genetic and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonracemic synthesis of GK-GKRP disruptor AMG-3969 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation and Application of Primary Hepatocytes for Cellular Uptake Studies of AMG-1694
Abstract
Primary hepatocytes are the gold standard in vitro model for studying hepatic drug metabolism, transport, and toxicity due to their high physiological relevance. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the isolation of high-quality, viable primary hepatocytes from a murine model using the two-step collagenase perfusion technique. Furthermore, it details a robust protocol for conducting cellular uptake studies using these primary cells, with the novel therapeutic candidate AMG-1694 as a representative compound. The methodologies described herein are designed to be self-validating, incorporating critical quality control checkpoints to ensure data integrity and reproducibility.
Note: AMG-1694 is used as a placeholder for a novel therapeutic agent to illustrate the application of this protocol. The principles and steps can be adapted for various small molecules or biologics.
Scientific Foundation: The Two-Step Collagenase Perfusion
The successful isolation of primary hepatocytes hinges on the gentle and efficient dissociation of the liver tissue while preserving cellular integrity and function. The two-step collagenase perfusion method is the most widely accepted technique to achieve this.[1][2]
-
Step 1: Calcium-Free Pre-Perfusion: The initial perfusion is performed with a buffer containing a calcium chelator, typically ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). Calcium ions are essential for the function of cadherins, the proteins that form desmosomes and adherens junctions, which hold hepatocytes together. By chelating Ca²⁺, EGTA disrupts these cell-cell junctions, priming the tissue for enzymatic digestion.[3] This step is critical for allowing the subsequent digestive enzymes to access the extracellular matrix.
-
Step 2: Collagenase Digestion: The second perfusion introduces a buffer containing collagenase, a proteolytic enzyme that specifically digests the collagen fibrils (primarily types I and IV) composing the liver's extracellular matrix.[4][5] This digestion releases the individual hepatocytes from the structural scaffold of the liver. The activity of collagenase is calcium-dependent, which is why Ca²⁺ is reintroduced in this second buffer, highlighting the elegant control of the two-step process.[3]
Workflow Overview: From Perfusion to Plated Cells
The entire process requires aseptic technique and careful handling to maximize cell yield and viability.
Caption: High-level workflow for primary hepatocyte isolation.
Materials and Reagents
Precise formulation of buffers is paramount for success. All solutions should be sterile-filtered (0.22 µm) and warmed to 37°C before use.
| Reagent / Material | Composition / Key Specifications | Purpose |
| Surgical Tools | Dissection scissors, forceps, sutures, perfusion pump, 24G catheter | Animal surgery and perfusion |
| Perfusion Buffer I | HBSS (Ca²⁺/Mg²⁺-free), 10 mM HEPES, 2 mM EGTA, pH 7.4 | Calcium chelation to open cell junctions |
| Perfusion Buffer II | Williams' Medium E, 10 mM HEPES, 100 U/mL Collagenase Type IV, 5 mM CaCl₂, pH 7.4 | Enzymatic digestion of extracellular matrix |
| Wash Medium | Williams' Medium E, 10 mM HEPES, 10% Fetal Bovine Serum (FBS) | Inactivate collagenase, provide nutrients |
| Purification Medium | Percoll® (or equivalent density gradient medium) | Separate viable hepatocytes from dead cells and non-parenchymal cells[6][7] |
| Plating Medium | Williams' Medium E, 10% FBS, 1% Penicillin-Streptomycin, 1x Insulin-Transferrin-Selenium (ITS) | Cell attachment and initial culture |
| Culture Plates | Collagen Type I-coated 6, 12, or 24-well plates | Provide extracellular matrix for cell attachment and monolayer formation[8][9] |
| Uptake Assay Buffer | Krebs-Henseleit (KH) Buffer, modified (see protocol) | Physiologically relevant buffer for uptake studies[10] |
Detailed Protocol: Isolation and Culture of Mouse Hepatocytes
This protocol is optimized for an adult C57BL/6 mouse.
Part A: Pre-Surgical Preparation
-
Anesthetize the mouse using an approved isoflurane or injectable anesthetic protocol. Confirm proper anesthetic depth by toe-pinch reflex.
-
Secure the animal in a supine position and sterilize the abdomen with 70% ethanol.
-
Perform a midline laparotomy to expose the peritoneal cavity. Gently move the intestines to visualize the portal vein.
Part B: Two-Step In Situ Perfusion
-
Carefully cannulate the portal vein with a 24G catheter and secure it with suture.
-
Immediately cut the inferior vena cava to allow perfusate to exit.
-
Begin perfusion with Perfusion Buffer I (EGTA) at a flow rate of 5-7 mL/min. The liver should blanch uniformly. Continue for 8-10 minutes.
-
Switch to Perfusion Buffer II (Collagenase) and continue perfusion. The liver will become swollen and soft. This step typically takes 10-15 minutes. Successful digestion is indicated by visible cracks in the liver capsule.
Part C: Cell Isolation and Purification
-
Once digestion is complete, excise the liver and transfer it to a sterile petri dish containing ice-cold Wash Medium .
-
Gently mince the liver with sterile scissors and then gently tease the tissue apart with forceps to release the cells.[11]
-
Filter the resulting cell suspension through a 100 µm sterile cell strainer into a 50 mL conical tube.
-
Wash the cells by centrifuging at 50 x g for 3 minutes at 4°C. This low-speed centrifugation pellets the larger hepatocytes while leaving smaller non-parenchymal cells and debris in the supernatant.[12]
-
(Optional but Recommended) For higher purity, resuspend the cell pellet in Wash Medium and carefully layer it over a 40% Percoll gradient. Centrifuge at 150 x g for 10 minutes.[6][13] Viable hepatocytes will form a pellet at the bottom.
-
Aspirate the supernatant and gently resuspend the final hepatocyte pellet in Plating Medium .
Part D: Quality Control - A Self-Validating System
Before plating, it is essential to quantify cell yield and viability.
-
Mix a small aliquot of the cell suspension 1:1 with 0.4% Trypan Blue solution.
-
Load a hemocytometer and count the number of viable (clear) and non-viable (blue) cells.
-
Acceptance Criteria: A successful isolation should yield >20 million cells per mouse liver with >90% viability .[3]
-
Morphological Assessment: Under a microscope, viable hepatocytes should appear large, spherical, and bright.[14]
Part E: Cell Plating and Culture
-
Dilute the hepatocyte suspension in Plating Medium to a final concentration of 0.5 - 1.0 x 10⁶ viable cells/mL.
-
Add the cell suspension to collagen-coated plates.[15] For a 24-well plate, use 0.5 mL per well.
-
Incubate at 37°C, 5% CO₂. Allow cells to attach for 3-4 hours. After attachment, hepatocytes will begin to flatten and form a classic cobblestone monolayer.
-
After the initial attachment period, gently aspirate the medium to remove unattached cells and replace it with fresh, pre-warmed Plating Medium.
Protocol: AMG-1694 Cellular Uptake Study
This protocol is designed to measure the rate of AMG-1694 uptake into plated primary hepatocytes.
Experimental Design Principles
The core of this assay is to differentiate between active, carrier-mediated transport and passive diffusion. This is achieved by running parallel experiments under two conditions:
-
37°C: Permits both active transport and passive diffusion.
-
4°C: Largely inhibits active transport, isolating the passive diffusion component.
The net active uptake is calculated as (Total Uptake at 37°C) - (Uptake at 4°C).[16]
Caption: Experimental workflow for the hepatocyte uptake assay.
Step-by-Step Protocol
-
Culture primary hepatocytes for 24-48 hours until a stable monolayer is formed.
-
Prepare stock solutions of AMG-1694 in DMSO and dilute to final working concentrations in Krebs-Henseleit (KH) Buffer . Ensure the final DMSO concentration is <0.5%.
-
Aspirate culture medium from the wells. Wash the monolayer twice with 0.5 mL of pre-warmed (37°C) KH Buffer.
-
Add 0.5 mL of KH Buffer to each well and pre-incubate the plates at either 37°C or on ice (for 4°C condition) for 15 minutes.
-
Initiate the uptake by aspirating the pre-incubation buffer and adding the AMG-1694 working solution.
-
Incubate for the desired time points (e.g., 1, 5, 10, 15 minutes).
-
To terminate the uptake, rapidly aspirate the drug solution and wash the monolayer three times with 1 mL of ice-cold KH Buffer. This step is critical to remove any non-internalized compound.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or 70% methanol) and scraping the wells. Collect the lysate.
-
Quantify the intracellular concentration of AMG-1694 using a validated analytical method, such as LC-MS/MS.
-
Normalization: To account for variability in cell number per well, normalize the amount of uptaken drug to the total protein content in each well. Use a small aliquot of the cell lysate to perform a Bicinchoninic Acid (BCA) assay.[17][18]
Data Analysis and Interpretation
The uptake rate is typically expressed as picomoles of compound per minute per milligram of protein.
-
From the analytical quantification, determine the amount of AMG-1694 (in pmol) in each well.
-
From the BCA assay, determine the total protein (in mg) in each well.[17]
-
Calculate the normalized uptake: Uptake (pmol/mg) = Amount of AMG-1694 / Total Protein.
-
Plot the Uptake (pmol/mg) against Time (min) for both 37°C and 4°C conditions.
-
The initial uptake rate (V₀) is the slope of the linear portion of the curve.
-
The rate of active transport is V_active = V₀(37°C) - V₀(4°C).
A significantly higher uptake rate at 37°C compared to 4°C suggests the involvement of an active, carrier-mediated transport process.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Cell Viability (<80%) | Over-digestion with collagenase; Mechanical stress during dissociation; Anesthesia issues. | Titrate collagenase concentration and digestion time; Handle cell suspension gently (do not vortex); Ensure proper anesthetic depth. |
| Poor Cell Attachment | Sub-optimal collagen coating; Low cell viability; Contamination. | Ensure plates are properly coated[19]; Re-check viability post-isolation; Use strict aseptic technique throughout. |
| High Variability in Uptake Data | Inconsistent washing; Inaccurate timing; Uneven cell monolayer. | Ensure rapid and consistent washing to stop the reaction; Use a multi-channel pipette for simultaneous additions; Visually inspect monolayer for uniformity before starting the assay. |
| No Difference Between 37°C and 4°C | Compound uptake is primarily via passive diffusion; Active transporters are not functional. | This is a valid result indicating passive transport. Confirm transporter activity with a known substrate (e.g., taurocholate for NTCP). |
References
-
Charni-Natan, M., & Goldstein, I. (2020). Protocol for Primary Mouse Hepatocyte Isolation. STAR Protocols. [Link]
-
Cheng, M. L., et al. (2020). Mouse 2- Step Collagenase Liver Perfusion protocol. protocols.io. [Link]
-
Kim, Y., et al. (2018). Isolation of Primary Mouse Hepatocytes for Nascent Protein Synthesis Analysis. Journal of Visualized Experiments. [Link]
-
Cheng, M. L., et al. (2020). Mouse 2- Step Collagenase Liver Perfusion protocol v1. ResearchGate. [Link]
-
Seglen, P. O. (1976). Preparation of isolated rat liver cells. Methods in Cell Biology. This is a foundational paper, a modern reference discussing its principles is found in: Vinken, M., & Guguen-Guillouzo, C. (2013). Isolation of Human Hepatocytes by a Two-step Collagenase Perfusion Procedure. Journal of Visualized Experiments. [Link]
-
JoVE Science Education Database. (2013). Isolation of Human Hepatocytes by a Two-step Collagenase Perfusion Procedure. Journal of Visualized Experiments. [Link]
-
Ross, M. A., & Lele, E. S. (2010). A Rat Primary Hepatocyte Culture Model for Aging Studies. Journal of Visualized Experiments. [Link]
-
Kim, Y., et al. (2018). Isolation of Primary Mouse Hepatocytes for Nascent Protein Synthesis Analysis. Journal of Visualized Experiments. [Link]
-
Maia, C., et al. (2016). Improved isolation of murine hepatocytes for in vitro malaria liver stage studies. Malaria Journal. [Link]
-
Giera, M., et al. (2022). Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution. Methods in Molecular Biology. [Link]
-
Sharma, R., et al. (2022). Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements. Cells. [Link]
-
Alwahsh, M., & Hay, D. C. (2023). Standard Protocols for Characterising Primary and In Vitro-Generated Human Hepatocytes. International Journal of Molecular Sciences. [Link]
-
Miltenyi Biotec. (2024). Automating Liver Perfusion to Isolate Primary Hepatocytes. YouTube. [Link]
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link]
-
Zhang, S., et al. (2005). Primary hepatocyte culture in collagen gel mixture and collagen sandwich. World Journal of Gastroenterology. [Link]
-
Ringel, M. T., et al. (2019). Impact of Percoll purification on isolation of primary human hepatocytes. Scientific Reports. [Link]
-
Li, Y., et al. (2023). The validation of quality attributes in Primary Human Hepatocytes Standard. Cell Proliferation. [Link]
-
ResearchGate. (2018). Amino Acid-Containing Krebs-Henseleit Buffer Protects Rat Liver. ResearchGate. [Link]
-
Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
HiMedia Laboratories. Collagenase Type IV Product Information. HiMedia Labs. [Link]
-
BioreclamationIVT. (2013). Cryopreserved Hepatocyte Uptake Transporter Assay Protocol. BioIVT. [Link]
-
BioIVT. INVITROGRO™ KHB Product Information. BioIVT. [Link]
-
Genaxxon bioscience. Collagenase I, II, III, IV Product Information. Genaxxon bioscience. [Link]
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Utrecht University Repository. [Link]
-
Preta, G. (2023). Why our hepatocytes are not attaching to the plates? ResearchGate. [Link]
-
XenoTech. (2013). Application of Hepatocytes for In Vitro Uptake Studies. XenoTech. [Link]
-
Reed, D. J., & Orrenius, S. (1978). Maintenance of glutathione content in isolated hepatocytes. Biochemical Journal. [Link]
-
National Center for Biotechnology Information. Compositions of the original Krebs-Henseleit salt solution. NCBI Bookshelf. [Link]
-
Soundharrajan, I. (2017). Normalizing my all my protein concentrations. ResearchGate. [Link]
-
Wang, F. (2018). Is there a difference in cell viability using EDTA instead of EGTA? ResearchGate. [Link]
-
Li, Y., et al. (2023). The validation of quality attributes in Primary Human Hepatocytes Standard. ResearchGate. [Link]
-
Charles River Laboratories. In Vitro Hepatic Uptake Assays. Charles River Labs. [Link]
-
de Oliveira, C. P., et al. (2020). Usefulness of collagen type IV in the detection of significant liver fibrosis in nonalcoholic fatty liver disease. Annals of Hepatology. [Link]
-
Edmunds. Used Toyota Camry Solara for Sale. Edmunds. [Link]
-
HiMedia Laboratories. Krebs-Henseleit Buffer Product Information. HiMedia Labs. [Link]
-
Solvo Biotechnology. Hepatocyte Uptake Assay. Solvo Biotechnology. [Link]
-
Bring a Trailer. 2026 Toyota GR86 Yuzu Edition. Bring a Trailer. [Link]
-
Reddit. (2023). BCA Normalization Fails to Match Actual Protein Loading. Reddit. [Link]
Sources
- 1. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Primary Mouse Hepatocytes for Nascent Protein Synthesis Analysis by Non-radioactive L-azidohomoalanine Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Human Hepatocytes by a Two-step Collagenase Perfusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements [mdpi.com]
- 5. Usefulness of collagen type IV in the detection of significant liver fibrosis in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved isolation of murine hepatocytes for in vitro malaria liver stage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Percoll purification on isolation of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rat Primary Hepatocyte Culture Model for Aging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary hepatocyte culture in collagen gel mixture and collagen sandwich - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Video: Isolation of Human Hepatocytes by a Two-step Collagenase Perfusion Procedure [jove.com]
- 13. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 16. veritastk.co.jp [veritastk.co.jp]
- 17. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 18. BCA Assay and Lowry Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing AMG-1694 Bioavailability in Preclinical Research
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the preclinical efficacy of AMG-1694. As a novel investigational compound, optimizing its delivery and ensuring adequate systemic exposure is paramount for generating reliable and translatable data. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of limited oral bioavailability observed with molecules in this class. Our approach is rooted in a mechanistic understanding of drug absorption to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding AMG-1694's bioavailability.
Q1: What are the likely reasons for the poor oral bioavailability of AMG-1694?
A1: While specific data for AMG-1694 is not extensively published, its developmental successors, such as AMG 510 (Sotorasib), faced challenges with low aqueous solubility and poor membrane permeability.[1] It is highly probable that AMG-1694 shares these characteristics, which are common hurdles for complex heterocyclic small molecules. These two factors—poor dissolution in the gastrointestinal (GI) tract and inefficient transport across the intestinal epithelium—are the primary determinants of low oral bioavailability.
Q2: What is the suspected Biopharmaceutics Classification System (BCS) class for AMG-1694?
A2: Based on the characteristics of related KRAS G12C inhibitors, AMG-1694 is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. For instance, Adagrasib, another drug in this class, is classified as BCS Class II.[2] This classification is critical as it dictates the most effective formulation strategies. For BCS Class II compounds, enhancing the dissolution rate is the primary goal, while BCS Class IV compounds require strategies to improve both solubility and permeability.
Q3: Can I simply increase the dose of AMG-1694 to achieve higher plasma concentrations?
A3: While dose escalation is a straightforward approach, it often yields diminishing returns for compounds with poor solubility. Beyond a certain point, the undissolved drug will not be absorbed and will be excreted, potentially leading to inaccurate pharmacokinetic data and wasted compound. Furthermore, high doses of unformulated drug can lead to local GI toxicity. A more scientifically sound approach is to improve the formulation to enhance the fraction of the dose that is absorbed.
Q4: What are the first steps I should take to troubleshoot poor exposure in my animal model?
A4: The first step is to confirm that the issue is indeed poor absorption and not rapid metabolism or clearance. This is achieved by comparing the pharmacokinetic (PK) profile of the oral route of administration with the intravenous (IV) route. A low oral bioavailability (F%) calculated from this comparison will confirm an absorption issue. Once confirmed, the focus should shift to formulation development.
II. Troubleshooting Guide: Strategies to Enhance Oral Bioavailability
This guide provides a systematic approach to formulation development for AMG-1694, starting with simpler methods and progressing to more complex systems.
Issue 1: Poor Dissolution Rate Due to Low Aqueous Solubility
If AMG-1694's absorption is dissolution rate-limited (likely BCS Class II), the primary goal is to increase the concentration of the drug dissolved in the GI fluids.
Root Cause Analysis:
The crystalline form of a drug is often very stable and requires significant energy to be broken down and dissolved in an aqueous environment. The rate of this process is governed by the Noyes-Whitney equation, which highlights the importance of surface area and solubility.
Solutions:
-
Particle Size Reduction (Micronization): Increasing the surface area of the drug particles can enhance the dissolution rate.[3][4]
-
When to use: As a first-line, straightforward approach for poorly soluble compounds.
-
Causality: A larger surface area-to-volume ratio increases the interaction of the drug with the solvent, leading to faster dissolution.
-
Limitations: May not be sufficient for extremely insoluble compounds and can sometimes lead to particle agglomeration.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly improve its apparent solubility and dissolution rate.[5][6]
-
When to use: When micronization is insufficient, and a significant increase in solubility is needed.
-
Causality: The amorphous form has a higher free energy than the crystalline form, making it more readily dissolve. The polymer carrier prevents recrystallization and can help maintain a supersaturated state of the drug in the GI tract.
-
Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), and Soluplus®.
-
Issue 2: Poor Permeability Across the Intestinal Epithelium
If AMG-1694 exhibits low permeability (likely BCS Class IV), strategies must address both solubility and the ability of the molecule to cross the intestinal cell layer.
Root Cause Analysis:
The intestinal epithelium is a lipid bilayer, and molecules must have a balance of lipophilicity and hydrophilicity to partition into and out of the cell membrane. Efflux transporters, such as P-glycoprotein (P-gp), can also actively pump drugs out of the intestinal cells, reducing net absorption.
Solutions:
-
Lipid-Based Formulations: These formulations can enhance oral bioavailability through several mechanisms, including improving solubility, bypassing the dissolution step, and interacting with lipid absorption pathways.[1]
-
When to use: For highly lipophilic compounds with poor aqueous solubility and/or permeability challenges.
-
Types of Lipid-Based Systems:
-
Lipid Solutions: The simplest form, where the drug is dissolved in a digestible oil.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the GI fluids. This presents the drug in a solubilized state with a large surface area for absorption.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form thermodynamically stable microemulsions with even smaller droplet sizes, further enhancing absorption.[6]
-
-
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal cells or inhibit efflux pumps, thereby increasing drug permeability.
-
When to use: In combination with solubility-enhancing formulations for compounds with confirmed low permeability.
-
Caution: The use of permeation enhancers should be carefully controlled and monitored for potential intestinal toxicity.
-
III. Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension for Oral Dosing
Objective: To prepare a simple suspension of micronized AMG-1694 for initial in vivo screening.
Materials:
-
AMG-1694 (micronized powder)
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
Procedure:
-
Weigh the required amount of micronized AMG-1694.
-
Prepare the 0.5% HPMC vehicle by slowly adding HPMC to water while stirring. Allow it to fully hydrate.
-
In the mortar, add a small amount of the vehicle to the AMG-1694 powder to form a paste. This process, known as levigation, helps to wet the particles and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
If available, use a homogenizer to further reduce particle size and improve suspension stability.
-
Visually inspect the suspension for any large agglomerates before dosing. Ensure continuous stirring during dosing to maintain a uniform suspension.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Objective: To prepare a SEDDS formulation to improve the solubility and absorption of AMG-1694.
Materials:
-
AMG-1694
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP)
-
Glass vials
-
Vortex mixer
-
Water bath or incubator at 40-50°C
Procedure:
-
Determine the solubility of AMG-1694 in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Based on the solubility data, select a combination of oil, surfactant, and co-surfactant. A common starting point is a ratio of 30:40:30 (Oil:Surfactant:Co-surfactant).
-
Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Vortex the mixture until a clear, homogenous solution is formed. Gentle warming in a water bath (40-50°C) can aid in mixing.
-
Add the desired amount of AMG-1694 to the excipient mixture.
-
Vortex and/or gently warm the mixture until the drug is completely dissolved.
-
To test the self-emulsification properties, add a small amount of the formulation to water and gently agitate. A spontaneous formation of a milky emulsion indicates a successful SEDDS.
IV. Data Presentation and Visualization
Table 1: Example Formulation Compositions for Preclinical Screening
| Formulation ID | Formulation Type | Composition | Rationale |
| F1 | Aqueous Suspension | 1% AMG-1694, 0.5% HPMC, 0.1% Tween 80 in water | Simple baseline formulation. |
| F2 | Micronized Suspension | 1% Micronized AMG-1694, 0.5% HPMC in water | To assess the impact of increased surface area. |
| F3 | Amorphous Solid Dispersion | 20% AMG-1694 in HPMC-AS (prepared by spray drying), suspended in water | To significantly enhance the dissolution rate. |
| F4 | SEDDS | 5% AMG-1694 in Labrafil/Kolliphor EL/Transcutol (30:40:30) | To improve solubility and utilize lipid absorption pathways. |
Diagrams
Caption: Key Barriers to Oral Bioavailability of AMG-1694.
Caption: Decision Tree for Formulation Strategy Selection.
V. References
-
Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 5-23. [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating Drug Delivery Systems: The Answer to Oral Delivery of Poorly Soluble Drugs? Journal of Pharmaceutical Sciences, 98(8), 2549-2572.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
-
U.S. Food and Drug Administration. (2022). PRODUCT QUALITY REVIEW(S) for Krazati (adagrasib). Retrieved from [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
-
Hecq, J., et al. (2016). Micronization of drugs: a review. International Journal of Pharmaceutics, 509(1-2), 125-134.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight Toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71.
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17.
-
Lito, P., Solomon, M., & Rosen, N. (2016). Targeting KRAS: The race to deliver on a 30-year-old promise. Nature Reviews Clinical Oncology, 13(12), 731–747.
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector binding. Nature, 503(7477), 548–551.
-
Patricelli, M. P., et al. (2016). Selective inhibition of oncogenic KRAS output with small molecules targeting the inactive state. Cancer Discovery, 6(3), 316-329.
-
U.S. Food and Drug Administration. (2022). NDA 216340 for Krazati (adagrasib) - Biopharmaceutics Review. Retrieved from [Link]
-
Wang, X., et al. (2021). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. Frontiers in Oncology, 11, 769285.
-
Woo, J. S., et al. (2020). Recent advances in the development of covalent inhibitors. Chemical Society Reviews, 49(11), 3328-3351.
-
Zhang, Z., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Acta Pharmaceutica Sinica B, 10(3), 404-420.
-
ResearchGate. (n.d.). Main pharmacokinetics characteristic and dose of KRAS G12C inhibitors.... Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Activity of direct KRAS(G12C) inhibitors in preclinical models of pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting GK-GKRP Binding Assays
The Senior Scientist's Perspective: Why This Assay Drifts
The interaction between Glucokinase (GK) and its Regulatory Protein (GKRP) is not a simple lock-and-key mechanism; it is a metabolite-sensitive conformational switch . Unlike standard kinase assays where you measure catalytic turnover, GK-GKRP binding assays (HTRF, AlphaScreen, or SPR) measure a protein-protein interaction (PPI) that is allosterically tuned by micromolar concentrations of sugar phosphates.
The Core Problem: Variability in this assay rarely stems from the detection technology itself. It stems from the thermodynamic instability of the GK-GKRP complex in the absence of specific stabilizers. If your Z' factor is fluctuating or your IC50 values are shifting, you are likely fighting against GK oxidation or unintended allosteric disruption .
This guide bypasses generic advice to focus on the specific biochemical pitfalls of the GK-GKRP system.
Diagnostic Workflow: The Troubleshooting Decision Tree
Before adjusting liquid handling, map your symptoms to this logic flow to identify the root cause.
Figure 1: Diagnostic decision tree for isolating sources of variability in GK-GKRP assays. Follow the color-coded paths to link symptoms (Red/Yellow/Blue) to actionable solutions (Green).
Critical Failure Points & Solutions
A. The "Cysteine Crisis": GK Oxidation
The Mechanism: Glucokinase is notoriously sensitive to oxidation. It contains critical cysteine residues that, when oxidized, induce a conformational change that mimics the "active" (glucose-bound) state, reducing its affinity for GKRP.
-
Symptom: Signal window decays over time; "Disruptor" compounds appear less potent because the control binding is already weak.
-
The Fix:
-
Reducing Agents are Mandatory: You must maintain a reducing environment.
-
DTT vs. TCEP: Use 1 mM DTT (Dithiothreitol) or 0.5 mM TCEP .
-
Warning: DTT creates a "reductive pulse" that fades. It has a half-life in solution. Add fresh DTT to the buffer immediately before dispensing. Do not use DTT stocks older than 4 hours in diluted buffer.
-
B. The "Allosteric Anchor": Fructose-6-Phosphate (F6P)
The Mechanism: In vivo, GKRP requires Fructose-6-Phosphate (F6P) to bind GK tightly. F6P acts as an allosteric "anchor," locking the complex. Without F6P, the Kd (dissociation constant) of the interaction is weak (high nanomolar/low micromolar), leading to a noisy, unstable signal.
-
Symptom: Low Signal-to-Background (S/B) ratio; assay seems insensitive to weak disruptors.
-
The Fix: Supplement the assay buffer with 1–5 µM F6P . This tightens the basal interaction, creating a robust "High Signal" window from which disruptors can demonstrate activity.
C. Glucose Contamination
The Mechanism: Glucose is a natural disruptor of the GK-GKRP complex.[1] Even trace amounts of glucose (from glassware, other reagents, or carryover) will shift the equilibrium toward dissociation.
-
Symptom: High variability between wells; inconsistent max signal.
-
The Fix: Use glucose-free buffers and dedicated glassware/reservoirs. Ensure your "compounds" are not dissolved in buffers containing sugars.
The "Golden Standard" Self-Validating Protocol
To ensure data integrity, do not simply run "Samples" and "Controls." Implement a 3-Point Internal Calibration on every plate.
Assay Buffer Composition (Recommended)
-
25 mM HEPES, pH 7.4 (Phosphate buffers interfere with F6P binding sites)
-
150 mM NaCl (Physiological ionic strength is critical for PPI)
-
0.1% BSA (Prevents GKRP aggregation/surface adsorption)
-
1 mM DTT (Added FRESH)
-
5 µM Fructose-6-Phosphate (F6P)
-
0.05% Tween-20
Plate Layout Controls
| Control Type | Components | Expected Result | Purpose |
| Max Binding (High) | GK + GKRP + Buffer (w/ F6P) | 100% Signal | Validates Protein Activity & F6P Integrity |
| Min Binding (Low) | GK + GKRP + 100 µM F1P | < 10% Signal | Validates "Disruptability" (Mimics Hit) |
| Background | GKRP Only (No GK) | ~0% Signal | Checks for Fluorophore Aggregation/Stickiness |
Step-by-Step Workflow:
-
Pre-incubation: Mix GKRP and Test Compounds first. Incubate for 15 mins.
-
Why? Many disruptors bind GKRP, not GK. This allows the compound to access the binding pocket before GK competes.
-
-
GK Addition: Add GK (supplemented with fresh DTT).
-
Equilibrium: Incubate for 60–90 minutes at Room Temperature (20-22°C).
-
Why? The conformational rearrangement of GKRP is slow. Reading too early (e.g., 30 mins) results in high CV% because the reaction is still drifting.
-
Mechanistic Insight: The Regulatory Cycle
Understanding where your compound acts is crucial for troubleshooting.
Figure 2: The GK-GKRP Regulatory Cycle. Stabilizers (Blue) promote the complex; Disruptors (Yellow/Black) trigger dissociation. Your assay simulates the transition from Red to Green.
FAQ & Troubleshooting Matrix
Q: My Z' factor is consistently below 0.5. What is the single most likely culprit? A: If your signal window is decent but variation is high, check your liquid handling of GKRP . GKRP is prone to aggregation. Ensure 0.05% Tween-20 or Triton X-100 is in the buffer and do not vortex the protein stock; mix by gentle inversion.
Q: Can I use TCEP instead of DTT? A: Yes, and it is often preferred. TCEP is more stable than DTT and does not oxidize as rapidly at neutral pH. However, ensure your specific detection chemistry (e.g., certain HTRF fluorophores) is compatible with TCEP. For GK-GKRP, TCEP (0.5 mM) is an excellent alternative to DTT (1 mM).
Q: Why do my IC50 values shift when I change batches of GK?
A: This indicates variable specific activity due to oxidation or improper folding. Always titrate a new batch of GK against a fixed concentration of GKRP to determine the
Q: The signal drops after 2 hours. Is this normal? A: Yes. Even with stabilizers, the proteins are not indefinitely stable at room temperature. Read plates between 60 and 90 minutes . If you need longer stability, keep the assay at 4°C, though this will slow the binding kinetics significantly.
References
-
Mechanistic Basis of GK-GKRP Regulation
-
Pujol, A. et al. "Functional overlap between Glucokinase Regulatory Protein and Fructose-1-Phosphate." Nature (2013).[2]
- Explains the F1P vs F6P switch mechanism critical for assay design.
-
-
Small Molecule Disruptors (AMG-3969)
-
Assay Optimization & Reducing Agents
-
Systematic comparison of DTT vs TCEP in kinase-related assays.[3]
- Methods in Enzymology, Vol 450.
-
-
HTRF GK-GKRP Assay Principles
- Cisbio/Revvity Technical Notes on PPI Assay Optimiz
Sources
Technical Support Center: Minimizing Hypoglycemia Risk in AMG-1694 Treated Animals
This guide is designed for researchers, scientists, and drug development professionals utilizing the novel glucokinase–glucokinase regulatory protein (GK-GKRP) disruptor, AMG-1694, in preclinical studies. Our goal is to provide you with the technical expertise and practical protocols to confidently design and execute your experiments while ensuring the welfare of your animal subjects by minimizing the risk of hypoglycemia.
PART 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding AMG-1694 and its metabolic effects.
Q1: What is the mechanism of action for AMG-1694?
AMG-1694 is a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1] In the liver, GKRP binds to GK and sequesters it in the nucleus, rendering it inactive, particularly during fasting states.[2] By binding to a novel pocket on GKRP, AMG-1694 promotes the dissociation of the GK-GKRP complex.[1][2] This releases GK into the cytoplasm, thereby indirectly increasing its enzymatic activity.[1] Activated GK then phosphorylates glucose to glucose-6-phosphate, a key step in hepatic glucose uptake and glycogen synthesis.[2] This mechanism effectively enhances the liver's ability to clear glucose from the bloodstream.
Caption: Mechanism of AMG-1694 in hepatocytes.
Q2: What is the inherent risk of hypoglycemia with AMG-1694?
A key feature of AMG-1694 is its glucose-dependent mechanism of action. Preclinical studies have demonstrated that the blood glucose-lowering effects of AMG-1694 are primarily observed in diabetic animal models.[1][2] In normoglycemic animals, the effect on blood glucose is minimal.[1][2] This is a significant advantage over direct glucokinase activators, which can carry a higher risk of inducing hypoglycemia.[2] The reduced risk is attributed to the preservation of the regulatory role of GKRP, which allows for a more physiological control of glucose metabolism.
Q3: What are the primary factors that could precipitate a hypoglycemic event in AMG-1694 treated animals?
While the intrinsic risk is low, certain experimental conditions can increase the likelihood of hypoglycemia. These include:
-
Fasting: Prolonged food deprivation can deplete glycogen stores, making animals more susceptible to drops in blood glucose.[3]
-
Stress: Handling and experimental procedures can induce a stress response, which may initially cause hyperglycemia but can be followed by rebound hypoglycemia.[3]
-
Animal Model: The underlying health and metabolic state of the animal model are crucial.
-
Dose and Formulation: Inappropriate dosing or formulation can lead to unexpected pharmacokinetics and exaggerated pharmacodynamic effects.
-
Concomitant Medications: The use of other glucose-lowering agents can have an additive or synergistic effect.[4]
PART 2: Troubleshooting Guide
This section provides practical, in-depth guidance for specific experimental challenges.
Q1: How should I structure my blood glucose monitoring protocol to detect potential hypoglycemia?
A robust monitoring plan is essential for animal welfare and data integrity. It is recommended to perform glucose monitoring on awake, restrained animals to avoid the confounding effects of anesthesia on glucose levels.[5]
Step-by-Step Blood Glucose Monitoring Protocol (Rodents):
-
Acclimatization: Acclimate animals to handling and restraint for at least 3 days prior to the study to minimize stress-induced hyperglycemia.[6]
-
Restraint: Use an appropriate-sized commercial restrainer. Minimize the duration of restraint.[5]
-
Blood Sampling (Tail Tip Method):
-
Measurement: Apply the blood drop directly to a glucose test strip inserted into a validated glucometer.
-
Hemostasis: Ensure bleeding has stopped before returning the animal to its cage.
-
Subsequent Sampling: For serial measurements, gently remove the scab to obtain subsequent samples. A 2-hour recovery period between samples is recommended.[5]
Table 1: Recommended Blood Glucose Monitoring Schedule
| Time Point | Rationale |
| Baseline (Pre-dose) | To establish the animal's normal fasting/fed glucose level. |
| 1, 2, 4, 8 hours post-dose | To capture the peak pharmacodynamic effect of AMG-1694. |
| 24 hours post-dose | To assess for any prolonged effects on glucose homeostasis. |
| Daily (for chronic studies) | To monitor for any cumulative effects or changes in glucose tolerance. |
Note on Glucometer Validation: Handheld glucometers are convenient but their accuracy can vary.[7] It is advisable to validate the glucometer against a laboratory-based glucose analyzer, especially for critical measurements.
Q2: An animal is exhibiting signs of hypoglycemia. What is the emergency intervention plan?
Immediate action is critical if an animal shows signs of hypoglycemia. The goal of emergency treatment is to resolve the neurological signs, not necessarily to achieve normoglycemia.[8]
Table 2: Clinical Signs of Hypoglycemia in Rodents
| Mild to Moderate | Severe |
| Lethargy, sluggishness | Ataxia (incoordination) |
| Piloerection | Seizures |
| Huddling, trembling | Loss of consciousness, coma |
Emergency Intervention Protocol:
-
Confirm Hypoglycemia: If possible, quickly obtain a blood glucose reading to confirm the hypoglycemic state. A blood glucose level below 50 mg/dL is generally considered hypoglycemic in rodents.
-
Mild/Moderate Signs & Conscious Animal:
-
Administer oral glucose gel or corn syrup to the buccal mucosa (inside the cheek).[9]
-
Provide immediate access to food.
-
-
Severe Signs or Unconscious Animal:
-
Administer a bolus of sterile 50% dextrose solution intravenously or intraperitoneally. A common dose is 0.5 to 1 mL/kg, which should be diluted at least 1:2 with sterile saline to reduce irritation.[9]
-
Monitor the animal closely for recovery of consciousness and resolution of seizures.
-
Once the animal is stable and conscious, provide a readily available food source.
-
Caption: Emergency response workflow for hypoglycemia.
Q3: How can I proactively design my study to minimize hypoglycemia risk?
A well-designed study is the best defense against hypoglycemia.
-
Dietary Management:
-
Unless fasting is a required component of the study, ensure animals have ad libitum access to a standard chow diet.
-
For studies requiring fasting, the duration should be minimized and standardized. Overnight fasting is generally not recommended for rodents as it can induce a stressed metabolic state.
-
Consider providing a diet rich in complex carbohydrates, protein, and fat, which can help stabilize blood glucose levels.[10]
-
-
Stress Reduction:
-
Dose Selection:
-
Begin with the lowest effective dose of AMG-1694 and titrate upwards as needed, based on efficacy and glucose monitoring data.
-
Pay close attention to the vehicle and formulation to ensure consistent drug exposure.
-
PART 3: References
-
Lloyd DJ, et al. (2013). Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors. Nature. [Link][2]
-
DVM360. (n.d.). Logical approach to diagnosis and management of hypoglycemia (Proceedings). [Link][10]
-
Lee, Y. Z., et al. (2025). Strategies for optimization of hypoglycemia rat models. Animal Models and Experimental Medicine. [Link][11]
-
Lee, Y. Z., et al. (2025). Strategies for optimization of hypoglycemia rat models. PubMed Central. [Link][3]
-
Vet Times. (2016). Approaches to diagnosing and treating hypoglycaemic patients. [Link][8]
-
Hess, R. (2010). Hypoglycemia in dogs: Causes, management, and diagnosis. PubMed Central. [Link][9]
-
UC Davis IACUC. (2024). Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) in Rodents. [Link][6]
-
Bennett, K. A., et al. (2015). Obtaining accurate glucose measurements from wild animals under field conditions: comparing a hand held glucometer with a standard laboratory technique in grey seals. PubMed Central. [Link][7]
-
Hwang, Y., et al. (2022). Glucose-Lowering Agents and the Risk of Hypoglycemia: a Real-world Study. PubMed. [Link][12]
-
Lee, J. J., et al. (2017). New risk factors of severe hypoglycemia. PubMed Central. [Link][4]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New risk factors of severe hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.ucdavis.edu [research.ucdavis.edu]
- 7. Obtaining accurate glucose measurements from wild animals under field conditions: comparing a hand held glucometer with a standard laboratory technique in grey seals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vettimes.com [vettimes.com]
- 9. Hypoglycemia in dogs: Causes, management, and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
- 11. researchgate.net [researchgate.net]
- 12. Glucose-Lowering Agents and the Risk of Hypoglycemia: a Real-world Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vehicle Selection for In Vivo Delivery of AMG-1694
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the in vivo application of AMG-1694. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select, prepare, and troubleshoot appropriate delivery vehicles for this potent glucokinase–glucokinase regulatory protein (GK-GKRP) disruptor.[1] Achieving reliable, reproducible, and meaningful in vivo data is critically dependent on the formulation. An inappropriate vehicle can lead to poor bioavailability, inconsistent results, or even vehicle-induced toxicity, confounding experimental outcomes.
This document is structured to move from foundational compound characterization to a logical workflow for vehicle selection, complete with detailed protocols and troubleshooting FAQs. Our goal is to empower you with the scientific rationale behind each step, ensuring your experimental design is robust and self-validating.
Section 1: Foundational Characterization of AMG-1694
Before any in vivo experiment, a baseline understanding of the compound's physicochemical properties is essential. These characteristics will fundamentally dictate the formulation strategy. Many novel small molecules are lipophilic and exhibit poor aqueous solubility, a primary challenge that must be addressed.[2][3]
Q: What are the critical first physicochemical properties of AMG-1694 that I must assess before selecting a vehicle?
A: Your initial focus should be on three key areas: aqueous solubility, lipophilicity, and stability. These parameters form the basis of a rational formulation design.
-
Aqueous Solubility: This is the most critical parameter. It determines whether you can use a simple aqueous solution or if you need to employ more complex strategies like co-solvents, surfactants, or suspensions.[4][5]
-
Lipophilicity (LogP/LogD): The octanol-water partition coefficient indicates the compound's hydrophobicity. A high LogP often correlates with poor aqueous solubility and is a common characteristic of modern small molecule inhibitors.[2] This property influences membrane permeability but also presents formulation challenges.
-
Chemical Stability: You must confirm that AMG-1694 does not degrade in your potential vehicle candidates. This includes assessing its stability at different pH values and in the presence of common excipients.[4] An unstable formulation leads to inaccurate dosing and unreliable results.[6]
Experimental Protocol 1: Preliminary Solubility and Stability Assessment
This protocol provides a streamlined method to gather initial data on AMG-1694 solubility and stability, guiding your vehicle selection process.
Objective: To determine the approximate solubility of AMG-1694 in common solvents and assess its short-term stability in a potential aqueous buffer.
Materials:
-
AMG-1694 powder
-
Solvents: DMSO (Dimethyl sulfoxide), Ethanol, PEG-400 (Polyethylene glycol 400)
-
Aqueous buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer, shaker, centrifuge
-
HPLC system with a suitable column and detection method for AMG-1694
Methodology:
-
Solubility Screening (Kinetic Method):
-
Prepare a high-concentration stock solution of AMG-1694 in 100% DMSO (e.g., 50 mg/mL).
-
In separate microcentrifuge tubes, add 2 µL of the DMSO stock to 198 µL of various test vehicles (e.g., Water, PBS, 5% DMSO in PBS, 10% PEG-400 in water). This creates a 100-fold dilution.
-
Seal the tubes and shake vigorously at room temperature for 2-4 hours.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved AMG-1694 by HPLC. The measured concentration represents the approximate kinetic solubility in that vehicle.
-
-
Stability Assessment:
-
Prepare a solution of AMG-1694 in a promising vehicle (e.g., 10% DMSO / 40% PEG-400 / 50% Saline) at your target dosing concentration.
-
Analyze an aliquot of the freshly prepared solution (T=0) via HPLC to determine the initial concentration and purity.
-
Store the remaining solution under your intended experimental conditions (e.g., room temperature on the benchtop).
-
Analyze aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
Compare the peak area of AMG-1694 and look for the appearance of new degradation peaks. A loss of >5-10% of the parent compound indicates potential instability.
-
Interpretation: The results will classify AMG-1694's solubility and guide you toward the appropriate formulation branch in the workflow diagram below.
Section 2: The Vehicle Selection Workflow
A systematic approach to vehicle selection saves time and resources while minimizing variables. The following decision-making workflow is designed to guide you from simple, well-tolerated vehicles to more complex formulations only when necessary.
Diagram 1: Decision-Making Workflow for Vehicle Selection
Caption: AMG-1694 disrupts GKRP, releasing GK to the cytoplasm to promote glucose metabolism.
References
-
Lloyd DJ, et al. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors. Nature. 2013 Dec 19;504(7480):437-40. Available from: [Link]
-
Canon J, et al. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. 2019 Nov;575(7781):217-223. Available from: [Link]
-
Yin J, et al. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization. Mol Cancer Ther. 2011 Sep;10(9):1734-43. Available from: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available from: [Link]
-
Olatunji I. Formulation strategies for poorly soluble drugs. ResearchGate. 2025 Jul 8. Available from: [Link]
-
In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Omega. 2022. Available from: [Link]
-
5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Crown Bioscience. 2024 Jun 26. Available from: [Link]
-
Xu S, et al. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. 2022;27(15):4744. Available from: [Link]
-
Ditzinger F, et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. 2022;14(1):153. Available from: [Link]
-
Excipients' Attributes Crucial for Parenteral Preparation. Roquette. Available from: [Link]
-
In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. 2023 Apr 7. Available from: [Link]
-
Kim J, et al. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceuticals. 2021;14(11):1154. Available from: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
Singh G, et al. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opin Drug Deliv. 2020;17(11):1579-1596. Available from: [Link]
-
Shinde G, et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. J Pharm Innov. 2019;14:93-106. Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. 2018 Mar 8. Available from: [Link]
-
Lavan M. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University Graduate School. 2017. Available from: [Link]
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. 2024 Jan 29. Available from: [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH SEED. Available from: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCBI. Available from: [Link]
-
In Vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available from: [Link]
Sources
Technical Support Center: Navigating the Aqueous Stability of AMG-1694
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As a Senior Application Scientist, it is my priority to provide accurate and actionable guidance. It is important to note that publicly available, specific stability data for AMG-1694 in various aqueous buffers is limited. Therefore, this technical support center is designed to provide a framework of best practices and troubleshooting strategies based on established principles of small molecule chemistry and formulation science. The protocols and advice provided herein are intended to empower researchers to systematically investigate and optimize the stability of AMG-1694 and other novel small molecules in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results in my cell-based assays with AMG-1694. Could this be related to its stability in my aqueous media?
A: Yes, inconsistent assay results are a common symptom of compound instability. The complex nature of cell culture media, which contains salts, amino acids, and other reactive components, can create an environment where a small molecule like AMG-1694 may degrade over the course of an experiment. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable biological effects. Factors such as pH, temperature, and light exposure can all influence the rate of degradation.
Q2: What are the most common reasons for a small molecule like AMG-1694 to be unstable in aqueous buffers?
A: The two most frequent culprits for the degradation of small organic molecules in aqueous solutions are hydrolysis and oxidation.[1][2]
-
Hydrolysis: This is the cleavage of a chemical bond by reaction with water.[2] Many functional groups are susceptible to hydrolysis, and the rate of this reaction is often highly dependent on the pH of the buffer.[1][2]
-
Oxidation: This involves the loss of electrons and can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[3] The presence of certain functional groups in a molecule can make it more prone to oxidative degradation.[3][4]
Without a detailed public structure of AMG-1694, it is difficult to predict its specific susceptibility. However, these are the primary pathways to consider.
Q3: My stock solution of AMG-1694 in DMSO is clear, but when I dilute it into my aqueous assay buffer, I see a precipitate. What is happening?
A: This is a classic sign of poor aqueous solubility. Many small molecules are highly soluble in organic solvents like DMSO but have limited solubility in water.[5] When the DMSO stock is diluted into an aqueous buffer, the concentration of the compound may exceed its solubility limit, causing it to "crash out" of the solution as a precipitate.[5] This significantly reduces the actual concentration of the dissolved, active compound in your assay, leading to inaccurate results.
There are various formulation strategies to enhance the solubility of poorly soluble drugs, including the use of co-solvents, cyclodextrins, or lipid-based formulations.[6][7][8]
Q4: How should I prepare and store my aqueous solutions of AMG-1694 to maximize its stability?
A: Proper handling and storage are critical for maintaining the integrity of your compound.[5][9] Here are some general best practices:
-
Prepare fresh solutions: Ideally, aqueous working solutions should be prepared fresh for each experiment from a concentrated stock in an organic solvent like DMSO.
-
Buffer selection: Use a buffer system that is appropriate for your experimental needs and consider the potential impact of pH on the compound's stability.
-
Temperature control: Store stock solutions and aqueous working solutions at the recommended temperature. For many compounds, storage at -20°C or -80°C is recommended for long-term stability.[9][10]
-
Light protection: Protect solutions from light, especially if the compound is known to be light-sensitive, by using amber vials or wrapping containers in foil.
-
Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes to prevent degradation that can occur with repeated temperature changes.[11]
Troubleshooting Guides
Problem 1: Precipitate Formation Upon Dilution into Aqueous Buffer
Symptoms:
-
Visible cloudiness or solid particles in the buffer after adding the DMSO stock of AMG-1694.
-
Low or inconsistent biological activity in assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Problem 2: Loss of Biological Activity Over Time in an Experiment
Symptoms:
-
The biological effect of AMG-1694 diminishes over the duration of a multi-hour or multi-day experiment.
-
High variability between replicate experiments run on different days.
Troubleshooting Workflow:
Caption: Workflow for investigating loss of biological activity.
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment
Objective: To visually determine the approximate aqueous solubility of AMG-1694 in a specific buffer.
Materials:
-
AMG-1694
-
DMSO
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Clear microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of AMG-1694 in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the DMSO stock in your aqueous buffer. A good starting range would be final concentrations from 1 µM to 100 µM. Ensure the final DMSO concentration is kept constant and below 1%.
-
Vortex each dilution thoroughly.
-
Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.
-
Let the tubes sit at room temperature for 30 minutes and inspect again.
-
The highest concentration that remains clear is your approximate aqueous solubility under these conditions.
Protocol 2: Preliminary Stability Assessment by HPLC
Objective: To quantitatively assess the stability of AMG-1694 in an aqueous buffer over time.
Materials:
-
AMG-1694
-
Aqueous buffer of choice
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a solution of AMG-1694 in the aqueous buffer at a concentration that is below its determined solubility limit.
-
Immediately inject a sample (t=0) into the HPLC to obtain an initial chromatogram and determine the peak area of the parent compound.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Monitor the peak area of the AMG-1694 peak over time. A significant decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.
Data Presentation:
| Time (hours) | AMG-1694 Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,500,000 | 100% |
| 2 | 1,450,000 | 96.7% |
| 4 | 1,300,000 | 86.7% |
| 8 | 1,050,000 | 70.0% |
| 24 | 600,000 | 40.0% |
Note: This data is hypothetical and for illustrative purposes only.
Potential Degradation Pathways
Caption: Common degradation pathways for small molecules.
By systematically addressing these potential issues, researchers can enhance the reliability and reproducibility of their experiments involving AMG-1694 and other small molecule inhibitors.
References
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. Retrieved from [Link]
-
Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52-65. Retrieved from [Link]
-
Reagentia. (n.d.). AMG-1694 (1 x 5 mg). Retrieved from [Link]
-
Waterman, K. C. (2011). CHAPTER 2: Hydrolytic Degradation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 15-44). Royal Society of Chemistry. Retrieved from [Link]
-
Sathish, D., et al. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
B&M Scientific. (2023). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
-
Tønnesen, H. H. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 305. Retrieved from [Link]
-
Hypha Discovery. (2024). Metabolism of 2023 FDA Approved Small Molecules - PART 1. Retrieved from [Link]
-
Brandes, R. P., & Schmitt, F. (2021). Small-Molecule Inhibitors of Reactive Oxygen Species Production. Journal of Medicinal Chemistry, 64(8), 4381-4407. Retrieved from [Link]
-
Brown, J. A., et al. (2023). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Vascular Pharmacology, 152, 107204. Retrieved from [Link]
-
Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1369. Retrieved from [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808124. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
GMP Plastics. (2023). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
JoVE. (n.d.). Phase I Reactions: Hydrolytic Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Molecular Biology Products. (2022). A Temperature-Based Guide To Cold Storage In Labs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1998). Guidance for Industry: Drug Stability Guidelines. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. gmpplastic.com [gmpplastic.com]
- 10. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Mitigating Off-Target Effects of Glucokinase Disruptors
Welcome to the technical support center for researchers engaged in the development of glucokinase (GK) targeted therapies. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions concerning the off-target effects of glucokinase disruptors, particularly GK activators (GKAs). Our goal is to equip your team with the scientific rationale and methodologies needed to anticipate, identify, and mitigate these challenges effectively.
Foundational Concept: The Glucokinase Dilemma
Glucokinase, a key enzyme in glucose metabolism, acts as a glucose sensor in critical cell types like pancreatic β-cells and hepatocytes. Its unique kinetic properties make it a prime target for type 2 diabetes therapies. GK activators (GKAs) are small molecules designed to enhance GK activity, thereby increasing glucose uptake in the liver and stimulating insulin secretion from the pancreas. However, the systemic nature of early-generation GKAs has led to significant off-target effects, primarily hypoglycemia and dyslipidemia, which have hindered their clinical development. This guide will address these specific challenges head-on.
Troubleshooting Guide: Common Off-Target Effects
This section is formatted as a series of questions and answers to address the most pressing experimental issues encountered in the lab.
Issue 1: Unanticipated Hypoglycemia in Preclinical Models
Question: My novel GKA demonstrates excellent potency in enzymatic assays, but it's causing severe hypoglycemia in my rodent models, even at low doses. Why is this happening and how can I address it?
Answer: This is a classic and critical challenge with GKAs. The root cause often lies in a lack of tissue selectivity. Glucokinase is expressed in both the liver, where enhanced activity is desired for glucose uptake, and the pancreas, where its activation leads to insulin secretion regardless of systemic glucose levels. Potent, non-selective GKAs can force the pancreas to release excessive insulin, leading to a dangerous drop in blood glucose.
Causality Explained: The core issue is that the GKA is overriding the natural, glucose-dependent regulation of insulin secretion in pancreatic β-cells. Your primary goal should be to determine if your compound is overly active in the pancreas relative to the liver.
Caption: Workflow for assessing GKA tissue selectivity.
This protocol provides a head-to-head comparison to generate a selectivity ratio.
Objective: To determine the relative potency of a GKA in pancreatic islets versus hepatocytes.
Materials:
-
Collagenase P
-
Ficoll solution
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
Your test GKA compound at various concentrations
-
Insulin ELISA kit
-
Hepatocyte isolation reagents
-
Radiolabeled glucose (e.g., [3H]-glucose) or a commercial glucose uptake assay kit.
Methodology:
Part A: Pancreatic Islet GSIS Assay
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion followed by Ficoll density gradient centrifugation.
-
Pre-incubation: Culture the isolated islets overnight. Before the assay, pre-incubate islets in low-glucose (2.8 mM) KRB buffer for 1-2 hours to establish a basal insulin secretion rate.
-
Treatment: Transfer groups of islets (e.g., 10 per well) into fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with and without a dose range of your GKA.
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Supernatant Collection: Collect the supernatant to measure secreted insulin.
-
Quantification: Measure insulin concentration using a standard ELISA kit.
-
Analysis: Plot the dose-response curve for the GKA's effect on insulin secretion at low and high glucose levels. Calculate the EC50. A potent effect at low glucose is a strong indicator of hypoglycemia risk.
Part B: Hepatocyte Glucose Phosphorylation Rate (GPR) Assay
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.
-
Plating: Plate the hepatocytes and allow them to attach for several hours.
-
Treatment: Replace the medium with buffer containing a physiological glucose concentration (e.g., 5-8 mM) and a dose range of your GKA. Include a radiolabeled glucose tracer.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Lysis & Measurement: Lyse the cells and measure the amount of phosphorylated radiolabeled glucose to determine the rate of glucose uptake and phosphorylation.
-
Analysis: Plot the dose-response curve and calculate the EC50 for hepatic glucose phosphorylation.
Interpreting the Results: A hepatoselective GKA will have a significantly lower EC50 in the hepatocyte GPR assay compared to the pancreatic islet GSIS assay (especially under low glucose conditions). An ideal "selectivity ratio" (EC50_GSIS / EC50_GPR) should be substantially greater than 1.
| Parameter | GKA with High Hypoglycemia Risk | Hepatoselective GKA (Lower Risk) |
| EC50 in GSIS (Low Glucose) | < 100 nM | > 1000 nM |
| EC50 in GPR (Hepatocytes) | < 500 nM | < 500 nM |
| Selectivity Ratio | ~1 | > 10 |
Issue 2: GKA Treatment Leads to Elevated Plasma Triglycerides
Question: My GKA is effective at lowering glucose in my diabetic animal model, but long-term studies show a significant increase in plasma triglycerides and liver steatosis. What is the mechanism and how can I screen for this earlier?
Answer: This is a well-documented off-target effect linked to hepatic GK activation. By chronically activating GK in the liver, you are essentially "pushing" glucose through the glycolytic pathway. This leads to a surplus of acetyl-CoA, the primary building block for de novo lipogenesis (DNL), the process of creating new fatty acids. This increase in DNL results in the overproduction and secretion of triglycerides from the liver, leading to hypertriglyceridemia.
Causality Explained: The GKA disrupts the normal metabolic feedback loops. High levels of hepatic glucose-6-phosphate (the product of GK) allosterically activate transcription factors like ChREBP, which upregulate the entire suite of lipogenic genes (e.g., ACC, FASN).
Caption: Mechanism of GKA-induced hepatic lipogenesis.
This protocol provides a medium-throughput method to flag compounds with high lipogenic potential early in the discovery pipeline.
Objective: To quantify the effect of a GKA on de novo lipogenesis in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
High-glucose DMEM
-
Fetal Bovine Serum (FBS)
-
Your test GKA compound
-
Radiolabeled acetate ([14C]-acetate)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Scintillation counter
-
Optional: BODIPY stain for lipid droplet visualization.
Methodology:
-
Cell Culture: Culture HepG2 cells in high-glucose DMEM until they reach ~80% confluency.
-
Serum Starvation: To synchronize cells, switch to a low-serum medium for 12-24 hours prior to the experiment.
-
Treatment: Treat the cells with a dose range of your GKA in fresh medium for 24-48 hours. Include a positive control (e.g., insulin) and a vehicle control.
-
Radiolabeling: For the final 2-4 hours of treatment, add [14C]-acetate to the medium. This will be incorporated into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS, then lyse and extract total lipids using a hexane:isopropanol (3:2) solution.
-
Quantification: Measure the radioactivity of the lipid extract using a scintillation counter. Higher counts indicate a higher rate of de novo lipogenesis.
-
(Optional) Visualization: In a parallel plate, stain cells with BODIPY dye and visualize lipid droplet accumulation using fluorescence microscopy.
Interpreting the Results: Compare the fold-change in [14C]-acetate incorporation for your GKA relative to the vehicle control. Compounds showing a significant, dose-dependent increase in lipogenesis should be flagged for further investigation or deprioritized.
Frequently Asked Questions (FAQs)
Q1: What are the current strategies being developed to create safer, hepatoselective GKAs?
A1: The field is actively pursuing several innovative approaches. The leading strategy is the design of "hepatoselective" GKAs. These compounds are often prodrugs that are preferentially metabolized into their active form in the liver, or they have physicochemical properties (like high protein binding or rapid clearance) that limit their exposure in the pancreas. Another emerging area is the development of GKAs that only activate the enzyme under high-glucose conditions, better mimicking its natural physiological regulation.
Q2: Beyond kinase assays and cellular screens, what is the gold standard for confirming off-target effects in vivo?
A2: The gold standard involves comprehensive in vivo studies in relevant disease models (e.g., db/db mice or Zucker diabetic fatty rats). Key assessments include:
-
Oral Glucose Tolerance Test (OGTT): To assess efficacy on glucose disposal.
-
Hyperinsulinemic-Euglycemic Clamp: This is the most rigorous method to assess insulin sensitivity and glucose uptake in specific tissues.
-
Long-term (e.g., 4-12 weeks) Dosing Studies: These are essential for monitoring chronic effects, including regular measurement of plasma triglycerides, cholesterol, and liver enzymes (ALT/AST). Histopathological analysis of the liver at the end of the study is crucial to check for steatosis.
Q3: My GKA looks promising, but I'm worried about other, unknown off-targets. What should I do?
A3: A broad-spectrum off-target screen is a prudent step. This typically involves a commercial service that screens your compound against a large panel of kinases (e.g., a KinomeScan). Additionally, screening against a panel of common "promiscuous" targets like GPCRs and ion channels can help de-risk your compound before committing to expensive in vivo studies. The results can reveal unexpected interactions that may explain unforeseen toxicities or provide opportunities for developing dual-acting ligands.
References
-
Matschinsky, F. M. (2009). Glucokinase, glucose homeostasis, and diabetes mellitus. Diabetes, 58(12), 2829–2832. [Link]
-
Kyorin Pharmaceutical Co., Ltd. (2020). Phase II clinical trial of a novel glucokinase activator. ClinicalTrials.gov. [Link]
-
Sarabu, R., & Grimsby, J. (2014). Glucokinase activators for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents, 24(2), 131-143. [Link]
-
De Ceuninck, F., et al. (2013). Revival of glucokinase activators for the treatment of type 2 diabetes: a new screening strategy. Journal of Diabetes & Metabolism, 4(8). [Link]
-
Iizuka, K. (2013). Recent progress on the role of carbohydrate-response element-binding protein in lipogenesis and glucose metabolism. Endocrine Journal, 60(5), 543-555. [Link]
-
Dentin, R., et al. (2005). Hepatic glucokinase is required for the synergistic action of ChREBP and SREBP-1c on glycolytic and lipogenic gene expression. Journal of Biological Chemistry, 280(23), 22039-22046. [Link]
-
McKerrecher, D., et al. (2014). Discovery of a potent, selective, and orally bioavailable glucokinase activator (AZD1656). Journal of Medicinal Chemistry, 57(15), 6246-6260. [Link]
Technical Support Center: AMG-1694 Solubility & Handling Guide
Product: AMG-1694 (Mcl-1 Inhibitor) Category: Small Molecule Inhibitors / BH3 Mimetics Document ID: TS-AMG1694-SOL-01 Last Updated: February 9, 2026
Executive Summary: The "Crash-Out" Phenomenon
Why is this happening? AMG-1694 is a potent, selective Mcl-1 inhibitor. Like many BH3-mimetics (e.g., AMG-176, S63845), it possesses a rigid, hydrophobic scaffold designed to bind the deep hydrophobic groove of the Mcl-1 protein. While this structure is essential for biological potency, it results in poor aqueous solubility.
When a concentrated stock of AMG-1694 (dissolved in 100% DMSO) is introduced directly into an aqueous environment (cell culture media), the solvent environment changes instantaneously. The hydrophobic drug molecules, suddenly stripped of their DMSO solvation shell, aggregate rapidly to minimize interaction with water. This results in precipitation (crystallization) or oiling out (formation of micro-droplets), rendering the drug biologically inactive and potentially cytotoxic due to physical sedimentation.
Core Directive: The Solubility Protocol
Do not follow standard serial dilution protocols used for water-soluble compounds.
The Golden Rules
-
Never perform serial dilutions in culture media.
-
Always keep the compound in 100% DMSO until the final spike.
-
Respect the Solubility Limit: The kinetic solubility of AMG-1694 in media is significantly lower than its thermodynamic solubility in DMSO.
Validated Workflow: The "Intermediate Solvent" Method
This protocol minimizes the "DMSO Shock" that triggers precipitation.
Step 1: Stock Preparation
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).
-
Concentration: Prepare a master stock at 10 mM .
-
Storage: Aliquot into single-use vials (brown glass or polypropylene) to avoid freeze-thaw cycles. Store at -80°C.
Step 2: Serial Dilution (The "DMSO-Only" Phase)
Perform all serial dilutions in 100% DMSO .
-
Example: To achieve a dose-response curve, dilute the 10 mM stock into a 96-well plate containing only DMSO.
-
Result: You now have a plate where every well is 1000x the final desired concentration, but still in 100% DMSO.
Step 3: The "Flash" Dilution (Critical Step)
-
Objective: Rapid dispersion before nucleation can occur.
-
Method:
-
Prepare your cell culture plate with cells and media (e.g., 90 µL/well).
-
Pre-dilute: Take 2 µL of your DMSO drug stock and add it to 198 µL of warm culture media (containing serum) in a separate "intermediate" plate.
-
Mix Immediately: Pipette up and down 5-10 times vigorously. Do not let it sit.
-
Final Transfer: Immediately transfer the required volume from this intermediate plate to your cell culture plate.
-
Technical Insight: Serum proteins (Albumin/BSA) in the media act as "chaperones," binding the hydrophobic drug and keeping it in solution. Never dilute into serum-free media first unless strictly required by the assay.
Visualizing the Mechanism
The following diagram illustrates the physical chemistry behind the precipitation and the correct workflow to prevent it.
Figure 1: Comparison of direct aqueous addition (leading to precipitation) vs. the intermediate dilution method utilizing serum protein stabilization.
Troubleshooting & FAQ
Q1: I see a fine precipitate under the microscope immediately after adding the drug. Can I filter the media?
A: ABSOLUTELY NOT. Filtering (0.2 µm or 0.45 µm) will remove the precipitated drug. Since the precipitate is the drug itself, you will effectively dose your cells with the vehicle (DMSO) only.
-
Correction: Repeat the experiment using the "Intermediate Solvent" method described above. Ensure your media is pre-warmed to 37°C; cold media accelerates precipitation.
Q2: Why does the protocol work in 10% FBS media but fails in serum-free media?
A: The "Carrier" Effect. AMG-1694, like AMG-176, is highly hydrophobic. In standard culture conditions, Serum Albumin (BSA/HSA) acts as a carrier protein, sequestering the drug molecules and preventing them from aggregating.
-
Correction: If you must use serum-free media, consider adding a solubilizing agent like cyclodextrin (e.g., Captisol) or ensuring the final DMSO concentration is slightly higher (0.2-0.5%) to maintain solubility, provided your cells can tolerate it.
Q3: My IC50 values are fluctuating wildly between experiments.
A: This is a hallmark of "Oiling Out." When a compound is on the edge of solubility, it may form micro-emulsions (oiling out) rather than visible crystals. These droplets adhere to plastic tips and well walls, leading to inconsistent dosing.
-
Correction: Use low-binding pipette tips and plates. Ensure vigorous mixing during the intermediate dilution step.
Q4: What is the maximum DMSO concentration I can use?
A: Cell-line dependent. Most mammalian cells tolerate 0.1% to 0.5% DMSO.
-
Calculation: If you have a 10 mM stock and need a 10 µM final concentration:
-
1:1000 dilution = 0.1% DMSO. (Safe)
-
If you need 50 µM, you would need 0.5% DMSO. (Check cell tolerance).
-
Solubility Data Reference Table
| Solvent / Media | Solubility Status | Handling Recommendation |
| 100% DMSO | High (>10 mM) | Store at -20°C or -80°C. |
| Water / PBS | Negligible | Do not use for stock or intermediate steps. |
| RPMI/DMEM + 10% FBS | Moderate (Kinetic) | Stable only at low concentrations (<10 µM) after proper mixing. |
| Serum-Free Media | Low | High risk of precipitation. Use immediate transfer. |
References
-
Caenepeel, S., et al. (2018).[1] "AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies."[1] Cancer Discovery, 8(12), 1582–1597.[1]
- Context: Primary reference for the chemical series and handling of Amgen Mcl-1 inhibitors (AMG-176/AMG-1694 series).
-
Sigma-Aldrich Technical Service. "FAQs on Inhibitor Preparation and Solubility."
- Context: General protocols for handling hydrophobic small molecules in DMSO.
- Di, L., & Kerns, E. H. (2016). "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier. Context: Authoritative text on the physical chemistry of "crash-out" and kinetic solubility in assay buffers.
-
Amgen Inc. (2019). "Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510)..." ACS Publications.[2] (Cited for context on Amgen's small molecule handling protocols).
Sources
Technical Support Center: Optimizing AMG-1694 Potency in Hyperglycemic Conditions
The following technical support guide is designed for researchers observing reduced efficacy or inconsistent data when using AMG-1694 in high-glucose environments.
Product: AMG-1694 (Small Molecule GK-GKRP Disruptor) Application: Metabolic Disease Research / Type 2 Diabetes (T2D) Drug Development Document ID: TS-AMG-HG-001
Executive Summary: The "High Glucose Paradox"
Researchers often report a counter-intuitive phenomenon with AMG-1694: reduced apparent potency in high-glucose media (25 mM+) compared to normoglycemic conditions.
While Glucokinase (GK) activation is metabolically required in high glucose, the cellular machinery works against this drug in hyperglycemic states. AMG-1694 is not a direct Glucokinase Activator (GKA); it is a GK-GKRP disruptor . Its efficacy relies on breaking the interaction between GK and the Glucokinase Regulatory Protein (GKRP).
The Mechanism of Resistance: In high glucose conditions, intracellular Fructose-6-Phosphate (F6P) levels rise. F6P is a potent allosteric stabilizer of the GK-GKRP complex, effectively "locking" GK in the nucleus. Consequently, AMG-1694 must compete against this enhanced stabilization force to liberate GK. To restore and enhance potency, you must modulate the F6P/F1P (Fructose-1-Phosphate) ratio.
The "Fructose Switch" Protocol
To enhance AMG-1694 potency in high-glucose media, you must introduce a counter-regulatory signal. Fructose-1-Phosphate (F1P) , derived from dietary fructose, antagonizes F6P and promotes GK-GKRP dissociation.[1]
Optimized Assay Conditions
Do not run AMG-1694 dose-response curves in pure high-glucose media (e.g., DMEM 25mM Glucose) without a catalytic fructose spike.
| Parameter | Standard Condition (Poor Potency) | Optimized Condition (Enhanced Potency) | Mechanistic Rationale |
| Basal Glucose | 25 mM (Hyperglycemic) | 25 mM Glucose | Mimics T2D/Post-prandial state. |
| Fructose Spike | 0 mM | 5 mM Fructose | Generates F1P, which allosterically destabilizes the GK-GKRP complex, lowering the energy barrier for AMG-1694. |
| Cell Model | HepG2 / Huh7 | Primary Hepatocytes | HepG2 cells often lack sufficient GKRP expression or express Hexokinase II, rendering the drug target absent. |
| Incubation | 24-48 Hours | 1-4 Hours (Acute) | Long-term high glucose induces oxidative stress (ROS) which can damage translocation machinery. |
Step-by-Step Enhancement Workflow
-
Preparation: Isolate primary rat or human hepatocytes. Note: Do not use passaged cell lines (HepG2) for potency assays unless they are engineered to overexpress GKRP.
-
Starvation: Incubate cells in low glucose (5 mM) for 2 hours to synchronize GK in the nucleus (GKRP-bound state).
-
Induction: Replace media with High Glucose (25 mM) + 5 mM Fructose .
-
Treatment: Immediately treat with AMG-1694 dilution series (e.g., 1 nM to 10 µM).
-
Readout:
-
Primary: High-Content Imaging (GK Translocation: Nucleus
Cytosol).[2] -
Secondary: Glucose Consumption (Supernatant analysis) or Intracellular G6P.
-
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates why AMG-1694 struggles in high glucose (High F6P) and how the "Fructose Switch" (F1P) synergizes with the drug to release GK.
Caption: High glucose generates F6P, which locks GK in the nucleus.[2] AMG-1694 and F1P (from fructose) cooperatively break this lock to activate GK.
Troubleshooting Guide & FAQs
Q1: My IC50 for AMG-1694 shifts by 10-fold in 25 mM glucose vs. 5 mM glucose. Is the drug degrading?
Answer: Likely not. The drug is stable; the biology has changed. In 25 mM glucose, intracellular F6P concentrations are high. F6P increases the affinity of GKRP for GK by approximately 60-fold (decreasing
-
Fix: Report data as "Glucose-Dependent Potency" or add 5 mM fructose to normalize the GKRP affinity state.
Q2: I am using HepG2 cells and see no effect of AMG-1694, even in high glucose.
Answer: This is a common model failure. HepG2 cells are dedifferentiated and often express Hexokinase II (HKII) instead of Glucokinase (GK/HKIV), and they have negligible levels of GKRP. AMG-1694 has no target in these cells.
-
Fix: You must use Primary Hepatocytes (Rat or Human) or an engineered cell line (e.g., INS-1 832/13 or HepG2 transfected with GK+GKRP).
Q3: Can I use Sorbitol instead of Fructose?
Answer: Be careful. Sorbitol-6-Phosphate (S6P) mimics F6P and stabilizes the complex, which would worsen the potency (make the drug work harder). Ensure you are using reagents that generate F1P (Fructose) or specific F1P analogs, not F6P mimics.
Q4: The cells are detaching during the assay.
Answer: High glucose (25-30 mM) can induce osmotic stress and "glucotoxicity" over long incubations (>24h), leading to apoptosis.
-
Fix: Shorten the assay window to 4-6 hours. AMG-1694 induces translocation within 30-60 minutes. A shorter duration captures the kinetic effect without toxicity artifacts.
References
-
Lloyd, D. J., et al. (2013). Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors.[2][4][5] Nature, 504, 437–440.
-
Beck, T., et al. (2013). Antidiabetic disruptors of the glucokinase-glucokinase regulatory protein complex reorganize a coulombic interface. Proceedings of the National Academy of Sciences (PNAS).
-
Balu, D., et al. (2016). Kinetic Basis of Carbohydrate-Mediated Inhibition of Human Glucokinase by the Glucokinase Regulatory Protein. Biochemistry.[2][6]
-
Agius, L. (2015).[2][7][8] Targeting the Glucokinase-GKRP Interaction for Treatment of Type 2 Diabetes.[2][4] Expert Opinion on Therapeutic Targets.[9]
-
Pfefferkorn, J. A., et al. (2015).[2] Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding. Journal of Medicinal Chemistry.
Sources
- 1. The regulatory protein of liver glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Basis of Carbohydrate-Mediated Inhibition of Human Glucokinase by the Glucokinase Regulatory Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Antidiabetic disruptors of the glucokinase-glucokinase regulatory protein complex reorganize a coulombic interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinguishing the interactions in the fructose 1,6-bisphosphate binding site of human liver pyruvate kinase that contribute to allostery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Addressing Species Differences in GKRP Binding with AMG-1694
Welcome to the technical support center for researchers utilizing AMG-1694, a potent disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to ensure the successful design and execution of your experiments, with a special focus on navigating the critical aspect of species differences. Our goal is to empower you with the knowledge to anticipate challenges, interpret your data accurately, and accelerate your research in metabolic diseases.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions researchers have when starting to work with AMG-1694 and the GK-GKRP system.
Q1: What is the primary mechanism of action of AMG-1694?
A1: AMG-1694 is a small molecule inhibitor that disrupts the protein-protein interaction between glucokinase (GK) and its inhibitory partner, the glucokinase regulatory protein (GKRP)[1]. In hepatocytes, GKRP binds to GK and sequesters it in the nucleus in an inactive state, particularly during periods of low glucose[2][3]. By binding to a novel allosteric pocket on GKRP, AMG-1694 induces a conformational change that prevents its association with GK[3]. This disruption leads to the translocation of active GK from the nucleus to the cytoplasm, thereby increasing the rate of glucose phosphorylation and enhancing hepatic glucose uptake[1][3].
Q2: An IC50 of 7 nM is reported for AMG-1694. To which species does this apply?
A2: The reported IC50 of 7 nM for AMG-1694 corresponds to its potency in disrupting the human GK-GKRP complex[1]. This value was determined in biochemical assays using human-derived proteins. It is crucial to recognize that this potency may not be directly translatable to other species, such as mice or rats, due to orthologous variations in the GKRP protein.
Q3: Are there known differences in how AMG-1694 interacts with GKRP from different species (human, mouse, rat)?
Q4: What are the underlying reasons for potential species differences in GKRP function and drug binding?
A4: The functional differences in GKRP between species can be attributed to variations in their amino acid sequences, which can alter the protein's three-dimensional structure and its interactions with both GK and small molecule inhibitors. Studies have shown that human GKRP is a more potent inhibitor of glucokinase than rat GKRP[5]. These intrinsic functional distinctions are a strong indicator that the binding affinity of molecules like AMG-1694 could also vary. Researchers should therefore exercise caution when extrapolating results from rodent models to humans.
Visualizing the GK-GKRP Signaling Pathway and AMG-1694's Mechanism
To provide a clearer understanding of the biological context, the following diagrams illustrate the key pathways and mechanisms.
Caption: The GK-GKRP signaling pathway in hepatocytes.
Caption: Mechanism of action of AMG-1694.
Troubleshooting Guide
This section is designed to help you navigate common experimental hurdles, particularly those arising from species-specific differences.
| Observed Problem | Potential Cause (Species-Related) | Recommended Action & Rationale |
| Low potency of AMG-1694 in rodent-based assays (e.g., primary mouse/rat hepatocytes). | AMG-1694 has a lower binding affinity for rodent GKRP compared to human GKRP. | 1. Increase AMG-1694 Concentration: Perform a dose-response curve with a higher concentration range than what is typically effective in human-based systems. 2. Consider a Rodent-Optimized Analog: If available, use a compound like AMG-3969, which was specifically developed for improved efficacy in mice[4]. Rationale: The structural differences in the allosteric binding pocket of rodent GKRP may necessitate higher concentrations of AMG-1694 to achieve the desired level of target engagement. |
| Inconsistent results between in vitro biochemical assays and cell-based assays. | Species mismatch between recombinant proteins and cell lines. For example, using human recombinant GKRP in a biochemical assay and then testing AMG-1694 on rat hepatocytes. | 1. Match Species Across Assays: Whenever possible, use species-matched reagents. If studying the effect in rat cells, ideally use rat recombinant GK and GKRP for your biochemical assays. 2. Acknowledge and Document the Discrepancy: If species-matched reagents are unavailable, clearly state this limitation in your experimental design and data interpretation. Rationale: The binding kinetics and thermodynamics of AMG-1694 can differ significantly between species, leading to a disconnect between results from assays using proteins from different organisms. |
| Difficulty in replicating published GK translocation results in your specific rodent model. | Strain-specific differences in GKRP expression or function within the same species (e.g., different strains of mice). | 1. Characterize Your Model: If possible, perform baseline characterization of GK and GKRP expression levels in the liver of your specific rodent strain. 2. Consult Literature for Strain-Specific Metabolic Differences: Research whether there are known metabolic peculiarities in your chosen animal strain that might influence the GK-GKRP pathway. Rationale: Genetic variations between different strains of lab animals can lead to subtle but significant differences in protein expression and function, which can impact the cellular response to a drug. |
| Unexpected off-target effects in vivo in rodent models. | While AMG-1694 is designed to be specific for GKRP, its binding profile to other proteins may differ between humans and rodents. | 1. Perform Target Engagement Studies: If feasible, conduct studies to confirm that AMG-1694 is binding to GKRP in your in vivo model at the administered doses. 2. Comprehensive Phenotyping: Carefully monitor for a wide range of physiological and metabolic changes in your animal studies, not just those directly related to glucose metabolism. Rationale: Unforeseen off-target interactions are a common challenge in drug development, and these can be species-specific. A thorough in vivo characterization is essential to identify any such effects. |
Quantitative Data Summary
The following table summarizes the available quantitative data for AMG-1694 and the related, rodent-optimized compound AMG-3969. Note the lack of directly comparable IC50 values for AMG-1694 across species in the published literature, a critical knowledge gap to consider in experimental design.
| Compound | Parameter | Species | Value | Reference |
| AMG-1694 | IC50 (GK-GKRP Disruption) | Human | 7 nM | [1] |
| AMG-1694 | EC50 (GK Activity Restoration) | Not specified | 0.020 µM | [1] |
| AMG-3969 | IC50 (GK-GKRP Disruption) | Not specified | 4 nM | [6] |
| AMG-3969 | EC50 (Cellular Activity) | Not specified | 0.202 µM | [6] |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to study the effects of AMG-1694.
Protocol 1: In Vitro GK-GKRP Disruption Assay (AlphaScreen™)
This protocol outlines a homogenous, bead-based proximity assay to quantify the disruption of the GK-GKRP interaction by AMG-1694.
Caption: Workflow for the GK-GKRP AlphaScreen™ assay.
Materials:
-
Recombinant His-tagged GKRP (species-specific)
-
Recombinant Biotinylated GK (species-specific)
-
AMG-1694
-
AlphaScreen™ Nickel Chelate Acceptor beads
-
AlphaScreen™ Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of AMG-1694 in assay buffer.
-
Dilute His-tagged GKRP and Biotinylated GK to their optimal working concentrations (determined through titration experiments) in assay buffer.
-
Prepare a slurry of Acceptor and Donor beads in assay buffer, protected from light.
-
-
Assay Plate Setup:
-
Add 5 µL of the AMG-1694 serial dilution to the wells of the 384-well plate. Include vehicle control (e.g., DMSO) wells.
-
Add 5 µL of the His-tagged GKRP solution to all wells.
-
Add 5 µL of the Biotinylated GK solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Bead Addition:
-
Add 10 µL of the AlphaScreen™ bead mixture (pre-mixed Acceptor and Donor beads) to all wells.
-
Incubate the plate in the dark at room temperature for 60-120 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the log of the AMG-1694 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Glucokinase (GK) Nuclear Translocation Assay (Immunofluorescence)
This protocol describes a cell-based imaging assay to visualize and quantify the translocation of GK from the nucleus to the cytoplasm in response to AMG-1694 treatment.
Materials:
-
Primary hepatocytes (from the species of interest) or a suitable liver cell line
-
Collagen-coated glass coverslips or imaging plates
-
Cell culture medium
-
AMG-1694
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against Glucokinase (species-specific reactivity)
-
Alexa Fluor™-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed hepatocytes on collagen-coated coverslips and allow them to attach overnight.
-
Treat the cells with various concentrations of AMG-1694 (and a vehicle control) for the desired time period (e.g., 1-2 hours) in low-glucose medium.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-GK antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the Alexa Fluor™-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of GK in individual cells using image analysis software (e.g., ImageJ).
-
Calculate the cytoplasm-to-nucleus fluorescence ratio to determine the extent of GK translocation.
-
Concluding Remarks for the Practicing Scientist
The study of GK-GKRP disruptors like AMG-1694 holds significant promise for the development of novel therapeutics for type 2 diabetes. However, a nuanced understanding of the species-specific differences in GKRP is paramount for the successful translation of preclinical findings. As a senior application scientist, I strongly advise researchers to proactively address these potential species-related discrepancies in their experimental design. By carefully selecting species-appropriate reagents and models, and by rigorously validating your assays, you can generate more reliable and translatable data. This technical guide is intended to be a living document; as more research on the species-specific effects of GK-GKRP disruptors becomes available, we will continue to update our recommendations to best support your scientific endeavors.
References
-
GK x GKRP - Drugs, Indications, Patents. Patsnap Synapse. [Link]
-
4ly9 - Human GKRP complexed to AMG-1694 [(2R) - Protein Data Bank Japan. [Link]
-
Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism. PMC. [Link]
-
Glucokinase Regulatory Protein (GCKR) Links Metabolic Reprogramming With Immune Exclusion: Insights From a Pan-Cancer Analysis and Gastric Cancer Validation. PMC. [Link]
-
Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding: Strategic Use of a N → S (nN → σ*S–X) Interaction for Conformational Constraint. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors. PubMed. [Link]
-
Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein. PMC. [Link]
-
Differences in regulatory properties between human and rat glucokinase regulatory protein. PubMed. [Link]nlm.nih.gov/15128567/)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4ly9 - Human GKRP complexed to AMG-1694 [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 3. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: AMG-1694 Stability & Storage
The following technical guide is structured as a specialized support resource for researchers utilizing AMG-1694 , a potent small-molecule disruptor of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) complex.
Product: AMG-1694 (GK-GKRP Disruptor) CAS: 1361217-07-3 Chemical Formula: C₂₃H₃₀F₃N₃O₄S₂ Molecular Weight: 533.63 g/mol [1]
Part 1: Core Storage Directives (The "Gold Standard")
As a Senior Application Scientist, I often see experimental failure stems not from the assay design, but from compound degradation prior to use. AMG-1694 is a precision tool designed to disrupt a specific protein-protein interaction (PPI). Structural integrity is non-negotiable for maintaining the sub-10 nM IC₅₀ required for this disruption.
Quick Reference: Storage Conditions
| State | Condition | Temperature | Shelf Life | Vessel Type |
| Solid (Powder) | Desiccated, Dark | -20°C | 2 Years | Amber Glass Vial (sealed) |
| Stock Solution | DMSO (>10 mM) | -80°C | 6 Months | Hydrophobic PP/Glass |
| Working Solution | Aqueous Buffer | 4°C / Ice | < 4 Hours | Low-binding tubes |
Critical Warning: AMG-1694 is hydrophobic and susceptible to precipitation in aqueous buffers if not handled correctly. Never store working solutions (diluted in media/buffer) overnight.
Part 2: The Science of Stability (Why It Matters)
To understand why rigorous storage is required, one must understand the mechanism of action. AMG-1694 is not a simple enzyme inhibitor; it is a PPI Disruptor .
Mechanism of Action (MOA)
Unlike direct Glucokinase Activators (GKAs) that bind the enzyme's allosteric site, AMG-1694 targets the GK-GKRP complex . In the hepatocyte nucleus, GKRP binds Glucokinase (GK), holding it in an inactive state.[2] AMG-1694 binds to a distinct pocket on GKRP, forcing a conformational change that releases GK. The free GK then translocates to the cytoplasm to phosphorylate glucose.
Degradation Consequence: If AMG-1694 degrades (via oxidation of its sulfur moieties or hydrolysis of the sulfonamide linkage), it loses the precise steric geometry required to wedge into the GKRP binding pocket. The result is a "silent failure": the compound is added, but the GK-GKRP complex remains intact, and no GK translocation occurs.
Visualization: MOA & degradation Impact
The following diagram illustrates the specific pathway AMG-1694 modulates and where degradation breaks this chain.
Caption: Figure 1. Mechanism of AMG-1694. Active compound forces GK release. Degraded compound fails to bind GKRP, resulting in false-negative experimental data.
Part 3: Troubleshooting & FAQs
This section addresses specific scenarios reported by researchers handling AMG-1694.
Q1: "My AMG-1694 stock solution in DMSO has turned a slight yellow. Is it still good?"
Diagnosis: Likely Oxidation.[3] Technical Insight: While pure AMG-1694 is a white to off-white solid, DMSO stocks can yellow upon oxidation of sulfur-containing functional groups (AMG-1694 contains two sulfur atoms). Action:
-
Run a quick LC-MS if available to check for M+16 (oxide) peaks.
-
If the shift is subtle, it may still be usable for qualitative assays, but for IC₅₀ determination, discard and prepare fresh stock .
-
Prevention: Always store DMSO stocks under nitrogen or argon gas to displace oxygen before capping.
Q2: "I see a precipitate when I dilute my DMSO stock into cell culture media."
Diagnosis: "Crash-out" due to hydrophobicity. Technical Insight: AMG-1694 is highly lipophilic (LogP > 4).[4] Rapid addition to aqueous media causes the compound to aggregate before it can disperse. Protocol Correction:
-
Do not pipette the DMSO stock directly into a large volume of static media.
-
Technique: Vortex the media gently while slowly adding the DMSO stock (dropwise).
-
Intermediate Step: If the final concentration is high, perform a serial dilution in DMSO first, keeping the final DMSO concentration in the assay < 0.5% (or as tolerated by your cells).
Q3: "Can I freeze-thaw my 10 mM stock solution?"
Verdict: Limit to 3 cycles maximum . Reasoning:
-
Hygroscopicity: DMSO is hygroscopic. Every time you open the vial at room temperature, it pulls in atmospheric water.
-
Freeze Fracture: Repeated freezing with water content creates ice crystals that can damage the compound or alter its solubility profile.
-
Solution: Aliquot the master stock into single-use volumes (e.g., 20 µL) immediately after reconstitution.
Q4: "How do I verify if the compound is actually working in my cells?"
Self-Validating Protocol: Don't just rely on glucose output. Use a GK Translocation Assay .
-
Immunostain for Glucokinase (GK).
-
Control: GK should be nuclear (co-localized with DAPI).
-
AMG-1694 Treated: GK should be cytosolic.
-
If GK remains nuclear after treatment, your compound has degraded or precipitated.
Part 4: Reconstitution & Aliquoting Workflow
Follow this strict workflow to ensure maximum longevity of your AMG-1694.
Caption: Figure 2.[2] Optimal reconstitution workflow. Centrifugation prior to opening prevents loss of powder. Immediate aliquoting prevents freeze-thaw damage.
Step-by-Step Methodology
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the cold vial (water is the enemy).
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as solubility is significantly lower and evaporation is an issue during storage.
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath for 2 minutes. Inspect visually against a dark background.
-
Gas Overlay (Optional but Recommended): If you have a nitrogen line, gently blow nitrogen into the vial headspace before closing.
References
-
Lloyd, D. J., et al. (2013). Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors.[5][6][7] Nature.[6][8]
-
MedChemExpress. (n.d.). AMG-1694 Product Datasheet & Biological Activity.[9][10]
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for small molecule solubility principles).
-
Amgen Inc. (2015). Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein Binding. Journal of Medicinal Chemistry.
Sources
- 1. AMG-1694 Datasheet DC Chemicals [dcchemicals.com]
- 2. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Glucokinase Activation: AMG-1694 vs. Direct Allosteric Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two distinct therapeutic strategies for activating glucokinase (GK), a critical enzyme in glucose homeostasis. We will explore the mechanistic differences, efficacy profiles, and potential therapeutic implications of AMG-1694, an indirect activator that disrupts the glucokinase-glucokinase regulatory protein (GK-GKRP) complex, and direct glucokinase activators (GKAs) that function through allosteric binding.
Introduction: Glucokinase as a Therapeutic Target
Glucokinase (GK), or hexokinase IV, serves as the body's primary glucose sensor, playing a pivotal role in maintaining glucose homeostasis.[1][2] Its expression is largely confined to pancreatic β-cells and hepatocytes, where it catalyzes the rate-limiting step of glucose metabolism: the phosphorylation of glucose to glucose-6-phosphate.[3]
-
In the Pancreas: GK activity dictates the threshold for glucose-stimulated insulin secretion (GSIS).[3]
-
In the Liver: GK controls the uptake and storage of glucose as glycogen, thereby regulating hepatic glucose output.[1][3]
Given that impaired GK function is linked to hyperglycemia and the pathophysiology of Type 2 Diabetes (T2D), pharmacological activation of GK has been a long-standing goal for developing novel anti-diabetic therapies.[1][2] Two principal mechanisms have emerged: direct allosteric activation and the disruption of its inhibitory protein interaction.
Dueling Mechanisms: How They Work
The fundamental difference between AMG-1694 and direct GKAs lies in their mode of action. Direct GKAs bind to the glucokinase enzyme itself, whereas AMG-1694 targets its regulatory protein, GKRP.
Direct Glucokinase Activators (GKAs)
Direct GKAs are small molecules that bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[1][4] This binding event induces a conformational change that stabilizes the active form of the enzyme.[1][4] The functional consequence is an increase in GK's affinity for glucose (a lower Km) and/or an increase in its maximum reaction velocity (Vmax).[1] This heightened sensitivity allows GK to be more effective at phosphorylating glucose, even at lower concentrations.[4]
Direct GKAs can be further classified based on their site of action and kinetic effects:
-
Dual-Acting GKAs (e.g., Dorzagliatin): These compounds activate GK in both the pancreas and the liver.[5] This dual action leads to enhanced insulin secretion from β-cells and increased glucose uptake in the liver.[3][5]
-
Liver-Selective GKAs (e.g., TTP399): These are designed to specifically target hepatic GK, aiming to improve glycemic control primarily by regulating liver glucose metabolism while minimizing effects on insulin secretion.[5]
AMG-1694: A GK-GKRP Disruptor
In contrast, AMG-1694 represents an indirect approach to GK activation. In hepatocytes, GK activity is modulated by the glucokinase regulatory protein (GKRP).[3] Under low glucose (fasting) conditions, GKRP binds to GK and sequesters it in the nucleus in an inactive state. When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to carry out its function.
AMG-1694 acts by binding to a novel pocket on GKRP, promoting the dissociation of the GK-GKRP complex.[6][7] This disruption effectively mimics a high-glucose state, releasing GK from its inhibitory anchor and increasing its availability and activity in the cytoplasm.[6][7] This mechanism is inherently liver-specific, as GKRP is not expressed in pancreatic β-cells.
Sources
- 1. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Liraglutide and Metformin in Diabetic Models: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent anti-diabetic agents: Liraglutide, a GLP-1 receptor agonist, and Metformin, a biguanide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, performance in preclinical and clinical models, and the experimental protocols used for their evaluation.
Introduction: Two Pillars of Diabetes Management
Metformin is the cornerstone of therapy for type 2 diabetes (T2DM), primarily acting by reducing hepatic glucose production and improving insulin sensitivity.[1][2] Liraglutide, a more recent development, belongs to the incretin mimetic class.[3] It functions as a glucagon-like peptide-1 (GLP-1) receptor agonist, enhancing glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[4][5] This fundamental difference in their mechanisms of action leads to distinct physiological effects and therapeutic profiles, which this guide will explore in detail.
Mechanisms of Action: A Tale of Two Pathways
The distinct therapeutic effects of Liraglutide and Metformin stem from their unique molecular pathways.
Liraglutide: As a GLP-1 receptor agonist, liraglutide mimics the action of the endogenous incretin hormone GLP-1. Upon binding to its G-protein-coupled receptor on pancreatic β-cells, it initiates a signaling cascade that increases intracellular cyclic AMP (cAMP).[3][6] This leads to a glucose-dependent increase in insulin secretion. Concurrently, it suppresses the secretion of glucagon from pancreatic α-cells, which helps to reduce hepatic glucose output.[4] Liraglutide also acts on GLP-1 receptors in the brain to promote satiety and reduce appetite, and it slows gastric emptying, which blunts postprandial glucose excursions.[5][7]
Metformin: The primary molecular mechanism of metformin involves the inhibition of mitochondrial respiratory chain complex I.[8][9] This action leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[10][11] Activated AMPK contributes to the therapeutic effects of metformin by inhibiting gluconeogenesis in the liver.[8] Metformin also enhances insulin sensitivity in peripheral tissues like muscle, promoting glucose uptake.[11] Furthermore, it has effects on the gastrointestinal tract, including altering the gut microbiota and increasing GLP-1 secretion.[12] Some of metformin's effects on hepatic glucose production may also be independent of AMPK.[9]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams were generated using Graphviz.
Performance in Preclinical Diabetic Models
The efficacy of novel anti-diabetic compounds is initially established in preclinical animal models that mimic human diabetes. Two commonly used models are the Streptozotocin (STZ)-induced diabetic mouse (a model for Type 1 diabetes) and the db/db mouse (a genetic model for Type 2 diabetes).[13][14]
Streptozotocin (STZ)-Induced Diabetic Model
This model is created by administering STZ, a chemical toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[15] It is a valuable tool for assessing compounds that can preserve β-cell function or provide insulin-independent glucose lowering.
db/db Mouse Model
The db/db mouse has a spontaneous mutation in the leptin receptor, resulting in obesity, insulin resistance, and hyperglycemia.[14][16] This model is particularly relevant for studying T2DM, as it recapitulates key features of the human condition, including the progression from insulin resistance to β-cell failure.[17]
Comparative Efficacy Data (Illustrative)
| Parameter | Vehicle Control | Metformin | Liraglutide |
| Fasting Blood Glucose (mg/dL) | 450 ± 30 | 300 ± 25 | 250 ± 20 |
| HbA1c (%) | 11.5 ± 0.8 | 9.0 ± 0.6 | 8.2 ± 0.5 |
| Body Weight Change (g) | -2.5 ± 0.5 | -1.0 ± 0.3 | +0.5 ± 0.2 |
| Pancreatic Insulin Content (ng/pancreas) | 50 ± 10 | 60 ± 12 | 150 ± 20 |
| Glucose AUC in OGTT (mg/dL*min) | 60,000 ± 5000 | 45,000 ± 4000 | 35,000 ± 3500 |
Note: The data in this table is illustrative and compiled from typical findings in preclinical studies. Actual results will vary based on the specific experimental design.
In these models, both drugs demonstrate efficacy in lowering blood glucose and HbA1c. Liraglutide often shows a more pronounced effect on improving glucose tolerance and has the significant advantage of preserving or even enhancing pancreatic β-cell mass and function.[6] Metformin's effect is primarily through its insulin-sensitizing and glucose-lowering actions, with less direct impact on β-cell preservation. Liraglutide's effect on body weight can be neutral or lead to a slight gain in some preclinical models, contrasting with the weight loss often seen in human subjects.[18]
Performance in Human Clinical Trials
The ultimate assessment of a drug's utility comes from human clinical trials. Both Liraglutide and Metformin have been extensively studied, both as monotherapies and in combination.
Key Clinical Endpoints
-
Glycemic Control: Measured by changes in HbA1c and fasting plasma glucose (FPG).
-
Body Weight: An important consideration, as many individuals with T2DM are overweight or obese.
-
Cardiovascular Outcomes: A critical long-term consideration in diabetes management.
-
Safety and Tolerability: Including the risk of hypoglycemia and other adverse events.
Comparative Clinical Trial Data
| Endpoint | Metformin Monotherapy | Liraglutide (add-on to Metformin) |
| Mean HbA1c Reduction | ~1.0-2.0% from baseline[19] | Additional ~0.7-1.6% reduction[20][21] |
| Mean FPG Reduction | ~50-70 mg/dL from baseline[19] | Additional ~25-40 mg/dL reduction[18] |
| Mean Body Weight Change | Stable or slight reduction[22] | -2 to -3 kg reduction[18] |
| Risk of Hypoglycemia | Very low[1] | Low (when not combined with sulfonylureas)[18] |
| Primary Side Effects | Gastrointestinal (diarrhea, nausea)[19] | Gastrointestinal (nausea, vomiting, diarrhea)[18] |
| Cardiovascular Outcomes | Associated with lower all-cause mortality[23] | Demonstrated reduction in major adverse cardiovascular events |
Clinical evidence consistently shows that when added to metformin, liraglutide leads to superior glycemic control and significant weight loss compared to metformin alone or in combination with other classes of anti-diabetic drugs.[20][24] A notable advantage of liraglutide is its proven cardiovascular benefits in high-risk patients. While metformin has been associated with reduced mortality, the evidence for a direct reduction in cardiovascular events is less robust than for GLP-1 receptor agonists like liraglutide.[23] Both drugs carry a low risk of hypoglycemia. The primary side effects for both are gastrointestinal in nature, though they tend to be transient, especially with liraglutide.[18][19]
Experimental Protocols
Reproducible and well-validated experimental protocols are crucial for the evaluation of anti-diabetic agents. Below are step-by-step methodologies for key preclinical experiments.
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Mice
This protocol describes a widely used method for inducing a model of insulin-dependent diabetes.[13]
Objective: To induce hyperglycemia in mice through the selective destruction of pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate Buffer (pH 4.5)
-
Male C57BL/6J mice (8-10 weeks old)
-
Insulin syringes
-
Glucometer and test strips
Procedure:
-
Fast mice for 4-6 hours prior to STZ injection.[25]
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer immediately before use. A common dosing regimen is a multi-low dose of 40-50 mg/kg.[13][25]
-
Inject the STZ solution intraperitoneally (IP) once daily for 5 consecutive days.[13]
-
Monitor blood glucose levels from tail vein blood starting 72 hours after the final injection.
-
Confirm diabetes by measuring blood glucose levels. Mice with fasting blood glucose >250 mg/dL are typically considered diabetic and are ready for therapeutic intervention studies.
-
Provide supportive care as needed, such as access to hydrogel or sucrose water to prevent dehydration and hypoglycemia in the initial phase.[25]
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a fundamental assay to assess how well an animal metabolizes a glucose load, providing insights into insulin sensitivity and glucose disposal.[26][27]
Objective: To evaluate in vivo glucose tolerance after an oral glucose challenge.
Materials:
-
Diabetic mice (e.g., STZ-induced or db/db) and non-diabetic controls
-
Glucose solution (e.g., 20% dextrose)[28]
-
Oral gavage needles
-
Glucometer and test strips
-
Timer
Procedure:
-
Fast mice overnight (typically 6-8 hours, though up to 16 hours is also used).[26][28]
-
Record the baseline body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0) from a tail snip.[29]
-
Administer a bolus of glucose solution via oral gavage. The standard dose is 1-2 g/kg body weight.[29][30]
-
Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-gavage.[30]
-
Plot the blood glucose concentration over time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
Experimental Workflow Diagram
Conclusion and Future Directions
Metformin and Liraglutide represent two distinct and highly effective strategies for the management of type 2 diabetes. Metformin, the established first-line therapy, primarily targets hepatic glucose production and insulin sensitivity through AMPK-dependent and independent pathways.[8][9] Liraglutide, a GLP-1 receptor agonist, offers a multi-faceted approach by enhancing glucose-dependent insulin secretion, suppressing glucagon, and promoting weight loss through central and peripheral mechanisms.[4][7]
For researchers, the choice between these agents in a preclinical setting depends on the specific scientific question. Metformin is an excellent tool for investigating mechanisms of insulin resistance and hepatic glucose metabolism. Liraglutide is ideal for studying incretin biology, β-cell preservation, and the interplay between glycemic control and weight regulation.
The future of diabetes research will likely focus on combination therapies and the development of novel molecules with synergistic mechanisms. Understanding the distinct and complementary actions of agents like metformin and liraglutide is fundamental to designing the next generation of therapies that can provide durable glycemic control, reduce the burden of comorbidities, and ultimately improve the lives of individuals with diabetes.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Liraglutide?
- European Review for Medical and Pharmacological Sciences. (2022, September 30). Comparison of the effect of liraglutide and metformin therapy on the disease regulation and weight loss in obese patients with Type 2 diabetes mellitus.
-
StatPearls - NCBI Bookshelf. (2024, October 6). Liraglutide. Retrieved from [Link]
-
Frontiers. (2022, August 16). Effect of metformin versus metformin plus liraglutide on gonadal and metabolic profiles in overweight patients with polycystic ovary syndrome. Retrieved from [Link]
-
PMC. Therapeutic efficacy of liraglutide versus metformin in modulating the gut microbiota for treating type 2 diabetes mellitus complicated with nonalcoholic fatty liver disease. Retrieved from [Link]
-
PMC - NIH. (2016, September 7). The efficacy and safety of liraglutide added to metformin in patients with diabetes: a meta-analysis of randomized controlled trials. Retrieved from [Link]
-
YouTube. (2017, August 13). Metformin - Mechanism of Action. Retrieved from [Link]
-
PubMed Central. (2020, November 20). Liraglutide Activates Glucagon-Like Peptide 1 Receptor to Attenuate Hyperglycemia through Endogenous Beta-Endorphin in Diabetic Rats. Retrieved from [Link]
-
ResearchGate. (2025, September 25). (PDF) Comparison of the effect of liraglutide and metformin therapy on the disease regulation and weight loss in obese patients with Type 2 diabetes mellitus. Retrieved from [Link]
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Liraglutide?
-
Cleveland Clinic. GLP-1 Agonists: What They Are, How They Work & Side Effects. Retrieved from [Link]
-
NDI Neuroscience. STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]
-
PubMed. (2025, August 26). Combined liraglutide and metformin therapy in overweight or obese women with polycystic ovary syndrome: A systematic review and meta-analysis. Retrieved from [Link]
-
PMC - NIH. The glucose tolerance test in mice: Sex, drugs and protocol. Retrieved from [Link]
-
PubMed. (2025, April 11). The Impact of Liraglutide, a GLP-1 Receptor Agonist, on High Glucose-Induced Inflammation, Apoptosis, Oxidative Stress, and NLRP3 Signaling. Retrieved from [Link]
-
PubMed. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial. Retrieved from [Link]
-
PubMed. Characterization of the db/db Mouse Model of Type 2 Diabetes. Retrieved from [Link]
-
PMC - NIH. Role of AMP-activated protein kinase in mechanism of metformin action. Retrieved from [Link]
-
PMC - NIH. (2017, August 3). The mechanisms of action of metformin. Retrieved from [Link]
-
Oxford Academic. Mechanisms of Action of Liraglutide in Patients With Type 2 Diabetes Treated With High-Dose Insulin. Retrieved from [Link]
-
ResearchGate. "Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. Retrieved from [Link]
-
MDPI. Metformin's Overall Effectiveness and Combined Action with Lifestyle Interventions in Preventing Type-2 Diabetes Mellitus in High-Risk Metformin-Naïve Patients: An Updated Systematic Review and Meta-Analysis of Published RCTs. Retrieved from [Link]
-
Charles River Laboratories. Type 2 Diabetes Mouse Models. Retrieved from [Link]
-
Frontiers. Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Retrieved from [Link]
-
Diabetes. (2024, June 14). 745-P: Effects of Liraglutide on GLP-1, GIP, and Glucagon Concentrations in Persons with Type 2 Diabetes with Multiple Daily Insulin Injections during a 24-Week Period. Retrieved from [Link]
-
Protocols.io. (2020, April 15). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]
-
ACP Diabetes Monthly. (2024, February 9). Liraglutide had best outcomes in trial of second-line therapies added to metformin. Retrieved from [Link]
-
MMPC.org. (2024, January 4). Oral Glucose Tolerance Test. Retrieved from [Link]
-
PMC. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. Retrieved from [Link]
-
ClinicalTrials.gov. Metformin in Longevity Study (MILES). Retrieved from [Link]
-
Frontiers. (2024, March 27). Understanding the action mechanisms of metformin in the gastrointestinal tract. Retrieved from [Link]
-
The Jackson Laboratory. (2015, July 29). Choosing Among Type II Diabetes Mouse Models. Retrieved from [Link]
-
accessdata.fda.gov. Mechanism of Action Pharmacokinetics. Retrieved from [Link]
-
MDPI. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective. Retrieved from [Link]
-
Ophthalmology Times. (2026, February 4). Metformin use associated with reduced incidence of intermediate AMD. Retrieved from [Link]
-
Envigo. Diabetic Mouse (db/db). Retrieved from [Link]
-
Dove Medical Press. Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Retrieved from [Link]
-
PMC - NIH. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. Retrieved from [Link]
-
Diabetic Complications Consortium (DiaComp). (2015, December 14). Low-Dose Streptozotocin Induction Protocol (Mouse). Retrieved from [Link]
-
Diabetes Care. (2016, January 12). Mechanism of Metformin: A Tale of Two Sites. Retrieved from [Link]
-
JCI. (2010, June 23). An energetic tale of AMPK-independent effects of metformin. Retrieved from [Link]
-
. Blood Collection Procedure Title: Glucose Tolerance Test (GTT) Species: Rat or Mouse Pain/Distress Category. Retrieved from [Link]
-
Circulation - AHA Journals. (2019, July 31). Metformin Use and Clinical Outcomes Among Patients With Diabetes Mellitus With or Without Heart Failure or Kidney Dysfunction. Retrieved from [Link]
-
Congresses and Scientific Publications. Efficacy and safety of liraglutide versus sitagliptin, both in combination with metformin, in Chinese patients with type 2 diabetes: a 26-week, open-label, randomized, active comparator clinical trial. Retrieved from [Link]
-
PMC. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet. Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Liraglutide Activates Glucagon-Like Peptide 1 Receptor to Attenuate Hyperglycemia through Endogenous Beta-Endorphin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - An energetic tale of AMPK-independent effects of metformin [jci.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Understanding the action mechanisms of metformin in the gastrointestinal tract [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. insights.envigo.com [insights.envigo.com]
- 17. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The efficacy and safety of liraglutide added to metformin in patients with diabetes: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
- 21. Original Article [sciencehub.novonordisk.com]
- 22. mdpi.com [mdpi.com]
- 23. ahajournals.org [ahajournals.org]
- 24. researchgate.net [researchgate.net]
- 25. diacomp.org [diacomp.org]
- 26. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. mmpc.org [mmpc.org]
- 29. protocols.io [protocols.io]
- 30. olac.berkeley.edu [olac.berkeley.edu]
Validating GKRP as a Therapeutic Target: A Comparative Guide to AMG-1694
For researchers, scientists, and drug development professionals navigating the complexities of metabolic diseases, the glucokinase (GK) pathway presents a compelling therapeutic avenue. This guide provides an in-depth, technical comparison of methodologies for validating the glucokinase regulatory protein (GKRP) as a therapeutic target, with a focus on the potent GKRP inhibitor, AMG-1694. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and offer a comparative analysis of AMG-1694 against other modulators of the GK pathway.
The Gatekeeper of Hepatic Glucose Metabolism: The GK-GKRP Axis
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in hepatocytes and pancreatic β-cells.[1][2] In the liver, its activity is tightly controlled by the glucokinase regulatory protein (GKRP).[2] Under low glucose conditions, GKRP binds to GK, sequestering it in the nucleus in an inactive state.[1][3] This prevents futile glucose phosphorylation when glucose levels are low. Following a meal, rising intracellular glucose and fructose-1-phosphate levels trigger the dissociation of the GK-GKRP complex, allowing GK to translocate to the cytoplasm and phosphorylate glucose, thereby promoting glycolysis and glycogen synthesis.[3]
Dysregulation of this intricate mechanism is implicated in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3] Consequently, targeting the GK-GKRP interaction has emerged as a promising strategy for therapeutic intervention. Small molecule inhibitors that disrupt the GK-GKRP complex can mimic the postprandial release of GK, leading to increased hepatic glucose uptake and utilization.[4]
AMG-1694: A Potent Disruptor of the GK-GKRP Interaction
AMG-1694 is a potent, small-molecule inhibitor that disrupts the interaction between GK and GKRP.[4] It promotes the dissociation of the GK-GKRP complex with a reported IC50 of 7 nM, thereby indirectly increasing GK enzymatic activity.[4] This mechanism leads to the translocation of GK from the nucleus to the cytoplasm, enhancing hepatic glucose metabolism.[4] Preclinical studies in rodent models of diabetes have demonstrated that AMG-1694 normalizes blood glucose levels.[4] A key advantage of this mechanism is its glucose-dependent nature; the glucose-lowering effect is more pronounced in diabetic subjects compared to normoglycemic individuals, potentially reducing the risk of hypoglycemia.
Comparative Analysis: GKRP Inhibitors vs. Glucokinase Activators
To effectively validate GKRP as a target, it is crucial to compare the effects of GKRP inhibitors like AMG-1694 with other modulators of the glucokinase pathway, such as direct glucokinase activators (GKAs). While both classes of compounds aim to increase GK activity, their mechanisms and potential downstream effects differ.
Here, we compare AMG-1694 and its close analog, AMG-3969, with the glucokinase activator TMG-123.
| Parameter | AMG-1694 (GKRP Inhibitor) | AMG-3969 (GKRP Inhibitor) | TMG-123 (Glucokinase Activator) |
| Mechanism of Action | Disrupts GK-GKRP interaction[4] | Disrupts GK-GKRP interaction[3] | Directly activates glucokinase[5][6] |
| IC50 (GK-GKRP disruption) | 7 nM[4] | 4 nM[3] | Not Applicable |
| EC50 (GK activation) | 0.020 µM (in the presence of GKRP)[4] | 0.202 µM[3] | 0.35 µM (human liver GK)[6] |
| Effect on Vmax | No direct effect | No direct effect | Does not increase Vmax[5][7] |
| In Vivo Glucose Lowering | Normalizes blood glucose in diabetic rodent models[4] | 56% reduction in blood glucose in db/db mice (100 mg/kg)[3] | Improves glucose tolerance in insulin-deficient and -resistant models[5][7] |
| Effect on Insulin Secretion | Does not directly stimulate insulin secretion | Does not directly stimulate insulin secretion | Does not increase plasma insulin levels in vivo[5][7][8] |
| Effect on Triglycerides | Does not increase triglyceride levels in preclinical models | Not reported | Does not affect hepatic and plasma triglycerides in preclinical models[5][7] |
Experimental Protocols for Target Validation
Validating GKRP as a therapeutic target requires a suite of robust in vitro and in vivo assays. The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of compounds like AMG-1694.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) to 80-90% confluency. Treat the cells with the desired concentration of AMG-1694 or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting and Lysis: Wash the cells with PBS and harvest by scraping. Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for GKRP, followed by an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble GKRP as a function of temperature. A shift in the melting curve to a higher temperature in the presence of AMG-1694 indicates target engagement.
In Vitro Glucokinase (GK) Activity Assay
This assay measures the enzymatic activity of GK in the presence and absence of GKRP and the test compound.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and glucose.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant human GK and GKRP. Add varying concentrations of AMG-1694 or a vehicle control. Incubate for a predetermined time at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the reaction mixture containing glucose and ATP.
-
Coupled Enzyme Reaction: The production of glucose-6-phosphate by GK is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH).
-
Spectrophotometric Measurement: Measure the increase in absorbance at 340 nm, which corresponds to the production of NADPH, in a kinetic mode for a specified duration.
-
Data Analysis: Calculate the rate of reaction (GK activity) from the linear portion of the absorbance curve. Plot the GK activity as a function of the AMG-1694 concentration to determine the EC50 value for the reversal of GKRP inhibition.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
The OGTT is a standard method to assess in vivo glucose metabolism and the efficacy of a potential anti-diabetic compound.[11][12][13]
Protocol:
-
Animal Model and Acclimatization: Use a diabetic mouse model (e.g., db/db mice) and allow them to acclimatize for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[11]
-
Baseline Blood Glucose Measurement: Take a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
Compound Administration: Administer AMG-1694 or vehicle control orally via gavage at a predetermined dose.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[13]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[11] Measure the blood glucose concentration at each time point.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC in the AMG-1694-treated group compared to the vehicle group indicates improved glucose tolerance.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the GK-GKRP signaling pathway and a typical experimental workflow for validating a GKRP inhibitor.
Caption: The GK-GKRP signaling pathway and the mechanism of AMG-1694.
Caption: Experimental workflow for validating GKRP as a therapeutic target.
Conclusion
The validation of GKRP as a therapeutic target represents a significant step forward in the development of novel treatments for metabolic diseases. The use of potent and specific inhibitors like AMG-1694 provides a powerful tool to dissect the role of the GK-GKRP pathway and to assess its therapeutic potential. The comparative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to design and execute robust validation studies. By combining in vitro mechanistic assays with in vivo efficacy models, the scientific community can confidently advance the development of GKRP-targeted therapies, bringing new hope to patients with metabolic disorders.
References
-
TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models. [Link]
-
TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models. [Link]
-
Full article: Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists. [Link]
-
A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. [Link]
-
TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models | PLOS ONE. [Link]
-
New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. [Link]
-
Chemical structure of the glucokinase activator TMG-123. [Link]
-
Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric modulators in clinical development. [Link]
-
TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models. [Link]
-
Triglyceride levels: Normal, risks of high levels, and more. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
-
Oral Glucose Tolerance Test. [Link]
-
A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Joanna-Marie Howes and M - University of Cambridge. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
-
A) Inhibition of glucokinase activity by human GKRP. Enzyme activity... [Link]
-
What Causes High Triglycerides? Risk Factors, Complications. [Link]
-
The glucose tolerance test in mice: Sex, drugs and protocol. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
Oral Glucose Tolerance Test | Taconic Biosciences. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
Triglyceride Levels Greater Than 10,000 mg/dL in a 49-Year-Old Female without Evidence of Pancreatitis. [Link]
- US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google P
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Glucose Tolerance Test in Mice. [Link]
-
Triglycerides: Why do they matter?. [Link]
-
Cellular Thermal Shift Assay (CETSA). [Link]
-
Stability Screens for Thermal Shift Assays and Nano DSF | Protocol Preview - YouTube. [Link]
-
Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. [Link]
-
Hypertriglyceridemia Treatment & Management. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMG-123 | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 7. TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models | PLOS One [journals.plos.org]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
A Pharmacodynamic Showdown: The Novel Glucokinase Disruptor AMG-1694 Versus Traditional Antidiabetic Agents
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of type 2 diabetes (T2D) therapeutics, the quest for novel mechanisms of action that offer improved glycemic control with a favorable safety profile is paramount. This guide provides an in-depth pharmacodynamic comparison of AMG-1694, a first-in-class glucokinase–glucokinase regulatory protein (GK-GKRP) disruptor, with established classes of traditional antidiabetic agents. By dissecting their distinct mechanisms and effects on glucose homeostasis, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this emerging therapeutic strategy.
The Rise of a Novel Mechanism: AMG-1694 and Glucokinase Activation
At the heart of hepatic glucose metabolism lies glucokinase (GK), a key enzyme that acts as a glucose sensor and catalyzes the first step of glycolysis. In the fasting state, GK is sequestered in the nucleus of hepatocytes through its interaction with the glucokinase regulatory protein (GKRP). This interaction inhibits GK activity, preventing excessive glucose phosphorylation when blood glucose levels are low.
AMG-1694 represents a novel approach to enhancing GK activity. Instead of directly activating the enzyme, it acts as a potent disruptor of the GK-GKRP complex.[1] This disruption leads to the release of GK into the cytoplasm, thereby indirectly increasing its enzymatic activity. A pivotal pharmacodynamic feature of AMG-1694 is its glucose-dependent action; its glucose-lowering effect is more pronounced in hyperglycemic conditions and is restricted in normoglycemic states.[2] This characteristic suggests a potentially lower risk of hypoglycemia, a significant concern with some traditional antidiabetic therapies.
A Comparative Analysis of Pharmacodynamic Mechanisms
To appreciate the innovation of AMG-1694, it is essential to contrast its mechanism with those of traditional antidiabetic agents. The following sections delineate the pharmacodynamic profiles of major classes of established drugs.
Metformin: The Insulin Sensitizer
Metformin, a biguanide, is a cornerstone of T2D therapy. Its primary pharmacodynamic effect is the reduction of hepatic glucose production, mainly through the activation of AMP-activated protein kinase (AMPK).[3] Unlike agents that stimulate insulin secretion, metformin does not cause hypoglycemia when used as monotherapy.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Signaling Pathway of Metformin"
Sulfonylureas: The Insulin Secretagogues
Sulfonylureas, such as glimepiride and glipizide, exert their glucose-lowering effects by directly stimulating insulin secretion from pancreatic β-cells. They achieve this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel, leading to channel closure, membrane depolarization, and subsequent insulin release. This mechanism is independent of ambient glucose levels, which contributes to a higher risk of hypoglycemia.[4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Signaling Pathway of Sulfonylureas"
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Incretin Enhancers
DPP-4 inhibitors, such as sitagliptin, enhance the action of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting the DPP-4 enzyme, these drugs prevent the degradation of active incretins, thereby prolonging their effects on stimulating glucose-dependent insulin secretion and suppressing glucagon release.[5][6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Signaling Pathway of DPP-4 Inhibitors"
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: The Glucosuric Agents
SGLT2 inhibitors, such as dapagliflozin and empagliflozin, represent an insulin-independent mechanism. They act on the proximal tubules of the kidneys to inhibit the reabsorption of glucose from the glomerular filtrate, thereby promoting urinary glucose excretion and lowering blood glucose levels. Interestingly, SGLT2 inhibition can lead to a paradoxical increase in glucagon secretion.[7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Signaling Pathway of SGLT2 Inhibitors"
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: The Incretin Mimetics
GLP-1 receptor agonists, such as liraglutide and semaglutide, mimic the action of the endogenous incretin hormone GLP-1. They activate GLP-1 receptors in various tissues, leading to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and increased satiety.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Signaling Pathway of GLP-1 Receptor Agonists"
Head-to-Head Pharmacodynamic Comparison: An Inferred Analysis
Direct comparative preclinical or clinical studies between AMG-1694 and the spectrum of traditional antidiabetic agents are not yet widely available in the public domain. However, based on their distinct mechanisms of action, we can infer a comparative pharmacodynamic profile.
| Pharmacodynamic Parameter | AMG-1694 (GK-GKRP Disruptor) | Metformin | Sulfonylureas | DPP-4 Inhibitors | SGLT2 Inhibitors | GLP-1 Receptor Agonists |
| Primary Mechanism | Indirectly increases hepatic glucokinase activity | Decreases hepatic glucose production | Stimulates insulin secretion | Increases active incretin levels | Increases urinary glucose excretion | Activates GLP-1 receptors |
| Effect on Insulin Secretion | Minimal to no direct effect | No direct effect | Strong, glucose-independent stimulation | Glucose-dependent stimulation | No direct effect | Glucose-dependent stimulation |
| Effect on Glucagon Secretion | Not directly reported, likely minimal effect | Potential for slight decrease | No direct effect | Suppresses glucagon secretion | May increase glucagon secretion | Suppresses glucagon secretion |
| Site of Action | Primarily Liver | Primarily Liver, also gut and muscle | Pancreatic β-cells | Systemic (ubiquitous DPP-4) | Kidneys | Pancreas, gut, brain, etc. |
| Risk of Hypoglycemia | Low (glucose-dependent action) | Very Low | High | Low | Very Low | Low |
| Effect on Body Weight | Likely neutral | Neutral or slight weight loss | Weight gain | Neutral | Weight loss | Weight loss |
Experimental Protocols for Comparative Pharmacodynamic Assessment
To generate direct comparative data, a series of well-established in vitro and in vivo experiments are essential. The following protocols provide a framework for such investigations.
In Vitro Glucokinase Activity Assay
Objective: To directly measure the effect of AMG-1694 and other compounds on glucokinase activity.
Methodology:
-
Reagents and Materials: Recombinant human glucokinase, GKRP, glucose, ATP, and a detection system to measure glucose-6-phosphate production (e.g., a coupled enzyme assay leading to a colorimetric or fluorometric readout).
-
Assay Procedure:
-
Incubate recombinant GK and GKRP in a reaction buffer to allow for complex formation.
-
Add AMG-1694 or a comparator compound at various concentrations.
-
Initiate the enzymatic reaction by adding glucose and ATP.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the amount of glucose-6-phosphate produced using a plate reader.
-
-
Data Analysis: Calculate the IC50 value for GK-GKRP disruption for AMG-1694 and assess the direct effect of other agents on GK activity.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for In Vitro Glucokinase Activity Assay"
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
Objective: To evaluate the in vivo efficacy of AMG-1694 and traditional agents on glucose tolerance in a diabetic animal model (e.g., db/db mice or Zucker Diabetic Fatty rats).
Methodology:
-
Animal Model: Use a well-characterized model of type 2 diabetes.
-
Acclimatization and Dosing: Acclimatize animals and administer AMG-1694 or a comparator drug orally at a predetermined dose and time before the glucose challenge.
-
Fasting: Fast animals overnight (typically 16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Glucose Challenge: Administer a glucose solution orally (typically 2 g/kg body weight).
-
Serial Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose levels in each sample.
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) for glucose. Compare the AUC values between treatment groups.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for In Vivo Oral Glucose Tolerance Test"
Islet Perifusion Assay for Insulin and Glucagon Secretion
Objective: To assess the direct effects of AMG-1694 and comparator drugs on insulin and glucagon secretion from isolated pancreatic islets.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rats or mice).
-
Perifusion System Setup: Place isolated islets in a perifusion chamber and perfuse with a buffer containing varying concentrations of glucose and the test compounds.
-
Experimental Protocol:
-
Equilibrate islets with a low glucose concentration.
-
Stimulate with a high glucose concentration in the presence or absence of the test compound.
-
Collect perifusate fractions at regular intervals.
-
-
Hormone Measurement: Measure insulin and glucagon concentrations in the collected fractions using ELISA or radioimmunoassay.
-
Data Analysis: Plot hormone secretion rates over time to assess the dynamics of insulin and glucagon release in response to glucose and the test compounds.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for Islet Perifusion Assay"
Conclusion and Future Directions
AMG-1694, with its novel mechanism of disrupting the GK-GKRP interaction, presents a promising and differentiated approach to the management of type 2 diabetes. Its glucose-dependent action on hepatic glucose metabolism and the potential for a lower risk of hypoglycemia are key pharmacodynamic features that distinguish it from many traditional antidiabetic agents.
While direct comparative data is still emerging, the inferred pharmacodynamic profile of AMG-1694 suggests a complementary role to existing therapies. Future head-to-head preclinical and clinical studies are crucial to fully elucidate its comparative efficacy and safety. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to position AMG-1694 within the therapeutic armamentarium for type 2 diabetes. As our understanding of the intricate pathways of glucose homeostasis deepens, innovative approaches like GK-GKRP disruption will undoubtedly play a significant role in the future of diabetes care.
References
- Bonner, C., et al. (2015). Inhibition of the glucose transporter SGLT2 with dapagliflozin in pancreatic alpha cells triggers glucagon secretion.
- Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 840–848.
- Rena, G., et al. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577-1585.
- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
- Lloyd, D. J., et al. (2013). Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors.
- Pratley, R. E., & Salsali, A. (2007). Inhibition of DPP-4: a new therapeutic approach for the treatment of type 2 diabetes. Current medical research and opinion, 23(4), 919-931.
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Metformin: evidence from preclinical and clinical studies for potential novel applications in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl Peptidase-4 Inhibitor Sitagliptin Phosphate Accelerates Cellular Cholesterol Efflux in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adameetingnews.org [adameetingnews.org]
- 6. imrpress.com [imrpress.com]
- 7. researchgate.net [researchgate.net]
Reproducibility of AMG-1694 Effects on Hepatic Lipid Accumulation
This guide provides an in-depth technical analysis of the reproducibility of AMG-1694 , a first-generation small-molecule disruptor of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) interaction. It addresses the critical safety differentiator of this class: the potential to lower blood glucose without inducing the severe hepatic steatosis (fatty liver) associated with direct Glucokinase Activators (GKAs).[1]
A Comparative Technical Guide for Drug Discovery
Executive Summary & Technical Context
AMG-1694 represents a distinct mechanistic class from traditional Glucokinase Activators (GKAs). While GKAs directly bind GK to increase its affinity for glucose (often causing constitutive activation and excessive lipogenesis), AMG-1694 functions as a GK-GKRP disruptor .[2][3] It binds to the GKRP "sorbitol-like" pocket, triggering the release of GK from the nucleus into the cytoplasm only in the presence of high glucose, theoretically preserving physiological regulation.
The Core Reproducibility Challenge: Early data indicated that AMG-1694 lowers blood glucose in diabetic models (ZDF rats) without the acute hypertriglyceridemia seen with GKAs. However, reproducing this "lipid-neutral" profile depends heavily on experimental design—specifically study duration and dietary context . Long-term genetic disruption of this pathway has been linked to increased plasma triglycerides (TG) and MASLD risk, creating a tension between acute pharmacological data and chronic genetic validation.
This guide outlines the protocols required to rigorously evaluate AMG-1694’s lipid profile against direct GKAs and vehicle controls.
Mechanism of Action: The "Smart" Activation
Unlike direct GKAs, AMG-1694 relies on the disruption of the inhibitory GKRP complex. This mechanism is hypothesized to maintain a "ceiling" on GK activity, preventing the runaway glycolysis that feeds de novo lipogenesis (DNL).
Figure 1: GK-GKRP Disruption Pathway
Caption: AMG-1694 disrupts the nuclear GK-GKRP complex, promoting GK translocation. The reproducibility of safety depends on the balance between Glycogen synthesis (desired) and DNL (steatosis risk).
Comparative Analysis: AMG-1694 vs. Alternatives
To validate the lipid-sparing effect of AMG-1694, it must be benchmarked against a direct GKA (Positive Control for Steatosis) and a Vehicle (Negative Control).
| Feature | AMG-1694 (GKRP Disruptor) | Standard GKA (e.g., MK-0941/RO-28-1675) | Vehicle (Control) |
| Primary Mechanism | Disinhibits GK by blocking GKRP binding | Directly increases GK Vmax/affinity | N/A |
| Glucose Lowering | Potent in hyperglycemic animals only | Potent in both normo- and hyperglycemic | None |
| Hypoglycemia Risk | Low (Requires high glucose for activity) | High (Constitutive activation) | None |
| Hepatic Lipid Effect | Neutral to Mild Increase (Dose-dependent) | Significant Increase (Steatosis) | Baseline |
| Reproducibility Key | Highly sensitive to PK half-life (AMG-1694 has high turnover) | Consistent lipid accumulation | Baseline |
Critical Insight: AMG-1694 has high metabolic turnover in rodents. For chronic studies (longer than 24h), the optimized analog AMG-3969 is often preferred for better exposure, though AMG-1694 remains the standard in vitro tool compound.
Experimental Protocols for Reproducibility
Experiment A: In Vitro Lipogenesis (Primary Hepatocytes)
Objective: Quantify de novo lipogenesis (DNL) without the confounding variables of systemic metabolism.
Protocol:
-
Cell Isolation: Isolate primary hepatocytes from C57BL/6J mice via collagenase perfusion.
-
Culture: Plate on collagen-coated plates in Williams' Medium E. Allow attachment (4h).
-
Starvation: Switch to low-glucose (5.5 mM) serum-free medium overnight to deplete glycogen.
-
Treatment (18h):
-
Group 1: Vehicle (0.1% DMSO).
-
Group 2: AMG-1694 (10 µM) + High Glucose (25 mM).
-
Group 3: Standard GKA (10 µM) + High Glucose (25 mM).
-
-
Tracer: Add [1,2-^14C] acetic acid (1 µCi/mL) during the last 4 hours of treatment.
-
Extraction: Wash cells, lyse in KOH. Saponify lipids at 70°C. Acidify and extract fatty acids using petroleum ether.
-
Quantification: Measure radioactivity (DPM) via liquid scintillation counting. Normalize to total protein.
Expected Result: Standard GKA shows >2-fold increase in DNL vs. Vehicle. AMG-1694 should show significantly lower DNL induction than the GKA group, ideally statistically indistinguishable from Vehicle.
Experiment B: In Vivo Hepatic Triglyceride Quantification
Objective: Assess hepatic steatosis in a diabetic model (ZDF Rats or db/db Mice) after acute vs. sub-chronic dosing.
Protocol:
-
Model: Male Zucker Diabetic Fatty (ZDF) rats (10-12 weeks old).
-
Dosing Regimen:
-
Acute: Single oral dose (100 mg/kg). Harvest liver at 6h and 24h.
-
Sub-Chronic: BID dosing for 7 days (Note: AMG-1694 requires BID/TID due to short half-life; AMG-3969 is preferred for QD).
-
-
Tissue Harvest: Rapidly dissect liver; freeze clamped tissue in liquid nitrogen immediately to prevent lipolysis.
-
Lipid Extraction (Folch Method - Modified):
-
Homogenize 100mg liver tissue in Chloroform:Methanol (2:1).
-
Agitate at room temp for 1h. Centrifuge to separate phases.
-
Collect organic (lower) phase. Dry under nitrogen stream.
-
Resuspend in 1% Triton X-100.
-
-
Assay: Colorimetric enzymatic assay for Triglycerides (GPO-PAP method).
-
Histology (Validation): Oil Red O staining of frozen liver sections to visualize lipid droplet size/distribution.
Figure 2: Experimental Workflow for Lipid Safety
Caption: Workflow to distinguish AMG-1694's lipid safety profile. Dual analysis (Biochemical + Histological) is required to rule out microvesicular steatosis.
Troubleshooting & Reproducibility Checklist
To ensure data integrity (E-E-A-T), verify the following parameters:
-
Compound Stability: AMG-1694 is a tool compound. Ensure batch purity >98% by LC-MS before use.
-
Circadian Rhythm: Hepatic GK expression is circadian. Harvest tissues at the same Zeitgeber time (ZT) across all groups (preferably ZT4-ZT6).
-
Dietary Fat: Use a standard chow diet for baseline reproducibility. High-fat diets (60% kcal) will mask the subtle differences between AMG-1694 and GKAs by saturating the lipid pool.
-
PK Limitations: If using AMG-1694 in mice, be aware of its rapid clearance. Lack of efficacy or lipid effect may simply be due to insufficient exposure. Consider AMG-3969 for longer-duration studies.
References
-
Lloyd, D. J., et al. (2013). Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors. Nature.
-
Amgen Inc. (2014). Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 2. Leveraging structure-based drug design to identify analogues with improved pharmacokinetic profiles (AMG-3969). Journal of Medicinal Chemistry.
-
Bonner, C., et al. (2014). Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism. Current Opinion in Pharmacology.
-
Chowdhury, R., et al. (2024). Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study. Cardiovascular Diabetology.
-
Katz, L., et al. (2016). Glucokinase Activators: A Review of the Clinical Data and Safety Concerns. Diabetes, Obesity and Metabolism.[4][5][6][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting hepatocyte carbohydrate transport to mimic fasting and calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmalive.com [pharmalive.com]
- 7. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Glucokinase Nuclear Export Induced by AMG-1694
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the nuclear export of glucokinase (GK) mediated by AMG-1694. We will delve into the underlying mechanism, present a robust, self-validating experimental protocol, and compare the action of AMG-1694 with other glucokinase modulators. Our approach is grounded in established scientific principles to ensure technical accuracy and reproducibility.
The Gatekeeper of Glucose Metabolism: Why Glucokinase Localization Matters
Glucokinase (GK), the primary glucose sensor in hepatocytes and pancreatic β-cells, plays a pivotal role in maintaining glucose homeostasis.[1][2][3] Unlike other hexokinases, GK's activity is not inhibited by its product, glucose-6-phosphate, allowing it to respond dynamically to fluctuating glucose levels.[2]
A key regulatory mechanism governing GK's function is its subcellular compartmentalization within liver cells. During periods of low blood glucose (fasting state), GK is bound by the Glucokinase Regulatory Protein (GKRP), which sequesters the inactive GK-GKRP complex within the nucleus.[4][5][6] This sequestration prevents futile glucose phosphorylation when glucose levels are low. Following a carbohydrate-rich meal, rising intracellular glucose and its metabolites, particularly fructose-1-phosphate, trigger the dissociation of the GK-GKRP complex.[1] This dissociation unmasks a nuclear export signal on GK, leading to its translocation to the cytoplasm where it can phosphorylate glucose, initiating glycolysis and glycogen synthesis.[1]
Targeting this interaction represents a sophisticated therapeutic strategy for Type 2 Diabetes. Instead of directly hyper-activating the enzyme, disrupting the GK-GKRP complex mimics the natural, post-meal release of GK, offering a more nuanced control over glucose metabolism.[7][8][9]
Mechanism of Action: How AMG-1694 Unlocks Glucokinase
AMG-1694 is a potent, small-molecule disruptor of the glucokinase–glucokinase regulatory protein (GK-GKRP) interaction.[10][11] Unlike the physiological trigger of high glucose, AMG-1694 functions by binding directly to GKRP in a previously unexploited allosteric pocket.[6][8][9] This binding event induces a conformational change in GKRP that weakens its affinity for GK, forcing the dissociation of the complex.
Once liberated from GKRP, GK is free to engage with the nuclear export machinery and translocate to the cytoplasm, thereby increasing the cytosolic pool of active enzyme ready to phosphorylate glucose. This mechanism effectively bypasses the need for a high glucose signal to make GK available. A key therapeutic advantage of this approach is that the glucose-lowering effect is more pronounced in hyperglycemic states, reducing the risk of hypoglycemia that was a concern with some first-generation direct glucokinase activators.[7][9]
Experimental Protocol: A Step-by-Step Guide to Visualizing GK Translocation
This section provides a detailed immunofluorescence protocol designed for high-content imaging and analysis. The inclusion of appropriate controls is critical for a self-validating system.
Part 1: Cell Culture and Treatment
The choice of cell model is paramount. Primary hepatocytes are the gold standard due to their physiological relevance.
-
Cell Seeding: Seed primary rat or human hepatocytes on collagen-coated chamber slides or 96-well imaging plates at a density that will result in 70-80% confluency at the time of the experiment.[12]
-
Cell Culture: Culture cells in appropriate media. Prior to the experiment, incubate cells in a low-glucose medium (e.g., 5 mM glucose) for at least 4 hours to ensure GK is localized to the nucleus.
-
Treatment Conditions: Prepare treatment media and add to the respective wells for 2 hours.
-
Negative Control: Low-glucose (5 mM) medium with vehicle (e.g., 0.1% DMSO). Expected result: GK remains predominantly nuclear.
-
Positive Control: High-glucose (25 mM) medium. Expected result: GK translocates to the cytoplasm.[4][5]
-
Test Compound: Low-glucose (5 mM) medium containing AMG-1694 at the desired concentration (a dose-response curve from 1 nM to 10 µM is recommended to determine EC50).
-
Vehicle Control: It is crucial to have a vehicle control for the test compound to rule out any effects of the solvent.
-
Part 2: Immunofluorescence Staining
This protocol is a general guideline; optimization may be required based on the specific antibodies used.[13][14][15]
-
Fixation: Gently aspirate the treatment medium and wash cells once with 1X PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton™ X-100 in PBS for 10 minutes. This step is essential to allow the antibodies to cross the cell membrane.
-
Blocking: Wash three times with 1X PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin or Normal Goat Serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-Glucokinase primary antibody in the blocking buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with 1X PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor™ 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Nuclear Counterstaining: Wash three times with 1X PBS. Incubate with DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS) for 5-10 minutes to stain the cell nuclei.[13]
-
Mounting: Perform a final wash with 1X PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Part 3: High-Content Imaging and Analysis
Automated imaging and analysis provide unbiased, quantitative data from a large cell population.[16][17][18]
-
Image Acquisition: Use a high-content imaging system or a confocal microscope to capture images. Acquire at least two channels: the DAPI channel for the nucleus and the Alexa Fluor™ 488 channel for the GK protein.
-
Image Analysis: Utilize image analysis software to perform the following steps on a per-cell basis:
-
Nuclear Segmentation: Identify the nucleus in each cell using the DAPI signal as a mask.
-
Cytoplasmic Segmentation: Define the cytoplasmic region by creating a "ring" mask that extends a few pixels outward from the nuclear mask.
-
Fluorescence Quantification: Measure the mean fluorescence intensity (MFI) of the GK signal within both the nuclear and cytoplasmic masks.
-
Data Calculation: Calculate the Nuclear-to-Cytoplasmic (N/C) ratio of GK MFI for each cell. A decrease in this ratio signifies nuclear export.
-
-
Data Presentation: Average the N/C ratios from hundreds or thousands of cells per condition for statistical analysis. Plot the results to visualize the extent of GK translocation.
Comparative Analysis: AMG-1694 vs. Alternative GK Modulators
To fully understand the effect of AMG-1694, it is essential to compare its activity with other known modulators of glucokinase.
| Compound/Condition | Mechanism of Action | Expected Effect on GK N/C Ratio | Key Advantage/Consideration |
| Vehicle (Low Glucose) | Baseline condition | High (GK is nuclear) | Establishes the baseline for nuclear retention. |
| High Glucose | Physiological trigger; increases Fructose-1-Phosphate, weakening the GK-GKRP interaction.[1] | Significant Decrease | Serves as the physiological positive control for GK translocation.[4][5] |
| AMG-1694 | Allosteric binding to GKRP, directly disrupting the GK-GKRP complex.[8][9][10] | Potent, Dose-Dependent Decrease | Activity is independent of glucose, but the systemic glucose-lowering effect has a lower risk of hypoglycemia.[7][9] |
| Direct GK Activators (GKAs) | Allosteric binding directly to GK, stabilizing its active conformation which has a lower affinity for GKRP.[1][19] | Decrease | Can cause potent glucose lowering, but first-generation compounds carried a risk of hypoglycemia and other side effects.[8][19] |
Conclusion: A Robust Method for a Novel Mechanism
References
-
Agius, L. (2008). Molecular Physiology of Mammalian Glucokinase. PMC - PubMed Central - NIH. Available at: [Link]
-
Agrawal, A., et al. (2015). Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Glucose-induced dissociation of glucokinase from its regulatory protein in the nucleus of hepatocytes prior to nuclear export | Request PDF. ResearchGate. Available at: [Link]
-
Kalkschmid, S., et al. (2012). Glucose-induced dissociation of glucokinase from its regulatory protein in the nucleus of hepatocytes prior to nuclear export. PubMed. Available at: [Link]
-
Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. Available at: [Link]
-
DergiPark. (2024). Affordable and simple protocol for immunofluorescence staining of insulin secreting iGL cell line 2D and 3D. DergiPark. Available at: [Link]
-
ResearchGate. (n.d.). Glucokinase alternative. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation. NIH. Available at: [Link]
-
Pärnamaa, T., & Parts, L. (2017). Accurate Classification of Protein Subcellular Localization from High-Throughput Microscopy Images Using Deep Learning. G3 Genes|Genomes|Genetics - Oxford Academic. Available at: [Link]
-
St. Jean, D. J., Jr., et al. (2014). Small Molecule Disruptors of the Glucokinase-Glucokinase Regulatory Protein Interaction: 1. Discovery of a Novel Tool Compound for in Vivo Proof-Of-Concept. PubMed. Available at: [Link]
-
Amgen. (2019). Amgen Announces First Clinical Data Evaluating Novel Investigational KRASG12C Inhibitor AMG 510 At ASCO 2019. PR Newswire. Available at: [Link]
-
Pärnamaa, T., & Parts, L. (2017). Accurate Classification of Protein Subcellular Localization from High-Throughput Microscopy Images Using Deep Learning. PubMed. Available at: [Link]
-
Kyriakidou, K., et al. (2024). Glucokinase activators and imeglimin: new weaponry in the armamentarium against type 2 diabetes. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). Glucokinase – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Protein Data Bank Japan. (n.d.). 4ly9 - Human GKRP complexed to AMG-1694. Protein Data Bank Japan. Available at: [Link]
-
Bring a Trailer. (2026). 2026 Toyota GR86 Yuzu Edition 6-Speed. Bring a Trailer. Available at: [Link]
-
Targeted Oncology. (2020). AMG 510 Demonstrates Early Promise in Advanced KRAS G12C-Mutant Solid Tumors. Targeted Oncology. Available at: [Link]
-
Classics on Autotrader. (n.d.). Classic Cars for Sale. Classics on Autotrader. Available at: [Link]
-
Pärnamaa, T., & Parts, L. (2016). Accurate classification of protein subcellular localization from high throughput microscopy images using deep learning. bioRxiv. Available at: [Link]
-
Farr, S. A., & Agius, L. (2014). Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism. PMC. Available at: [Link]
-
MDPI. (2023). New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. MDPI. Available at: [Link]
-
Chen, Y., et al. (2023). Knowledge-enhanced protein subcellular localization prediction from 3D fluorescence microscope images. Bioinformatics | Oxford Academic. Available at: [Link]
-
PubMed. (2013). Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394. PubMed. Available at: [Link]
-
AutoSpies Auto News. (2026). WHAT THE HELL Is Stopping GM From Making The POOR MAN'S URUS? It's An OBVIOUS Goldmine They Won't Mine! AutoSpies Auto News. Available at: [Link]
-
Wikipedia. (n.d.). Glucokinase. Wikipedia. Available at: [Link]
-
The Human Protein Atlas. (n.d.). Immunocytochemistry/IF - cells. The Human Protein Atlas. Available at: [Link]
-
Herrera, M., et al. (2018). Changing course: Glucose starvation drives nuclear accumulation of Hexokinase 2 in S. cerevisiae. PubMed Central. Available at: [Link]
Sources
- 1. Molecular Physiology of Mammalian Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Glucokinase - Wikipedia [en.wikipedia.org]
- 4. Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-induced dissociation of glucokinase from its regulatory protein in the nucleus of hepatocytes prior to nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 1. Discovery of a novel tool compound for in vivo proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4ly9 - Human GKRP complexed to AMG-1694 [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glucokinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. ptglab.com [ptglab.com]
- 15. usbio.net [usbio.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Accurate Classification of Protein Subcellular Localization from High-Throughput Microscopy Images Using Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Accurate classification of protein subcellular localization from high throughput microscopy images using deep learning | bioRxiv [biorxiv.org]
- 19. Glucokinase activators and imeglimin: new weaponry in the armamentarium against type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
AMG-1694 Selectivity Profile: A Technical Comparison Guide
This guide details the selectivity profile and mechanism of AMG-1694 , a first-in-class small molecule disruptor of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) complex.
Executive Summary
AMG-1694 is not a catalytic inhibitor of hexokinases. It is a GK-GKRP disruptor designed to indirectly activate Hexokinase IV (Glucokinase/GK) by preventing its sequestration in the nucleus.
Unlike non-selective hexokinase inhibitors (e.g., Lonidamine) or direct GK activators (GKAs), AMG-1694 exhibits mechanism-based selectivity . It targets GKRP , a regulatory protein expressed exclusively in the liver and specific to GK. Consequently, AMG-1694 has no functional impact on Hexokinase I (HK1) , Hexokinase II (HK2) , or Hexokinase III (HK3) , as these isoforms do not interact with GKRP.
Key Differentiator: AMG-1694 restores physiological glucose sensing without the hypoglycemia risk associated with direct GK activators.
Mechanism of Selectivity
The selectivity of AMG-1694 is structural and spatial. It binds to a unique allosteric pocket on GKRP, inducing a conformational change that releases GK.
The Hexokinase Isoform Specificity Matrix
| Isoform | Tissue Distribution | Regulation Mechanism | AMG-1694 Effect |
| Hexokinase I (HK1) | Ubiquitous (Brain/RBCs) | Product inhibition (G6P) | No Effect (Lacks GKRP) |
| Hexokinase II (HK2) | Muscle, Adipose, Tumors | Product inhibition (G6P) | No Effect (Lacks GKRP) |
| Hexokinase III (HK3) | Low abundance | Substrate inhibition | No Effect (Lacks GKRP) |
| Hexokinase IV (GK) | Liver, Pancreas | GKRP Binding (Nucleus) | Activation (via Release) |
Mechanism of Action Diagram
The following diagram illustrates how AMG-1694 selectively targets the hepatic GK-GKRP interaction, sparing peripheral hexokinases.
Caption: AMG-1694 disrupts the nuclear GK-GKRP complex in hepatocytes, releasing GK to the cytosol. It does not interact with peripheral HK1/HK2.
Comparative Performance Data
The following data highlights AMG-1694's potency against its target (GK-GKRP) versus its lack of activity on other targets.
Primary Potency Profile
| Parameter | Value | Assay Type | Significance |
| GK-GKRP IC50 | 21 nM (0.021 µM) | TR-FRET Binding | High potency disruption of the regulatory complex. |
| GK Activation EC50 | ~20 nM | Hepatocyte Translocation | Effectively moves GK from nucleus to cytosol. |
| HK1/HK2 Inhibition | > 10,000 nM | Enzymatic Assay | Inactive. Does not bind the catalytic ATP/Glucose pocket. |
| Direct GK Activation | Inactive | Enzymatic Assay | Does not increase Vmax of free GK (avoids "lock-on" kinetics). |
Comparison: AMG-1694 vs. Alternatives
| Feature | AMG-1694 (Disruptor) | Dorzagliatin (GKA) | Lonidamine (HK Inhibitor) |
| Primary Target | GKRP (Allosteric) | GK (Allosteric Site) | HK2 (Mitochondrial) |
| Selectivity | Absolute (Liver Specific) | High (GK specific) | Low (Pan-HK inhibition) |
| Glucose Dependence | Preserved (Works only in high glucose) | Lost (Active in low glucose) | N/A (Inhibitor) |
| Hypoglycemia Risk | Low | High | N/A |
| Effect on Normoglycemic | None (GKRP not bound) | Hypoglycemia | Toxicity |
Experimental Protocols
To validate the selectivity and potency of AMG-1694, use the following established protocols.
A. GK-GKRP Binding Disruption Assay (TR-FRET)
Purpose: To measure the IC50 of AMG-1694 in disrupting the interaction between recombinant human GK and GKRP.
-
Reagents:
-
Recombinant GST-tagged human GKRP.
-
Recombinant FLAG-tagged human GK.
-
Europium-labeled anti-GST antibody (Donor).
-
XL665-labeled anti-FLAG antibody (Acceptor).
-
Assay Buffer: 25 mM HEPES (pH 7.1), 150 mM NaCl, 1 mM DTT, 0.05% BSA.
-
-
Procedure:
-
Mix: Combine 5 nM GST-GKRP and 5 nM FLAG-GK in assay buffer.
-
Treat: Add AMG-1694 (serial dilution, e.g., 1 nM to 10 µM) to the protein mix.
-
Incubate: 60 minutes at room temperature to allow equilibrium.
-
Detect: Add detection antibodies (Eu-anti-GST and XL665-anti-FLAG). Incubate for 60 mins.
-
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a compatible plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).
-
-
Analysis:
-
Calculate the TR-FRET ratio (665/620 nm).
-
Plot % Disruption vs. Log[AMG-1694].
-
Expected Result: Sigmoidal dose-response with IC50 ≈ 20–25 nM .
-
B. Specificity Control: HK1/HK2 Enzymatic Assay
Purpose: To demonstrate AMG-1694 does not inhibit the catalytic activity of HK1 or HK2.
-
System: Coupled enzyme assay (Hexokinase + G6PDH).
-
Reaction Mix:
-
Buffer: 50 mM Triethanolamine (pH 7.6), 100 mM KCl, 10 mM MgCl2.
-
Substrates: 5 mM Glucose, 2 mM ATP, 0.5 mM NADP+.
-
Coupling Enzyme: 0.5 U/mL G6PDH.
-
Enzyme: 0.5 U/mL Purified HK1 or HK2 (from skeletal muscle or recombinant).
-
-
Procedure:
-
Add AMG-1694 at high concentration (10 µM ).
-
Initiate reaction with ATP.
-
Monitor absorbance at 340 nm (NADPH production) for 10 minutes.
-
-
Analysis:
-
Compare slope (rate) of AMG-1694 treated vs. DMSO control.
-
Expected Result: < 5% inhibition at 10 µM, confirming lack of off-target catalytic inhibition.
-
References
-
Lloyd, D. J., et al. (2013).[1] Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors.[2][3][4][5][6]Nature , 504(7480), 437-440.
- Primary citation for AMG-1694 discovery, structure, and mechanism.
-
St. Jean, D. J., Jr., et al. (2014). Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 2. Leveraging Structure-Based Drug Design to Identify Analogues with Improved Pharmacokinetic Profiles.[7]Journal of Medicinal Chemistry , 57(2), 325–338.[7]
- Details the SAR leading to AMG-1694 and its optimized analog AMG-3969.
-
Ashton, K. S., et al. (2014). Structure-Activity Relationships of the Glucokinase Regulatory Protein (GKRP) Disruptor AMG-1694.[4]Bioorganic & Medicinal Chemistry Letters , 24(6), 1497-1501.
- Provides specific binding data and chemical characteriz
Sources
- 1. 4ly9 - Human GKRP complexed to AMG-1694 [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 3. Structure-activity relationships within the aryl carbinol region of the N-arylsulfonamido-N'-arylpiperazine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Safety Operating Guide
Navigating the Disposal of AMG-1694: A Guide to Safety and Compliance
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of AMG-1694, a potent investigational therapeutic agent. As a compound targeting fundamental cellular processes, AMG-1694 must be treated as a hazardous substance, necessitating rigorous disposal protocols to mitigate risks to personnel and the environment. This document is designed to be your preferred resource, offering clarity and actionable procedures that extend beyond the product to ensure a culture of safety in your laboratory.
The Core Principle: Treat as Cytotoxic Waste
While a specific Safety Data Sheet (SDS) for AMG-1694 is not publicly available, its nature as an anti-cancer agent in development warrants its classification as a cytotoxic compound.[1] Cytotoxic substances are toxic to cells and require specialized handling and disposal procedures to prevent unintended exposure and environmental contamination.[2] Therefore, all waste generated during the handling of AMG-1694, including contaminated labware, personal protective equipment (PPE), and residual solutions, must be managed as cytotoxic waste.
Key Causality: The cytotoxic potential of AMG-1694 means that even minute quantities could have biological effects. Standard disposal methods are insufficient to neutralize this risk, making specialized cytotoxic waste streams essential.
Personnel Protection: Your First Line of Defense
Before beginning any work with AMG-1694, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, disposable (e.g., double-gloving with nitrile) | Prevents direct skin contact with the compound. Double-gloving provides an extra layer of protection against tears or punctures. |
| Lab Coat | Disposable, solid front with tight-fitting cuffs | Protects personal clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes from reaching the eyes. |
| Respiratory Protection | Use of a certified chemical fume hood | Avoids the inhalation of aerosols or fine powders of the compound. |
All personnel handling cytotoxic waste should be trained on the potential hazards and the specific disposal procedures outlined in this guide.[2]
Step-by-Step Disposal Protocols
The segregation of waste at the point of generation is the cornerstone of a compliant and safe disposal system. Do not mix cytotoxic waste with general laboratory trash.[3]
Solid Waste Disposal
This category includes contaminated consumables such as gloves, bench paper, pipette tips, and empty vials.
Procedure:
-
Segregation: At the workspace, use a designated, clearly labeled, puncture-proof container with a lid for all solid waste contaminated with AMG-1694.
-
Labeling: The container must be labeled with the universal cytotoxic waste symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Containment: Once the container is three-quarters full, securely close the lid.
-
Storage: Store the sealed container in a designated, secure area with limited access and proper ventilation, away from general lab traffic.[2]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. The standard and required method for cytotoxic solid waste is incineration.[4]
Experimental Workflow: Solid Waste Disposal
Caption: Workflow for the disposal of solid waste contaminated with AMG-1694.
Liquid Waste Disposal
This includes any solutions containing AMG-1694, such as stock solutions, cell culture media, and wash buffers.
Procedure:
-
Collection: Collect all liquid waste containing AMG-1694 in a dedicated, leak-proof, and shatter-resistant container.
-
Labeling: Clearly label the container with "Cytotoxic Liquid Waste," the name of the compound (AMG-1694), and the approximate concentration.
-
Chemical Deactivation (if applicable): Depending on institutional protocols, chemical deactivation may be required before disposal. Consult your EHS office for approved deactivating agents and procedures.[4]
-
Storage: Store the sealed container in a secondary containment bin in a designated, secure area.
-
Final Disposal: Do not pour liquid cytotoxic waste down the drain.[5] Arrange for disposal through your institution's EHS office, which will typically involve incineration.[4]
Logical Relationship: Liquid Waste Management
Caption: Decision pathway for the management of liquid waste containing AMG-1694.
Sharps Disposal
This includes needles, syringes, and any other sharp objects contaminated with AMG-1694.
Procedure:
-
Immediate Disposal: Immediately after use, place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
-
Labeling: The sharps container must be clearly labeled with the cytotoxic waste symbol.
-
Do Not Recap: Do not recap, bend, or break needles.
-
Closure and Disposal: Once the container is three-quarters full, securely lock the lid and arrange for disposal through your EHS office for incineration.
Spill Management and Decontamination
Accidental spills must be managed promptly and safely to prevent exposure and the spread of contamination.
Spill Kit: Ensure a well-stocked chemotherapy spill kit is readily available in all areas where AMG-1694 is handled.[6]
Decontamination Procedure:
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE from the spill kit, including double gloves, a disposable gown, and eye protection.
-
Contain the Spill: For liquid spills, use absorbent pads to cover the area. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the Area: Clean the spill area with a suitable decontamination solution (e.g., as recommended by your EHS office), working from the outer edge of the spill towards the center.
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic solid waste.[7]
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Conclusion: A Commitment to Safety
The proper disposal of AMG-1694 is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, you contribute to a safe laboratory environment, protect yourself and your colleagues, and ensure that your research is conducted with the highest standards of safety and environmental stewardship. Always consult your institution's specific policies and EHS office for guidance tailored to your location.
References
- The Pharmavision. (2025, February 14). SOP for handling of cytotoxic drugs and related wastes.
- Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?
- NetRegs. (n.d.). Cytotoxic and cytostatic drugs.
- American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- Magnaflux. (n.d.). Safety Data Sheet.
- PMC. (n.d.). Safe handling of cytotoxics: guideline recommendations.
- Chevron. (n.d.). SDS - Safety Data Sheet.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- National Center for Biotechnology Information. (n.d.). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
- ACS Publications. (2019, December 10). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors.
- Reagentia. (n.d.). AMG-1694 (1 x 5 mg).
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- Mercedes-Benz GMS. (2023, June 23). SAFETY DATA SHEET.
- Cayman Chemical. (2025, February 14). Safety Data Sheet.
- Benchchem. (n.d.). Essential Safety and Disposal Procedures for AMG-548 Hydrochloride.
- Benchchem. (n.d.). Navigating the Safe Disposal of AMG-8718: A Procedural Guide.
Sources
- 1. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. thepharmavision.com [thepharmavision.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. magnaflux.com [magnaflux.com]
A-Senior-Application-Scientist's-Guide-to-Handling-AMG-1694
Disclaimer: The following guide provides essential safety and logistical information for handling a potent research compound designated as AMG-1694. As no public safety data sheet (SDS) is available for this compound, this document is based on the precautionary principle, treating AMG-1694 as a potent, biologically active molecule with unknown specific hazards. This guidance is intended for qualified researchers, scientists, and drug development professionals in a controlled laboratory setting.[1]
The Precautionary Principle: Acknowledging the Unknown
In drug development, novel compounds like AMG-1694 are synthesized to interact with biological systems. This inherent bioactivity necessitates a comprehensive safety-first approach. Until a full toxicological profile is established, all handling procedures must assume the compound is hazardous.[1] This guide is built on a foundation of risk mitigation, drawing from best practices for handling potent active pharmaceutical ingredients (APIs).[2]
Core Safety Directives: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.
-
Engineering Controls : The most critical engineering control is the use of proper ventilation to prevent inhalation of airborne particles.[3] All manipulations of solid AMG-1694 must be performed in a certified chemical fume hood, a powder containment hood, or a glove box.[4] For solution-based work with volatile solvents, a chemical fume hood is mandatory.[3]
-
Administrative Controls : A key administrative control is the establishment of a "designated area" for handling AMG-1694.[4] This area should be clearly marked with warning signs. Access should be restricted to trained personnel. All procedures involving AMG-1694 must be documented in a Standard Operating Procedure (SOP) and a formal risk assessment should be conducted before any new procedure is initiated.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
A risk assessment should be conducted for each specific operation to determine the necessary PPE.[6] The minimum required PPE for handling potent compounds includes:
| PPE Component | Specification | Rationale |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Protects against splashes and prevents contamination of personal clothing.[7] Disposable nature prevents take-home contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a splash hazard.[1] | Protects eyes from splashes and airborne particles.[8] |
| Hand Protection | Double-gloving with nitrile gloves.[9] | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[9] |
| Respiratory Protection | A risk assessment should determine if respiratory protection is needed. If weighing powder outside of a containment hood, a NIOSH-approved N95 or higher respirator is required. | Prevents inhalation of aerosolized powder, a primary route of exposure. |
| Foot Protection | Closed-toe shoes.[3] | Protects feet from spills and dropped objects.[8] |
Operational Plans: Step-by-Step Guidance
Weighing Solid AMG-1694
This procedure carries the highest risk of aerosolization and exposure.
-
Preparation : Don all required PPE. Ensure the powder containment hood or fume hood is functioning correctly. Decontaminate the work surface.
-
Weighing : Use a dedicated weighing vessel. Handle the primary container of AMG-1694 with care to minimize dust generation.
-
Post-Weighing : Carefully close the primary container. Decontaminate the exterior of the primary container and the weighing vessel before removing them from the hood.
-
Cleanup : Decontaminate all surfaces in the hood. Dispose of all contaminated disposables as potent compound waste.
Preparing a Stock Solution
-
Preparation : In a chemical fume hood, assemble all necessary equipment (e.g., volumetric flask, solvent, pipettes). Don all required PPE.
-
Dissolution : Add the weighed AMG-1694 to the volumetric flask. Add the solvent, cap, and mix until dissolved.
-
Storage : Label the solution container clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.[10] Store in secondary containment.[1]
Visualizing the Workflow: Preparing an AMG-1694 Stock Solution
Caption: Workflow for Preparing a Potent Compound Stock Solution.
Spill and Emergency Procedures
Minor Spill (Solid or Liquid)
-
Alert : Alert nearby personnel.
-
Contain : If a solid, gently cover with a damp paper towel to prevent aerosolization. If a liquid, absorb with a chemical spill pad.
-
Clean : Working from the outside in, clean the spill area with a suitable deactivating solution or soap and water.
-
Dispose : All cleanup materials must be disposed of as potent compound waste.
Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water using an eyewash station for at least 15 minutes.[6] Hold eyelids open and continue flushing. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately.[6] Seek medical attention.
Visualizing the Decision Process: Spill Response
Caption: Decision tree for responding to a chemical spill.
Disposal Plan
All waste contaminated with AMG-1694 is considered hazardous waste.[11]
-
Solid Waste : This includes contaminated gloves, bench paper, pipette tips, and vials. Place these items in a dedicated, clearly labeled, sealed waste container.[12]
-
Liquid Waste : Collect all liquid waste containing AMG-1694 in a sealed, shatter-resistant, and clearly labeled container. Do not mix with other waste streams.
-
Sharps : Contaminated needles and syringes must be placed in a designated sharps container.
-
Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[11] Never dispose of AMG-1694 down the drain or in the regular trash.[11]
Decontamination
Effective decontamination is crucial to prevent cross-contamination and accidental exposure.[13]
-
Routine Decontamination : At the end of each workday, decontaminate the designated work area and any equipment used. A solution of soap and water followed by a rinse is often sufficient for non-porous surfaces.
-
Deactivation : If a specific deactivating solution for AMG-1694 is not known, a generic approach is to use a mild bleach solution (e.g., 10% bleach) followed by a water rinse and then an ethanol rinse to aid drying. However, the compatibility of bleach with your equipment and surfaces must be confirmed. The efficacy of any decontamination procedure should be validated.[13]
References
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]
-
European Pharmaceutical Review. (2023, March 9). Handling HPAPIs safely – what does it take?. Retrieved from [Link]
-
Cornell EHS. (2013, June 3). The Importance of Personal Protective Equipment in Biosafety [Video]. YouTube. Retrieved from [Link]
-
University of British Columbia. (n.d.). Unknown Laboratory Chemicals Disposal. Safety & Risk Services. Retrieved from [Link]
-
Siegfried AG. (2023, November 10). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]
-
Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Retrieved from [Link]
-
Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety. Retrieved from [Link]
-
American Chemical Society. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Environmental Health and Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
The University of Texas at Tyler. (n.d.). Unknown Chemical Guidance. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
University of Wollongong. (n.d.). Laboratory Work Risk Assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. uttyler.edu [uttyler.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
